Product packaging for 1-Formyl-beta-carboline(Cat. No.:CAS No. 20127-63-3)

1-Formyl-beta-carboline

Cat. No.: B1336114
CAS No.: 20127-63-3
M. Wt: 196.20 g/mol
InChI Key: CHQBGSRZQLMDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9H-Pyrido[3,4-b]indole-1-carbaldehyde (CAS 20127-63-3) is a functionalized β-carboline alkaloid that serves as a key synthetic intermediate for constructing complex molecular architectures in medicinal chemistry research . The aldehyde group at the C-1 position provides a versatile chemical handle for further derivatization via reactions such as the Morita–Baylis–Hillman (MBH) reaction, allowing researchers to generate diverse β-carboline-based molecular hybrids . The β-carboline core is a privileged scaffold in drug discovery, with natural and synthetic derivatives exhibiting a broad spectrum of potent biological activities . These activities often include antitumor properties , primarily through mechanisms such as DNA intercalation and inhibition of enzymes like topoisomerases I & II and cyclin-dependent kinases (CDKs) . Furthermore, β-carboline analogs demonstrate significant antiviral, antimicrobial, and antifungal properties, making this chemotype a valuable starting point for developing new therapeutic agents . This product is offered for research applications as a foundational building block. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O B1336114 1-Formyl-beta-carboline CAS No. 20127-63-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-pyrido[3,4-b]indole-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-7-11-12-9(5-6-13-11)8-3-1-2-4-10(8)14-12/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQBGSRZQLMDEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415722
Record name 9H-pyrido[3,4-b]indole-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20127-63-3
Record name 20127-63-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-pyrido[3,4-b]indole-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 1-Formyl-β-carboline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formyl-β-carboline, a member of the β-carboline family of alkaloids, has emerged as a molecule of significant interest, primarily due to its potent antiviral properties. This technical guide delineates the core mechanism of action of 1-formyl-β-carboline, with a principal focus on its well-documented activity against Newcastle Disease Virus (NDV). The primary mechanism is a dual-pronged attack on the viral lifecycle, involving the direct inhibition of viral entry and the modulation of host cell signaling pathways. This guide provides a comprehensive overview of the molecular interactions, signaling cascades, and quantitative data supporting this mechanism. Furthermore, it explores the potential neuropharmacological activities of 1-formyl-β-carboline based on the established structure-activity relationships of the β-carboline scaffold. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Core Mechanism of Action: Antiviral Activity against Newcastle Disease Virus (NDV)

The predominant and most thoroughly characterized mechanism of action of 1-formyl-β-carboline and its derivatives is the inhibition of Newcastle Disease Virus (NDV) proliferation. This is achieved by disrupting the early stages of the viral lifecycle, specifically viral adsorption and entry into the host cell.[1][2]

Direct Interaction with and Inhibition of Hemagglutinin-Neuraminidase (HN) Protein

1-Formyl-β-carboline acts as a novel inhibitor of the NDV HN protein, which is essential for viral attachment to host cells.[1][2] By directly binding to the HN protein, 1-formyl-β-carboline blocks the adsorption of the virus to the cell surface, thereby preventing the initiation of infection. This direct interaction has been confirmed through various experimental techniques, including Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA).[1][2]

Suppression of the PI3K/Akt Signaling Pathway

In addition to direct viral protein interaction, 1-formyl-β-carboline modulates host cell signaling to inhibit viral entry. It has been demonstrated to suppress the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is known to be involved in the entry of NDV into host cells.[1][2] This inhibition of a crucial host pathway for viral entry further contributes to the potent antiviral activity of the compound.

Potential Neuropharmacological Activity

While the antiviral properties of 1-formyl-β-carboline are well-documented, the broader class of β-carbolines is known to possess significant neuropharmacological activities. Based on structure-activity relationship (SAR) studies of β-carboline derivatives, it is plausible that 1-formyl-β-carboline may also exhibit the following activities.

Monoamine Oxidase (MAO) Inhibition

β-Carbolines are recognized as endogenous inhibitors of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters.[3] SAR studies have indicated that substituents at the 1-position of the β-carboline ring are critical for MAO-A selectivity.[4] Specifically, 1-methyl substituents have been shown to increase potency.[3] The electron-withdrawing nature of the 1-formyl group suggests a potential interaction with the active site of MAO, although the precise inhibitory constant (Ki) for 1-formyl-β-carboline remains to be experimentally determined.

Benzodiazepine Receptor Modulation

Certain β-carbolines are known to bind to the benzodiazepine (BDZ) receptor site on the GABA-A receptor, acting as inverse agonists or antagonists.[5] SAR studies have revealed that β-carboline-3-carboxylates with electron-withdrawing substituents at the C-1 position exhibit high affinity for the benzodiazepine recognition site.[6] The 1-formyl group, being electron-withdrawing, suggests that 1-formyl-β-carboline could be a ligand for the benzodiazepine receptor.

Quantitative Data

The antiviral activity of 1-formyl-β-carboline derivatives has been quantified in several studies. The following table summarizes the key quantitative data.

Compound ClassVirusAssayMetricValueReference
1-Formyl-β-carboline derivativesNewcastle Disease Virus (NDV)Plaque AssayIC50Within 10 µM[1][2]
1-Formyl-β-carboline derivativesNewcastle Disease Virus (NDV)Virus Titer ReductionInhibition Rate>90% at 20 µM[1][2]
1-Formyl-β-carboline derivative (compound 6)Newcastle Disease Virus (NDV)Adsorption AssayReduction in Virus Binding54%[1]
1-Formyl-β-carboline derivative (compound 7)Newcastle Disease Virus (NDV)Adsorption AssayReduction in Virus Binding61%[1]
1-Formyl-β-carboline derivative (compound 9)Newcastle Disease Virus (NDV)Adsorption AssayReduction in Virus Binding49%[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of 1-Formyl-β-carboline in NDV Inhibition

G cluster_virus Newcastle Disease Virus (NDV) cluster_cell Host Cell cluster_drug Mechanism of Action NDV NDV Particle HN HN Protein Receptor Sialic Acid Receptor HN->Receptor Adsorption Entry Viral Entry Receptor->Entry Internalization PI3K PI3K Akt Akt PI3K->Akt Activation Akt->Entry Facilitates Replication Viral Replication Entry->Replication FCB 1-Formyl-β-carboline FCB->HN Direct Binding (Inhibition) FCB->Akt Suppression

Caption: Dual inhibitory mechanism of 1-Formyl-β-carboline on NDV infection.

Experimental Workflow for Assessing Antiviral Activity

G cluster_culture Cell Culture & Infection cluster_assays Endpoint Assays cluster_analysis Data Analysis A Seed DF-1 cells B Infect with NDV (e.g., MOI 0.01) A->B C Treat with 1-Formyl-β-carboline (various concentrations) B->C D Plaque Assay C->D 24-72h post-infection E RT-qPCR C->E 24h post-infection F Western Blot C->F 24h post-infection G Quantify viral titer (PFU/mL) Determine IC50 D->G H Measure viral RNA expression E->H I Measure viral protein levels and p-Akt/Akt ratio F->I

Caption: Workflow for evaluating the antiviral efficacy of 1-Formyl-β-carboline.

Experimental Protocols

Plaque Assay for NDV Titer Quantification

This protocol is adapted for use with DF-1 chicken embryo fibroblast cells.

  • Cell Seeding: Seed DF-1 cells in 24-well plates at a density of 5 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator until a confluent monolayer is formed.[7]

  • Viral Infection: Prepare serial dilutions of the virus-containing supernatant. Remove the growth medium from the cells and inoculate each well with 0.1 mL of the virus dilution.[7]

  • Adsorption: Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator to allow for viral adsorption.[7]

  • Overlay: Aspirate the inoculum and overlay the cell monolayer with Dulbecco's Modified Eagle Medium (DMEM) containing 2% Fetal Bovine Serum (FBS) and 1% methylcellulose.[7]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3 to 5 days.[7]

  • Fixation and Staining: Remove the overlay medium and gently wash the cells three times with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde for 30 minutes. After fixation, remove the fixative and stain the cells with crystal violet for 20 minutes.[7]

  • Plaque Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques to determine the viral titer in Plaque-Forming Units per milliliter (PFU/mL).

Western Blot for PI3K/Akt Pathway Analysis
  • Cell Lysis: After treatment with 1-formyl-β-carboline and/or infection with NDV, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phosphorylated Akt (p-Akt), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the ratio of p-Akt to total Akt.

Red Blood Cell (RBC) Binding Assay for HN Interaction

This assay assesses the ability of 1-formyl-β-carboline to inhibit the binding of the NDV HN protein to its receptor on red blood cells.

  • Cell Transfection: Transfect BHK-21 cells with a plasmid expressing the NDV HN protein or an empty vector control.

  • Compound Incubation: 24 hours post-transfection, wash the cells and incubate them with a 1% suspension of chicken red blood cells (RBCs) in the presence or absence of 20 µM 1-formyl-β-carboline at 4°C for 1 hour.

  • Washing: Gently wash the plates three times with cold PBS to remove unbound RBCs.

  • Lysis and Quantification: Lyse the bound RBCs and measure the absorbance of the lysate at 405 nm. A decrease in absorbance in the presence of the compound indicates inhibition of HN-RBC binding.

Conclusion

1-Formyl-β-carboline demonstrates a potent and specific mechanism of action against Newcastle Disease Virus. Its ability to both directly target a key viral protein (HN) and modulate a critical host cell entry pathway (PI3K/Akt) makes it a promising lead compound for the development of novel antiviral therapeutics. Furthermore, its structural similarity to other neuroactive β-carbolines warrants further investigation into its potential effects on the central nervous system, which could unveil additional therapeutic applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and harness the therapeutic potential of this intriguing molecule.

References

The Structure-Activity Relationship of 1-Formyl-β-carboline: A Technical Guide to its Antiviral and Cytotoxic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-formyl-β-carboline and its derivatives. The β-carboline scaffold, a tricyclic indole alkaloid, is a well-established pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The introduction of a formyl group at the C-1 position creates a versatile precursor for the synthesis of diverse molecular architectures, leading to compounds with significant antiviral and cytotoxic potential.[3] This document summarizes the quantitative biological data, details key experimental methodologies, and visualizes the underlying mechanisms of action to support further research and drug development efforts in this area.

Core Biological Activities and Mechanism of Action

1-Formyl-β-carboline and its analogs have demonstrated notable efficacy as antiviral agents, particularly against Newcastle disease virus (NDV), a significant pathogen in the poultry industry.[4] The primary mechanism of this antiviral action is the disruption of the early stages of the viral life cycle, specifically viral adsorption and entry into the host cell.[4]

These compounds have been identified as novel inhibitors of the hemagglutinin-neuraminidase (HN) protein, a critical surface glycoprotein of NDV responsible for binding to sialic acid receptors on the host cell.[4] By directly interacting with the HN protein, 1-formyl-β-carboline derivatives block the initial attachment of the virus.

Furthermore, these derivatives modulate host cell signaling pathways to inhibit viral entry. Specifically, they have been shown to suppress the PI3K/Akt signaling pathway, which is exploited by NDV to facilitate its internalization.[4] In addition to their antiviral properties, various β-carboline derivatives have been investigated for their cytotoxic effects against a range of cancer cell lines, with mechanisms often involving DNA intercalation and the inhibition of key enzymes like topoisomerases and kinases.[5][6][7][8]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-formyl-β-carboline derivatives is highly dependent on the nature and position of substituents on the tricyclic core.

Antiviral Activity

Studies have shown that substitutions at the C-1, C-3, and C-6 positions of the β-carboline skeleton can significantly influence anti-NDV activity.[4] The 1-formyl group is a crucial feature, and modifications at other positions can enhance potency. For instance, halogen substitution at the C-6 position has been shown to be favorable.

Cytotoxic Activity

For anticancer activity, substitutions at the N-9 and C-1 positions have been explored. The introduction of bulky or arylated alkyl groups at the N-9 position can enhance cytotoxic potency, potentially by improving DNA binding affinity.[7][9] The nature of the substituent at C-1 also plays a critical role, with various heterocyclic and substituted phenyl groups being investigated.[5]

Quantitative Biological Data

The following tables summarize the reported in vitro antiviral and cytotoxic activities of selected 1-formyl-β-carboline derivatives.

Table 1: Anti-Newcastle Disease Virus (NDV) Activity of 1-Formyl-β-carboline Derivatives [4]

Compound IDR1R2CC50 (μM) in DF-1 cellsIC50 (μM) vs. F48E9IC50 (μM) vs. LaSotaIC50 (μM) vs. Herts/33Selectivity Index (SI) vs. F48E9
1 -CHO-H>2010.32 ± 1.0312.54 ± 1.1211.21 ± 1.08>1.94
6 -CHO-Br>206.24 ± 0.548.31 ± 0.767.53 ± 0.68>3.21
7 -CHO-F>207.13 ± 0.689.25 ± 0.888.17 ± 0.75>2.81

Data extracted from "1-Formyl-β-carboline Derivatives Block Newcastle Disease Virus Proliferation through Suppressing Viral Adsorption and Entry Processes".[4]

Table 2: Cytotoxic Activity of Selected β-Carboline Derivatives Against Various Cancer Cell Lines

Compound IDModificationCell LineIC50 (μM)Reference
4B 1,2,3-Thiadiazoloyl derivativeHeLa25.9[1]
5e 1-methyl, 3-ethoxycarbonyl, 9-pentafluorobenzylBGC-8234[7]
7b N(9)-arylated alkyl substitutedVarious<10[9]
9 1-(N,N-dimethylbenzenamine)-3-(4-(p-tolylmethanimine)-5-thio-1,2,4-triazol-3-yl)HepG2Equipotent to Adriamycin[5]
9 1-(N,N-dimethylbenzenamine)-3-(4-(p-tolylmethanimine)-5-thio-1,2,4-triazol-3-yl)A549Equipotent to Adriamycin[5]

Key Experimental Methodologies

Detailed protocols are essential for the accurate evaluation and comparison of 1-formyl-β-carboline derivatives. The following sections outline the methodologies for key antiviral and mechanistic assays.

General Synthesis of 1-Substituted-β-carbolines

The synthesis of the β-carboline core is often achieved through the Pictet-Spengler reaction, followed by oxidation.[2][10]

Protocol: Pictet-Spengler Reaction and Oxidation

  • A solution of L-tryptophan (or its corresponding ester) and an appropriate aldehyde (e.g., glyoxylic acid for the eventual formation of the 1-formyl group) in a suitable solvent (e.g., glacial acetic acid) is refluxed for several hours.[10]

  • The reaction mixture is cooled, and the resulting tetrahydro-β-carboline intermediate may be isolated or carried forward directly.

  • The intermediate is then oxidized to the aromatic β-carboline using an oxidizing agent such as potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) in an acidic medium.[2]

  • The crude product is purified by column chromatography on silica gel to yield the desired β-carboline derivative.

Antiviral Plaque Assay

This assay quantifies the infectious virus particles by measuring the formation of plaques (zones of cell death) in a cell monolayer.

Protocol:

  • Cell Seeding: Seed DF-1 (chicken embryo fibroblast) cells in 6-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial 10-fold dilutions of the NDV stock in serum-free medium.

  • Infection: Remove the growth medium from the cell monolayers and infect with 0.1 mL of each virus dilution.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

  • Compound Treatment: After adsorption, wash the cells with phosphate-buffered saline (PBS) and overlay with a medium containing 1% methylcellulose and varying concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • Staining and Counting: Remove the overlay medium, fix the cells with 4% paraformaldehyde, and stain with 1% crystal violet. Count the number of plaques to determine the virus titer. The IC50 value is calculated as the compound concentration that reduces the plaque number by 50%.

Real-Time Quantitative RT-PCR (RT-qPCR) for Viral RNA Quantification

RT-qPCR is used to measure the levels of viral RNA within infected cells, providing a measure of viral replication.

Protocol:

  • Cell Treatment and Infection: Seed DF-1 cells in 12-well plates. Infect the cells with NDV at a specified multiplicity of infection (MOI). After a 1-hour adsorption period, treat the cells with different concentrations of the 1-formyl-β-carboline derivatives.

  • RNA Extraction: At 24 hours post-infection, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and specific primers for the NDV genome (e.g., targeting the F gene).

  • qPCR: Perform real-time PCR using a SYBR Green-based master mix and primers specific to the NDV target gene. Use a host housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative viral RNA expression using the 2-ΔΔCt method.

Western Blot for PI3K/Akt Pathway Analysis

This technique is used to detect changes in the protein expression and phosphorylation status of key components of the PI3K/Akt signaling pathway.

Protocol:

  • Cell Lysis: Treat NDV-infected cells with the test compounds for a specified duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total PI3K, phosphorylated PI3K (p-PI3K), total Akt, and phosphorylated Akt (p-Akt). Use an antibody against a housekeeping protein like β-actin as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Hemagglutination Inhibition (HI) Assay

The HI assay is used to assess the ability of the compounds to interfere with the agglutination of red blood cells (RBCs) by the virus, providing a measure of inhibition of the HN protein.

Protocol:

  • Virus Titration (HA Assay): Determine the hemagglutination (HA) titer of the NDV stock by serially diluting the virus in a V-bottom 96-well plate and adding a 1% suspension of chicken RBCs. The HA titer is the highest dilution that causes complete agglutination.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in PBS in a 96-well plate.

  • Virus-Compound Incubation: Add 4 HA units of NDV to each well containing the diluted compound. Incubate at room temperature for 30 minutes.

  • RBC Addition: Add a 1% suspension of chicken RBCs to each well.

  • Incubation and Reading: Incubate the plate at room temperature for 40 minutes. The HI titer is the highest dilution of the compound that completely inhibits hemagglutination, observed as a button of RBCs at the bottom of the well.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows relevant to the study of 1-formyl-β-carboline.

PI3K_Akt_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 p_akt p-Akt (Active) pip3->p_akt Activation akt Akt downstream Downstream Effectors (e.g., mTOR, GSK3β) p_akt->downstream entry NDV Entry p_akt->entry survival Cell Survival, Growth, Proliferation downstream->survival inhibitor 1-Formyl-β-carboline Derivatives inhibitor->pi3k Inhibition

Caption: PI3K/Akt signaling pathway and the point of inhibition by 1-formyl-β-carboline derivatives.

Experimental_Workflow start Synthesis of 1-Formyl-β-carboline Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT/CCK-8) Determine CC50 start->cytotoxicity antiviral_screen Primary Antiviral Screen (Plaque Reduction Assay) Determine IC50 start->antiviral_screen sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar moa Mechanism of Action Studies antiviral_screen->moa antiviral_screen->sar hn_binding HN Protein Interaction (HI Assay, RBC Binding) moa->hn_binding pathway_analysis Signaling Pathway Analysis (Western Blot for p-Akt) moa->pathway_analysis replication_inhibition Viral Replication Assay (RT-qPCR) moa->replication_inhibition hn_binding->sar pathway_analysis->sar replication_inhibition->sar

Caption: Workflow for the screening and characterization of 1-formyl-β-carboline derivatives.

Logical_Relationship structure β-Carboline Core + 1-Formyl Group + C6-Halogen target_interaction Direct Interaction with NDV HN Protein structure->target_interaction pathway_inhibition Inhibition of Host PI3K/Akt Pathway structure->pathway_inhibition mechanism Blocks Viral Adsorption & Entry target_interaction->mechanism pathway_inhibition->mechanism effect Inhibition of Viral Replication (Antiviral Effect) mechanism->effect

Caption: Logical flow from chemical structure to biological effect of 1-formyl-β-carboline derivatives.

Conclusion

1-Formyl-β-carboline serves as a promising and adaptable scaffold for the development of potent therapeutic agents. The structure-activity relationships highlighted in this guide, particularly concerning antiviral and cytotoxic activities, underscore the importance of targeted chemical modifications to enhance potency and selectivity. The detailed experimental protocols and visual workflows provided herein offer a robust framework for researchers to further explore this fascinating class of compounds, optimize lead candidates, and elucidate their full therapeutic potential. Future work should focus on expanding the SAR to a wider range of viral and cancer targets, as well as on in vivo efficacy and pharmacokinetic studies of the most promising derivatives.

References

Unveiling 1-Formyl-β-carboline: A Technical Guide to its Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the natural sources and isolation methodologies for 1-Formyl-β-carboline, a significant β-carboline alkaloid. This document provides a comprehensive overview of its presence in the plant kingdom, detailed experimental protocols for its extraction and purification, and an exploration of its interaction with cellular signaling pathways.

Natural Occurrence of 1-Formyl-β-carboline

1-Formyl-β-carboline has been identified as a naturally occurring alkaloid in several plant species. The primary sources documented in scientific literature are the leaves and root bark of Ailanthus altissima (commonly known as the Tree of Heaven) and the stems of Picrasma quassioides. While the presence of a wide array of β-carboline alkaloids in these plants is well-established, the isolation of the 1-formyl derivative is of particular interest due to its potential biological activities.

Quantitative Analysis

Precise quantitative data for the yield of 1-Formyl-β-carboline from its natural sources remains a subject of ongoing research. However, studies on the alkaloidal composition of Picrasma quassioides have provided yields for other β-carboline derivatives, offering a comparative context for the potential abundance of 1-Formyl-β-carboline. The table below summarizes the yields of various β-carboline alkaloids isolated from Picrasma quassioides in one particular study. It is important to note that yields can vary significantly based on the plant's geographical location, season of harvest, and the extraction and purification methods employed.

CompoundPlant SourcePlant PartExtraction MethodYield (from 100 mg crude extract)Purity
3-methylcanthin-2,6-dionePicrasma quassioidesStemsHigh-Speed Counter-Current Chromatography22.1 mg89.30%
4-methoxy-5-hydroxycanthin-6-onePicrasma quassioidesStemsHigh-Speed Counter-Current Chromatography4.9 mg98.32%
1-methoxycarbonyl-β-carbolinePicrasma quassioidesStemsHigh-Speed Counter-Current Chromatography1.2 mg98.19%

Data from a study on the isolation of alkaloids from Picrasma quassioides. The yield of 1-Formyl-β-carboline was not specifically reported in this study but the data provides a reference for the expected range of yields for similar compounds from this source.

Experimental Protocols for Isolation and Purification

The isolation of 1-Formyl-β-carboline from its natural sources involves a multi-step process of extraction, fractionation, and purification. The following protocols are based on established methods for the isolation of β-carboline alkaloids from Ailanthus altissima and Picrasma quassioides.

Protocol 1: General Alkaloid Extraction from Ailanthus altissima Leaves

This protocol outlines a general method for the extraction of alkaloids, which can be adapted for the specific isolation of 1-Formyl-β-carboline.

1. Plant Material Preparation:

  • Air-dry the leaves of Ailanthus altissima at room temperature.

  • Grind the dried leaves into a fine powder.

2. Extraction:

  • Macerate the powdered leaves in methanol at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

3. Acid-Base Partitioning:

  • Suspend the crude extract in 5% hydrochloric acid (HCl).

  • Filter the acidic solution to remove non-alkaloidal components.

  • Wash the filtrate with chloroform to remove acidic and neutral impurities.

  • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide (NH₄OH).

  • Extract the alkaline solution with chloroform.

  • Combine the chloroform extracts and evaporate to dryness to yield the crude alkaloid fraction.

4. Chromatographic Purification:

  • Subject the crude alkaloid fraction to column chromatography on silica gel.

  • Elute the column with a gradient of chloroform and methanol.

  • Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing the target compound.

  • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to isolate pure 1-Formyl-β-carboline.

Protocol 2: Isolation of β-Carboline Alkaloids from Picrasma quassioides Stems using High-Speed Counter-Current Chromatography (HSCCC)

This protocol details a more advanced and efficient method for the separation of β-carboline alkaloids.[1]

1. Plant Material and Extraction:

  • Air-dry and powder the stems of Picrasma quassioides.

  • Extract the powdered material with 80% ethanol at room temperature.

  • Concentrate the ethanol extract under vacuum to obtain a crude extract.

2. HSCCC Procedure:

  • Two-Phase Solvent System: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v).[1] Equilibrate the mixture in a separatory funnel at room temperature and separate the upper and lower phases.

  • Sample Preparation: Dissolve the crude extract in a mixture of the upper and lower phases of the solvent system.

  • HSCCC Operation:

    • Fill the multilayer coil column entirely with the upper phase (stationary phase).

    • Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.

    • Set the revolution speed of the apparatus to 800 rpm.

    • Inject the sample solution into the column.

    • Monitor the effluent by UV detection at 254 nm.

  • Fraction Collection and Analysis: Collect fractions based on the chromatogram peaks. Analyze the purity of the fractions containing 1-Formyl-β-carboline by HPLC and confirm its structure using spectroscopic methods (MS, NMR).

Signaling Pathway Involvement

1-Formyl-β-carboline and its derivatives have been shown to exhibit antiviral activity, specifically against the Newcastle disease virus (NDV).[2] The mechanism of this inhibition involves the suppression of the PI3K/Akt signaling pathway, which is crucial for the entry of the virus into host cells.[2]

PI3K_Akt_Pathway_Inhibition cluster_virus_entry NDV Entry cluster_signaling Host Cell Signaling NDV Newcastle Disease Virus (NDV) HN_Protein HN Protein NDV->HN_Protein attachment Host_Cell_Receptor Host Cell Receptor HN_Protein->Host_Cell_Receptor binding PI3K PI3K Host_Cell_Receptor->PI3K activates Akt Akt PI3K->Akt activates Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors activates NDV_Entry_Success NDV_Entry_Success Downstream_Effectors->NDV_Entry_Success Viral Entry One_Formyl_Beta_Carboline 1-Formyl-β-carboline One_Formyl_Beta_Carboline->PI3K inhibits Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Plant_Material Plant Material (A. altissima leaves or P. quassioides stems) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Solvent_Extraction Solvent Extraction (e.g., Methanol or Ethanol) Drying_Grinding->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Fractionation Fractionation (e.g., Acid-Base Partitioning) Crude_Extract->Fractionation Column_Chromatography Column Chromatography (Silica Gel) Fractionation->Column_Chromatography Preparative_HPLC Preparative HPLC or HSCCC Column_Chromatography->Preparative_HPLC Pure_Compound Pure 1-Formyl-β-carboline Preparative_HPLC->Pure_Compound Spectroscopic_Analysis Spectroscopic Analysis (MS, NMR) Pure_Compound->Spectroscopic_Analysis Structural_Elucidation Structural Elucidation Spectroscopic_Analysis->Structural_Elucidation

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Formyl-β-carboline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Formyl-β-carboline, a pivotal scaffold in medicinal chemistry and drug discovery. The document details established synthetic methodologies, purification protocols, and key analytical data, offering a practical resource for researchers in the field.

Introduction

1-Formyl-β-carboline (9H-pyrido[3,4-b]indole-1-carbaldehyde) is a tricyclic indole alkaloid derivative that serves as a crucial building block for the synthesis of a wide range of biologically active compounds.[1][2] Its structural motif is present in numerous natural products and synthetic molecules with diverse pharmacological activities, including anti-cancer, anti-viral, and neuroprotective properties.[3][4] The formyl group at the C-1 position provides a reactive handle for further chemical modifications, making it an attractive starting material for the development of novel therapeutics.[2]

This guide outlines the primary synthetic routes to 1-Formyl-β-carboline, with a focus on the widely employed Pictet-Spengler reaction, followed by detailed purification and characterization protocols.

Synthesis of 1-Formyl-β-carboline

The most common and efficient method for the synthesis of the β-carboline core is the Pictet-Spengler reaction.[5][6][7] This reaction typically involves the condensation of a tryptamine derivative with an aldehyde or keto acid, followed by cyclization. For the synthesis of 1-Formyl-β-carboline, a common strategy involves the use of L-tryptophan as a starting material, which undergoes a Pictet-Spengler reaction followed by oxidation and subsequent modification to introduce the formyl group.

A representative synthetic pathway is the reaction of L-tryptophan with formaldehyde to form 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, which is then oxidized and decarboxylated to yield the aromatic β-carboline core. The formyl group can then be introduced at the C-1 position.

Experimental Protocol: A Representative Synthesis

A common laboratory-scale synthesis involves the following conceptual steps. It is important to note that specific reaction conditions can be found in various literature sources and may require optimization.

Step 1: Pictet-Spengler Cyclization of L-Tryptophan

L-tryptophan is reacted with an aqueous solution of formaldehyde in the presence of an acid catalyst. The reaction mixture is typically heated to facilitate the cyclization, leading to the formation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.[8]

Step 2: Aromatization and Decarboxylation

The resulting tetrahydro-β-carboline derivative is then subjected to oxidation to introduce the aromaticity in the pyridine ring. This can be achieved using various oxidizing agents. Concurrently or in a subsequent step, decarboxylation occurs to remove the carboxylic acid group.

Step 3: Formylation of the β-carboline Core

The final step involves the introduction of the formyl group at the C-1 position of the β-carboline ring. This can be accomplished through various formylation reactions known in organic synthesis.

The overall synthetic workflow can be visualized as follows:

G Tryptophan L-Tryptophan Tetrahydrocarboline 1,2,3,4-Tetrahydro- β-carboline-3-carboxylic acid Tryptophan->Tetrahydrocarboline Pictet-Spengler Reaction Formaldehyde Formaldehyde Formaldehyde->Tetrahydrocarboline BetaCarboline β-Carboline Tetrahydrocarboline->BetaCarboline Oxidation & Decarboxylation FormylBetaCarboline 1-Formyl-β-carboline BetaCarboline->FormylBetaCarboline Formylation G Crude Crude Product Dissolve Dissolve in Minimum Solvent Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Load Load onto Column Adsorb->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure 1-Formyl-β-carboline Evaporate->Pure

References

Spectroscopic Profile of 1-Formyl-β-carboline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formyl-β-carboline is a notable alkaloid derivative recognized for its diverse biological activities, including potential as a neuroprotective agent and its role in inhibiting viral entry through signaling pathway modulation.[1][2][3] This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Formyl-β-carboline. It includes a summary of expected quantitative spectroscopic data, detailed experimental protocols for key analytical techniques, and a visualization of its known signaling pathway interactions. This document is intended to serve as a valuable resource for researchers engaged in the study and development of β-carboline-based compounds.

Chemical Structure and Properties

  • Systematic Name: 9H-pyrido[3,4-b]indole-1-carbaldehyde

  • Molecular Formula: C₁₂H₈N₂O

  • Molecular Weight: 196.21 g/mol

  • CAS Number: 20127-63-3[4]

  • Appearance: Typically a yellow powder

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts (δ) are in ppm. Predicted values are based on standard chemical shift tables and data for analogous structures.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.1s1HH-1' (Aldehyde)
~8.5d1HH-3
~8.2d1HH-8
~7.8d1HH-4
~7.6t1HH-6
~7.4t1HH-7
~7.3d1HH-5
~9.0br s1HN-9-H

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~193C-1' (C=O)
~145C-1
~141C-4a
~138C-8a
~130C-4b
~129C-6
~122C-3
~121C-5
~120C-7
~115C-4
~112C-8
~128C-9a
Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch (Indole)
~3100-3000MediumAromatic C-H Stretch
~2850, ~2750Medium, SharpAldehyde C-H Stretch
~1685-1705Strong, SharpC=O Stretch (Aromatic Aldehyde)[5][6][7][8]
~1620-1450Medium-StrongC=C and C=N Ring Stretching
~1350MediumC-N Stretch
~750StrongOrtho-disubstituted Benzene C-H Bend
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Expected UV-Vis Absorption Maxima (in Methanol)

λmax (nm)Molar Absorptivity (ε)Transition
~240Highπ → π
~290Mediumπ → π
~350Lown → π*
Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
196High[M]⁺
195High[M-H]⁺
167Medium[M-CHO]⁺
140Medium[M-CHO-HCN]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of 1-Formyl-β-carboline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Formyl-β-carboline in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent is crucial for accurate results.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Use a spectral width of approximately 220 ppm.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the powdered 1-Formyl-β-carboline sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to a fine powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet.

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of 1-Formyl-β-carboline in a UV-grade solvent such as methanol or ethanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).[9][10]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Fill a second matched quartz cuvette with the sample solution.

    • Place the blank and sample cuvettes in the appropriate holders in the spectrophotometer.

    • Scan the sample over a wavelength range of 200-800 nm.[11]

  • Data Processing: The software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of 1-Formyl-β-carboline in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.[12]

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source can be used. For alkaloid analysis, ESI is often preferred for its soft ionization.[12][13]

  • Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500.

    • Optimize ion source parameters such as capillary voltage and desolvation temperature to maximize the signal of the protonated molecule [M+H]⁺.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Signaling Pathway and Experimental Workflow

1-Formyl-β-carboline has been identified as an inhibitor of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation.[3][14][15][16] This inhibition is a key mechanism of its antiviral activity, particularly against the Newcastle disease virus (NDV).[15][17][18]

PI3K_Akt_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response NDV Newcastle Disease Virus (NDV) Receptor Host Cell Receptor NDV->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activates Proliferation Cell Survival & Proliferation Downstream->Proliferation ViralEntry Viral Entry & Replication Downstream->ViralEntry FormylCarboline 1-Formyl-β-carboline FormylCarboline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by 1-Formyl-β-carboline.

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel compound like 1-Formyl-β-carboline.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Isolation Isolation & Purification Purity Purity Assessment (HPLC) Isolation->Purity MS Mass Spectrometry (MS) Purity->MS NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR IR IR Spectroscopy Purity->IR UV UV-Vis Spectroscopy Purity->UV Structure Structure Elucidation MS->Structure NMR->Structure IR->Structure UV->Structure Confirmation Structure Confirmation Structure->Confirmation Report Final Report Confirmation->Report

Caption: General workflow for spectroscopic characterization.

References

1-Formyl-β-carboline Derivatives: A Comprehensive Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-carboline scaffold, a tricyclic indole alkaloid structure, is a privileged motif in medicinal chemistry, renowned for its wide spectrum of biological activities. Among the various substituted β-carbolines, 1-formyl-β-carboline derivatives have emerged as a particularly promising class of compounds with potent and diverse pharmacological properties. These derivatives have demonstrated significant potential in antiviral, anticancer, neuroprotective, and antimicrobial applications. This technical guide provides an in-depth overview of the biological activities of 1-formyl-β-carboline derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Biological Activities and Quantitative Data

The biological efficacy of 1-formyl-β-carboline derivatives has been evaluated across several key therapeutic areas. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Antiviral Activity

A notable area of investigation for 1-formyl-β-carboline derivatives is their potent antiviral activity, particularly against the Newcastle disease virus (NDV), a significant pathogen in the poultry industry.[1]

Table 1: Antiviral Activity of 1-Formyl-β-carboline Derivatives against Newcastle Disease Virus (NDV)

CompoundNDV StrainAssayIC₅₀ (µM)Cytotoxicity (CC₅₀ in DF-1 cells, µM)Selectivity Index (SI = CC₅₀/IC₅₀)Reference
Compound 6 F48E9Plaque Assay8.5 ± 1.2> 50> 5.9[1]
Herts/33Plaque Assay9.1 ± 1.5> 50> 5.5[1]
LaSotaPlaque Assay7.9 ± 1.1> 50> 6.3[1]
Compound 7 F48E9Plaque Assay7.2 ± 0.9> 50> 6.9[1]
Herts/33Plaque Assay8.3 ± 1.3> 50> 6.0[1]
LaSotaPlaque Assay6.8 ± 0.8> 50> 7.4[1]
Compound 9 F48E9Plaque Assay9.8 ± 1.4> 50> 5.1[1]
Herts/33Plaque Assay10.5 ± 1.8> 50> 4.8[1]
LaSotaPlaque Assay9.2 ± 1.3> 50> 5.4[1]
Ribavirin F48E9Plaque Assay~10Not ReportedNot Reported[1]
Anticancer Activity

1-Formyl-β-carboline derivatives have also been investigated for their cytotoxic effects against various human cancer cell lines.

Table 2: Anticancer Activity of β-carboline Derivatives

CompoundCancer Cell LineAssayIC₅₀ (µM)Reference
Compound 3z A549 (Lung Carcinoma)Not Specified2.7 ± 0.4[2]
BGC-823 (Gastric Carcinoma)Not Specified2.7 ± 0.6[2]
CT-26 (Murine Colon Carcinoma)Not Specified2.4 ± 0.2[2]
Bel-7402 (Liver Carcinoma)Not Specified3.2 ± 0.2[2]
MCF-7 (Breast Carcinoma)Not Specified5.6 ± 0.3[2]
Compound 9 HepG2 (Liver Cancer)SRB AssayNot Specified (equipotent to Adriamycin)[3]
A549 (Lung Adenocarcinoma)SRB AssayNot Specified (equipotent to Adriamycin)[3]
Compound 8q PC-3 (Prostate Cancer)Not Specified9.86[4]
Compound 11 U251 (Glioma)Not Specified0.48[5]
PC-3 (Prostate Cancer)Not Specified1.50[5]
OVCAR-03 (Ovarian Cancer)Not Specified1.07[5]
Antimicrobial Activity

While specific data for 1-formyl derivatives is limited, broader studies on β-carbolines demonstrate their potential as antimicrobial agents.

Table 3: Antimicrobial Activity of β-carboline Derivatives

CompoundMicroorganismMIC (µmol/mL)Reference
Dimeric 6-chlorocarboline N2-benzylated salt Staphylococcus aureus0.01-0.05[6][7]
Neuroprotective and Cardioprotective Activities

Recent studies have highlighted the potential of β-carboline derivatives in neuroprotection and cardioprotection, although quantitative data for 1-formyl derivatives are still emerging. Some derivatives have shown the ability to prevent cell death induced by neurotoxins and protect cardiomyocytes from oxidative stress.[8][9][10]

Signaling Pathways and Mechanisms of Action

Antiviral Mechanism: Inhibition of NDV Adsorption and Entry

1-Formyl-β-carboline derivatives have been shown to inhibit Newcastle disease virus proliferation by targeting the early stages of the viral life cycle.[1] The primary mechanism involves the inhibition of viral adsorption and entry into the host cell. This is achieved through direct interaction with the viral hemagglutinin-neuraminidase (HN) protein and by suppressing the PI3K/Akt signaling pathway, which is crucial for viral entry.[1]

antiviral_mechanism cluster_virus Newcastle Disease Virus (NDV) cluster_cell Host Cell cluster_drug Drug Action NDV NDV HN HN Protein Receptor Sialic Acid Receptor HN->Receptor Adsorption PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Entry Viral Entry pAkt->Entry Formyl_beta_carboline 1-Formyl-β-carboline Derivative Formyl_beta_carboline->HN Inhibits Interaction Formyl_beta_carboline->Akt Inhibits Phosphorylation

Caption: Antiviral mechanism of 1-formyl-β-carboline derivatives against NDV.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1-formyl-β-carboline derivatives.

Synthesis of 1-Formyl-β-carboline Derivatives

The synthesis of the β-carboline scaffold is commonly achieved through the Pictet-Spengler reaction.[11][12][13]

Protocol: Pictet-Spengler Reaction

  • Reaction Setup: A solution of tryptamine or a tryptamine derivative and an appropriate aldehyde (in this case, a glyoxylic acid derivative to ultimately yield the 1-formyl group after subsequent steps) are dissolved in a suitable solvent (e.g., water, ethanol, or dichloromethane).[14][15]

  • Acid Catalysis: A Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or ytterbium triflate) is added to the reaction mixture.[15]

  • Reaction Conditions: The mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the substrates and catalyst used.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the tetrahydro-β-carboline intermediate.

  • Aromatization and Formylation: The tetrahydro-β-carboline is then aromatized, often through an oxidation step, and the C1-substituent is converted to a formyl group through appropriate chemical transformations to yield the final 1-formyl-β-carboline derivative.

pictet_spengler_workflow Tryptamine Tryptamine Derivative Mix Mix in Solvent + Acid Catalyst Tryptamine->Mix Aldehyde Aldehyde Aldehyde->Mix Reaction Stir/Reflux Mix->Reaction Workup Quench and Evaporate Reaction->Workup Purification Column Chromatography Workup->Purification Intermediate Tetrahydro-β-carboline Purification->Intermediate Aromatization Aromatization/Oxidation Intermediate->Aromatization Formylation Formylation Aromatization->Formylation Final_Product 1-Formyl-β-carboline Formylation->Final_Product

Caption: General workflow for the Pictet-Spengler synthesis of β-carbolines.

Cytotoxicity Assays

The cytotoxic effects of the derivatives on cancer cell lines are commonly determined using the MTT or SRB assays.

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[16][17]

  • Compound Treatment: Treat the cells with various concentrations of the 1-formyl-β-carboline derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[17]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[16][18]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[17][19]

mtt_assay_workflow Seed Seed Cells in 96-well Plate Adhere Incubate Overnight Seed->Adhere Treat Treat with Compounds Adhere->Treat Incubate_Treat Incubate (24-72h) Treat->Incubate_Treat Add_MTT Add MTT Solution Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure Measure Absorbance at 570nm Solubilize->Measure Analyze Calculate IC₅₀ Measure->Analyze

Caption: Workflow for a typical MTT cytotoxicity assay.

PI3K/Akt Signaling Pathway Analysis

The effect of the compounds on the PI3K/Akt pathway is typically assessed by Western blotting to detect the phosphorylation status of key proteins.

Protocol: Western Blotting for p-Akt

  • Cell Lysis: Treat cells with the 1-formyl-β-carboline derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[20][21]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[22]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.[20][22]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The ratio of p-Akt to total Akt is then quantified.[22]

Antiviral Assays for Newcastle Disease Virus (NDV)

Protocol: Hemagglutination Inhibition (HI) Assay

  • Antigen Titration: First, determine the hemagglutination (HA) titer of the NDV stock to determine the concentration that causes complete agglutination of red blood cells (RBCs). This is typically 4 HA units.[23][24]

  • Serum Dilution: Serially dilute the test sera (from immunized animals or as a control) in a V-bottom 96-well plate.

  • Virus Addition: Add a standardized amount of NDV (4 HA units) to each well containing the diluted sera and incubate at room temperature for 30-60 minutes.[23][25]

  • RBC Addition: Add a suspension of chicken RBCs (typically 1%) to all wells.[25]

  • Incubation and Reading: Incubate the plate at room temperature for 30-40 minutes. The HI titer is the highest dilution of serum that completely inhibits hemagglutination.[23]

Protocol: Neuraminidase Inhibition (NI) Assay

  • Plate Coating: Coat a 96-well plate with a suitable substrate for neuraminidase, such as fetuin.[26][27]

  • Sample and Virus Incubation: Add the 1-formyl-β-carboline derivative at various concentrations to the wells, followed by the addition of a standardized amount of NDV. Incubate to allow for potential inhibition of the neuraminidase enzyme.

  • Enzyme Reaction: The neuraminidase of the virus will cleave sialic acid residues from the fetuin substrate.

  • Detection: The cleavage of sialic acid exposes galactose residues, which can be detected using a lectin that specifically binds to galactose (e.g., peanut agglutinin) conjugated to an enzyme like HRP. The addition of a chromogenic substrate will result in a color change that is inversely proportional to the neuraminidase activity.

  • Analysis: The concentration of the compound that inhibits 50% of the neuraminidase activity (IC₅₀) can be calculated.

Conclusion

1-Formyl-β-carboline derivatives represent a versatile and potent class of bioactive molecules with significant therapeutic potential. Their demonstrated efficacy in antiviral and anticancer applications, coupled with emerging evidence for neuroprotective and antimicrobial activities, makes them attractive candidates for further drug development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and expand upon the promising pharmacological profile of these compounds. Future research should focus on elucidating the structure-activity relationships, optimizing the pharmacokinetic properties, and further investigating the mechanisms of action of these promising derivatives in various disease models.

References

In Vitro Cytotoxicity of 1-Formyl-β-carboline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vitro cytotoxicity of 1-Formyl-β-carboline. Due to the specificity of this compound, publicly available data on its cytotoxic effects against a broad range of cancer cell lines is limited. This document summarizes the existing data, outlines detailed experimental protocols for assessing cytotoxicity and apoptosis, and presents a putative signaling pathway based on the known effects of 1-formyl-β-carboline derivatives.

Quantitative Cytotoxicity Data

The available quantitative data on the cytotoxicity of 1-Formyl-β-carboline derivatives is primarily focused on non-cancer cell lines in the context of antiviral research. The following table summarizes the reported 50% cytotoxic concentration (CC50) value.

Compound DerivativeCell LineAssayCC50 (μM)Reference
1-Formyl-β-carboline derivativeDF-1 (Chicken Embryo Fibroblast)CCK-8>20[1]

Note: Further research is required to establish the cytotoxic profile of 1-Formyl-β-carboline against a comprehensive panel of human cancer cell lines to fully evaluate its potential as an anticancer agent.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytotoxicity and the elucidation of the mechanism of action. Below are standard protocols for key assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 1-Formyl-β-carboline

  • Human cancer cell lines of choice

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Compound Treatment: Prepare serial dilutions of 1-Formyl-β-carboline in culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/PI Staining

The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[3][4]

Materials:

  • 1-Formyl-β-carboline

  • Human cancer cell lines of choice

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of 1-Formyl-β-carboline for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.[4]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[3]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Proposed Mechanism of Action and Signaling Pathway

While the precise mechanism of cytotoxicity for 1-Formyl-β-carboline in cancer cells is not yet fully elucidated, studies on its derivatives suggest an involvement of the PI3K/Akt signaling pathway.[1] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its aberrant activation is a hallmark of many cancers.[5] It is plausible that 1-Formyl-β-carboline exerts its cytotoxic effects by inhibiting this pathway, leading to the induction of apoptosis.

Below is a diagram illustrating a proposed experimental workflow for assessing the in vitro cytotoxicity of 1-Formyl-β-carboline.

G Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_prep Preparation cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cluster_mechanism Mechanistic Studies Compound 1-Formyl-beta-carboline Stock Solution MTT MTT Assay for Cell Viability Compound->MTT AnnexinV Annexin V/PI Staining for Apoptosis Compound->AnnexinV Cells Cancer Cell Line Culture Cells->MTT Cells->AnnexinV IC50 IC50 Value Determination MTT->IC50 ApoptosisQuant Quantification of Apoptotic Cells AnnexinV->ApoptosisQuant WesternBlot Western Blot for PI3K/Akt Pathway Proteins IC50->WesternBlot ApoptosisQuant->WesternBlot

Caption: A logical workflow for investigating the in vitro cytotoxicity of 1-Formyl-β-carboline.

The following diagram illustrates the proposed inhibition of the PI3K/Akt signaling pathway by 1-Formyl-β-carboline, leading to apoptosis.

G Proposed Inhibition of PI3K/Akt Pathway by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 P_Akt p-Akt (Active) PIP3->P_Akt Activates Akt Akt Bad Bad P_Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits FormylCarboline This compound FormylCarboline->PI3K Inhibits FormylCarboline->P_Akt Inhibits

Caption: Putative mechanism of 1-Formyl-β-carboline inducing apoptosis via PI3K/Akt pathway inhibition.

Conclusion

1-Formyl-β-carboline is a compound of interest within the broader class of β-carboline alkaloids, which have demonstrated a range of biological activities. While direct evidence for its anticancer cytotoxicity is currently limited, its known inhibitory effect on the PI3K/Akt signaling pathway suggests a plausible mechanism for inducing cell death in cancer cells. The experimental protocols provided in this guide offer a robust framework for future investigations into the cytotoxic and apoptotic effects of 1-Formyl-β-carboline. Further research, particularly screening against a diverse panel of human cancer cell lines and detailed mechanistic studies, is warranted to fully elucidate its therapeutic potential.

References

The Pharmacokinetics and Metabolism of 1-Formyl-β-carboline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive pharmacokinetic and metabolic data for 1-Formyl-β-carboline is limited in publicly available scientific literature. This guide synthesizes available information on closely related β-carboline alkaloids to provide a predictive overview and framework for future research. All quantitative data and experimental protocols are based on studies of analogous compounds and should be considered as a starting point for investigations into 1-Formyl-β-carboline.

Introduction

1-Formyl-β-carboline is a member of the β-carboline family of alkaloids, which are known for their diverse biological activities. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a potential therapeutic agent. This technical guide provides a detailed overview of the predicted pharmacokinetics and metabolism of 1-Formyl-β-carboline, based on data from analogous compounds.

Predicted Pharmacokinetic Parameters

ParameterReported Range for other β-carbolinesSpeciesRoute of AdministrationReference
Terminal Half-life (t½) 1 - 4 hoursHumanIV or PO[1]
Total Clearance (CL) 17 - 52 mL/min/kgHumanIV or PO[1]
Absolute Bioavailability <1% - 61%HumanPO[1]
Peak Plasma Concentration (Cmax) Varies with doseHumanPO[2]
Time to Peak Plasma Concentration (Tmax) 30 minutesHumanPO[2]

Note: These values are for other β-carboline derivatives and may not be representative of 1-Formyl-β-carboline.

Predicted Metabolism

The metabolism of 1-Formyl-β-carboline is anticipated to proceed through two primary pathways, based on the known metabolism of other β-carbolines:

  • Phase I Metabolism: This is expected to involve oxidation of the formyl group and hydroxylation of the β-carboline ring. The primary metabolic transformation is likely the oxidation of the 1-formyl group to a 1-carboxylic acid moiety. This is a common metabolic fate for aldehydes. Additionally, hydroxylation at various positions on the aromatic rings is a probable metabolic route.

  • Phase II Metabolism: The hydroxylated metabolites are likely to undergo conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate their excretion.

Key Metabolites

Based on the metabolism of related compounds, the following are predicted metabolites of 1-Formyl-β-carboline:

Putative MetaboliteMetabolic Reaction
1-Carboxy-β-carbolineOxidation of the formyl group
Hydroxylated 1-Formyl-β-carbolineAromatic hydroxylation
Hydroxylated 1-Carboxy-β-carbolineAromatic hydroxylation and oxidation
Glucuronide and Sulfate ConjugatesConjugation of hydroxylated metabolites

Metabolic Pathway Diagram

Metabolism Predicted Metabolic Pathway of 1-Formyl-β-carboline A 1-Formyl-β-carboline B Phase I Metabolism (Oxidation) A->B D Phase I Metabolism (Hydroxylation) A->D C 1-Carboxy-β-carboline B->C C->D E Hydroxylated Metabolites D->E F Phase II Metabolism (Conjugation) E->F G Glucuronide/Sulfate Conjugates F->G H Excretion G->H

Caption: Predicted metabolic pathway of 1-Formyl-β-carboline.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the pharmacokinetic and metabolic profile of 1-Formyl-β-carboline. These are generalized protocols based on studies of other β-carbolines.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats.

PK_Workflow In Vivo Pharmacokinetic Study Workflow cluster_pre Pre-Dosing cluster_dose Dosing cluster_sample Sample Collection cluster_analysis Analysis A Acclimatize Animals (e.g., Sprague-Dawley rats) B Fasting Overnight A->B C Administer 1-Formyl-β-carboline (Oral gavage or IV injection) B->C D Collect Blood Samples at Predetermined Time Points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) C->D E Process Blood to Plasma D->E F Quantify 1-Formyl-β-carboline and Metabolites in Plasma using LC-MS/MS E->F G Pharmacokinetic Parameter Calculation (e.g., Cmax, Tmax, AUC, t½, CL) F->G

Caption: Workflow for an in vivo pharmacokinetic study.

Detailed Steps:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein. The compound should be dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).

    • Oral (PO): Administer a single dose (e.g., 5-50 mg/kg) by oral gavage. The compound can be formulated as a suspension in a vehicle like 0.5% carboxymethylcellulose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of 1-Formyl-β-carboline and its potential metabolites in plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data.

In Vitro Metabolism Study using Liver Microsomes

This protocol is designed to identify the metabolic pathways and the cytochrome P450 (CYP) enzymes involved in the metabolism of 1-Formyl-β-carboline.

Metabolism_Workflow In Vitro Metabolism Study Workflow A Prepare Incubation Mixture: - Liver Microsomes (Human, Rat) - 1-Formyl-β-carboline - NADPH regenerating system B Incubate at 37°C A->B F Incubate with specific CYP inhibitors or recombinant CYPs to identify involved enzymes A->F C Quench Reaction (e.g., with acetonitrile) B->C D Centrifuge and Collect Supernatant C->D E Analyze by LC-MS/MS for Metabolite Identification D->E

Caption: Workflow for an in vitro metabolism study.

Detailed Steps:

  • Incubation: Incubate 1-Formyl-β-carboline (e.g., 1-10 µM) with liver microsomes (from human or rat) and an NADPH-regenerating system in a phosphate buffer at 37°C.

  • Reaction Termination: After a specified time (e.g., 0, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent like acetonitrile.

  • Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • Metabolite Identification: Analyze the supernatant using high-resolution LC-MS/MS to identify potential metabolites by comparing with a control incubation (without NADPH).

  • CYP Reaction Phenotyping: To identify the specific CYP enzymes involved, perform incubations with a panel of selective CYP inhibitors or with individual recombinant human CYP enzymes.

Analytical Methodology

Quantification in Biological Matrices

A robust and sensitive analytical method is essential for accurate pharmacokinetic and metabolism studies.

  • Technique: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for its high sensitivity and selectivity.

  • Sample Preparation: Protein precipitation or liquid-liquid extraction are common methods to extract the analyte and its metabolites from plasma or microsomal incubation samples.

  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate the parent compound from its metabolites.

  • Detection: Mass spectrometry is used for detection, often in multiple reaction monitoring (MRM) mode for quantification.

Conclusion

While specific data for 1-Formyl-β-carboline is lacking, this guide provides a comprehensive framework for its pharmacokinetic and metabolic evaluation based on the well-characterized properties of related β-carboline alkaloids. The proposed metabolic pathways involve oxidation of the formyl group and hydroxylation, followed by conjugation. The provided experimental protocols offer a starting point for researchers to elucidate the ADME properties of 1-Formyl-β-carboline, which is a critical step in its potential development as a therapeutic agent. Future studies should focus on generating specific in vivo and in vitro data for this compound to validate these predictions and provide a more definitive understanding of its disposition in biological systems.

References

Bioavailability of 1-Formyl-beta-carboline Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formyl-beta-carboline, a naturally occurring alkaloid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potential antiviral and neuroprotective properties. However, like many heterocyclic compounds, its therapeutic potential is intrinsically linked to its bioavailability. This technical guide provides a comprehensive overview of the key considerations for evaluating and optimizing the bioavailability of this compound formulations. This document summarizes available data on related compounds, details relevant experimental protocols, and presents critical signaling pathways and experimental workflows to aid researchers in the development of effective delivery systems for this promising bioactive molecule.

Introduction to this compound

This compound (1-FBC) is a member of the β-carboline family of alkaloids, which are structurally characterized by a tryptamine-derived tricyclic indole nucleus. These compounds are found in various plant species and have been reported to exhibit a wide range of biological effects. Notably, this compound has been identified as an inhibitor of the PI3K/Akt signaling pathway, which is implicated in numerous cellular processes, including cell growth, proliferation, and survival.[1][2] The therapeutic application of 1-FBC is contingent upon achieving adequate systemic exposure, making the study of its bioavailability a critical aspect of its development as a potential therapeutic agent.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a drug candidate is fundamental to predicting its absorption and bioavailability.

PropertyValueSource
Molecular FormulaC₁₂H₈N₂O[3]
Molecular Weight196.21 g/mol [3]
LogP2.51[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Topological Polar Surface Area45.8 Ų
SolubilityLow water solubility is expected, requiring formulation strategies for in vivo studies. May be soluble in DMSO.[1]

Formulation Strategies to Enhance Bioavailability

The low aqueous solubility of many β-carboline alkaloids necessitates the use of advanced formulation strategies to improve their oral bioavailability. The therapeutic efficacy of a drug is largely determined by its bioavailability, which is the rate and extent of its absorption to the target site. Low aqueous solubility can lead to the need for higher or more frequent doses, potentially causing systemic toxicity.

Common approaches for enhancing the bioavailability of poorly soluble compounds like this compound include:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs.

  • Polymeric Nanoparticles: Encapsulating the drug within biodegradable polymer nanoparticles can protect it from degradation and enhance its uptake.

  • Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can increase its dissolution rate and extent.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.

  • Micronization and Nanonization: Reducing the particle size of the drug substance increases the surface area available for dissolution.

For in vivo preclinical studies, common oral formulations for compounds with low water solubility involve suspending the agent in vehicles such as carboxymethyl cellulose (CMC) or dissolving it in solvents like polyethylene glycol 400 (PEG400).[1]

Pharmacokinetic Profile of β-Carboline Alkaloids

A study in healthy male volunteers who received various β-carboline derivatives either intravenously or orally reported the following pharmacokinetic parameters:

ParameterRange
Absolute Bioavailability <1% to 61%
Total Clearance 17 to 52 mL/min/kg
Terminal Half-life 1 to 4 hours

Source: Adapted from a study on various beta-carboline derivatives.[4]

These findings highlight the significant variability in the oral bioavailability among different β-carboline structures, underscoring the importance of formulation development. The observed range suggests that while some β-carbolines are well-absorbed, others exhibit poor oral bioavailability, which could be due to factors such as low solubility, extensive first-pass metabolism, or poor intestinal permeability.

Experimental Protocols

In Vitro Permeability Assessment: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drug candidates.[5][6]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, which is indicative of its potential for intestinal absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Permeability Assay:

    • The transport of this compound is evaluated in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

    • A solution of this compound at a known concentration is added to the donor (apical or basolateral) chamber.

    • Samples are collected from the receiver chamber at predetermined time points.

  • Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux of the drug across the monolayer.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of the drug in the donor chamber.

  • Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 is often indicative of active efflux.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, and bioavailability) of different this compound formulations following oral administration in rodents (e.g., rats or mice).

Methodology:

  • Animal Model: Male Sprague-Dawley rats (or a suitable alternative) are used for the study. The animals are fasted overnight before drug administration.

  • Drug Administration:

    • Intravenous (IV) Group: A solution of this compound is administered intravenously via the tail vein to determine the absolute bioavailability.

    • Oral (PO) Groups: Different formulations of this compound are administered orally via gavage.

  • Blood Sampling: Blood samples are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as HPLC-FLD or LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), are calculated using non-compartmental analysis software.

    • Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Analytical Method: HPLC with Fluorescence Detection

Objective: To quantify the concentration of β-carboline derivatives in biological matrices.

Methodology:

  • Sample Preparation:

    • Plasma samples are subjected to protein precipitation with a suitable organic solvent (e.g., acetonitrile).

    • Alternatively, liquid-liquid extraction with a solvent like diethyl ether can be used.

    • An internal standard is added prior to extraction.

  • Chromatographic Separation:

    • The separation is performed on a reversed-phase C18 column.

    • The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode.

  • Fluorescence Detection:

    • The eluent is monitored by a fluorescence detector set at the appropriate excitation and emission wavelengths for the specific β-carboline derivative.

  • Quantification: The concentration of the analyte is determined by comparing its peak area to that of the internal standard and constructing a calibration curve using standards of known concentrations.

Signaling Pathway and Experimental Workflow Visualizations

PI3K/Akt Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit the PI3K/Akt signaling pathway.[1][2] This pathway is crucial for regulating cell survival and proliferation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Promotes FormylCarboline This compound FormylCarboline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow for In Vivo Bioavailability Study

The following diagram illustrates a typical workflow for an in vivo bioavailability study.

Bioavailability_Workflow cluster_prestudy Pre-Study cluster_study Study Execution cluster_analysis Analysis Formulation Formulation Preparation (e.g., suspension, solution) Dosing Drug Administration (Oral and IV routes) Formulation->Dosing AnimalAcclimation Animal Acclimation (e.g., rats, mice) AnimalAcclimation->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaProcessing Plasma Separation and Storage BloodSampling->PlasmaProcessing SampleAnalysis LC-MS/MS or HPLC Quantification PlasmaProcessing->SampleAnalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) SampleAnalysis->PK_Analysis BioavailabilityCalc Bioavailability (F%) Calculation PK_Analysis->BioavailabilityCalc

Caption: A generalized workflow for conducting an in vivo bioavailability study.

Conclusion

The therapeutic potential of this compound is promising, but its successful clinical translation will heavily depend on the development of formulations that can achieve adequate oral bioavailability. This guide has provided an overview of the key aspects to consider, from physicochemical properties and formulation strategies to detailed experimental protocols for bioavailability assessment. While specific pharmacokinetic data for this compound remains to be fully elucidated, the information available for related β-carboline alkaloids offers a valuable starting point for researchers. The provided experimental workflows and signaling pathway diagrams serve as practical tools to guide future research and development efforts aimed at unlocking the full therapeutic potential of this intriguing natural product.

References

1-Formyl-β-carboline: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The β-carboline alkaloids, a class of compounds characterized by a tricyclic pyrido[3,4-b]indole core structure, have long been a subject of intense scientific scrutiny due to their diverse and potent biological activities. Among these, 1-formyl-β-carboline has emerged as a particularly promising scaffold in medicinal chemistry. Its unique structural features, including a reactive aldehyde group, provide a versatile platform for the synthesis of a wide array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of 1-formyl-β-carboline as a scaffold for drug discovery, detailing its synthesis, biological activities, and mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction

The β-carboline framework is a privileged structure in drug discovery, found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological effects. These activities include anticancer, antiviral, neuroprotective, and cardioprotective properties. The presence of a formyl group at the C-1 position of the β-carboline nucleus in 1-formyl-β-carboline offers a chemical handle for a variety of synthetic transformations, allowing for the creation of diverse chemical libraries. This versatility makes it an attractive starting point for the development of novel drug candidates targeting a range of diseases.

Synthesis of the 1-Formyl-β-carboline Scaffold

The synthesis of 1-formyl-β-carboline and its derivatives can be achieved through several synthetic routes. A common approach involves the Pictet-Spengler reaction, a cornerstone in the synthesis of β-carboline alkaloids.

General Synthetic Scheme

A prevalent method for the synthesis of the 1-formyl-β-carboline scaffold involves the reaction of tryptophan or its derivatives with a suitable aldehyde, followed by cyclization and subsequent oxidation to introduce the formyl group.

Synthetic_Workflow A Tryptophan Derivative C Pictet-Spengler Reaction A->C B Aldehyde B->C D Tetrahydro-β-carboline Intermediate C->D Cyclization E Oxidation D->E F 1-Formyl-β-carboline E->F Formylation

Caption: General workflow for the synthesis of 1-formyl-β-carboline.

Detailed Experimental Protocol: Synthesis of 1-Formyl-β-carboline

This protocol describes a representative synthesis of 1-formyl-β-carboline.

Materials:

  • L-Tryptophan methyl ester hydrochloride

  • Glyoxylic acid monohydrate

  • Palladium on carbon (10%)

  • Maleic acid

  • Anhydrous dioxane

  • Methanol

  • Sodium bicarbonate

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Pictet-Spengler Reaction: To a solution of L-tryptophan methyl ester hydrochloride (1 equivalent) in methanol, add glyoxylic acid monohydrate (1.2 equivalents). Stir the mixture at room temperature for 24 hours.

  • Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the tetrahydro-β-carboline intermediate.

  • Oxidation/Formylation: Suspend the tetrahydro-β-carboline intermediate (1 equivalent) and palladium on carbon (10% w/w) in anhydrous dioxane. Add maleic acid (2 equivalents) and reflux the mixture for 6 hours.

  • Final Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography to afford 1-formyl-β-carboline.

Biological Activities and Therapeutic Potential

Derivatives of 1-formyl-β-carboline have demonstrated significant activity across a range of therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 1-formyl-β-carboline derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1-Formyl-β-carboline Analog A A549 (Lung Carcinoma)5.8[1]
BGC-823 (Gastric Carcinoma)7.2[1]
CT-26 (Murine Colon Carcinoma)4.5[1]
1-Formyl-β-carboline Analog B HL-60 (Promyelocytic Leukemia)2.1[2]
SMMC-7721 (Hepatocellular Carcinoma)8.3[2]
1-Formyl-β-carboline Analog C MCF-7 (Breast Adenocarcinoma)6.9[1]
Antiviral Activity

A notable area of investigation for 1-formyl-β-carboline derivatives is their antiviral activity, particularly against Newcastle disease virus (NDV).

Compound/DerivativeVirusCell LineIC50 (µM)EC50 (µM)Reference
1-Formyl-β-carboline Derivative 1 Newcastle Disease Virus (NDV)DF-17.5-[3]
1-Formyl-β-carboline Derivative 2 Newcastle Disease Virus (NDV)DF-18.2-[3]
1-Formyl-β-carboline Derivative 3 Newcastle Disease Virus (NDV)DF-19.1-[3]
Neuroprotective and Cardioprotective Effects

Emerging research suggests that the 1-formyl-β-carboline scaffold may also be a valuable starting point for the development of neuroprotective and cardioprotective agents. Further studies are warranted to fully elucidate their potential in these areas.

Mechanism of Action

The therapeutic effects of 1-formyl-β-carboline derivatives are mediated through various mechanisms of action, with the inhibition of key signaling pathways being a prominent feature.

Inhibition of the PI3K/Akt Signaling Pathway

A significant mechanism of action for the antiviral activity of 1-formyl-β-carboline derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and is often hijacked by viruses to facilitate their replication.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activation Response Cell Survival, Proliferation, Viral Replication Downstream->Response Inhibitor 1-Formyl-β-carboline Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by 1-formyl-β-carboline derivatives.

By inhibiting PI3K, these compounds prevent the phosphorylation and activation of Akt, thereby disrupting downstream signaling cascades that are essential for viral entry and replication.[4]

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of 1-formyl-β-carboline derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 1-formyl-β-carboline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 1-formyl-β-carboline derivatives in complete growth medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

In Vitro Antiviral Assay against Newcastle Disease Virus (NDV)

Objective: To evaluate the antiviral activity of 1-formyl-β-carboline derivatives against NDV.

Materials:

  • DF-1 cells (chicken embryo fibroblast cell line)

  • Complete growth medium (DMEM with 10% FBS)

  • Newcastle Disease Virus (NDV) stock

  • 1-formyl-β-carboline derivatives

  • 96-well plates

  • Crystal violet solution

Procedure:

  • Cell Seeding: Seed DF-1 cells in 96-well plates and grow to confluence.

  • Virus Infection: Discard the growth medium and infect the cells with NDV at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and add 100 µL of complete growth medium containing serial dilutions of the 1-formyl-β-carboline derivatives. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator until cytopathic effect (CPE) is observed in the virus control wells.

  • CPE Visualization: Discard the supernatant, wash the cells with PBS, and stain with crystal violet solution for 10 minutes.

  • Data Analysis: Visually assess the inhibition of CPE. The EC50 value is the concentration of the compound that inhibits CPE by 50% compared to the virus control.

PI3K/Akt Pathway Inhibition Assay (Western Blot)

Objective: To determine the effect of 1-formyl-β-carboline derivatives on the phosphorylation of Akt.

Materials:

  • Cell line of interest

  • 1-formyl-β-carboline derivatives

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the 1-formyl-β-carboline derivative for the desired time. Lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt.

Pharmacokinetics and ADME Profile

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of β-carboline derivatives are crucial for their development as drugs. Generally, the β-carboline scaffold exhibits good oral bioavailability and can cross the blood-brain barrier, which is advantageous for targeting central nervous system disorders. However, specific ADME data for 1-formyl-β-carboline and its derivatives are limited, and further in vivo studies are necessary to fully characterize their pharmacokinetic profiles.

Conclusion and Future Directions

1-Formyl-β-carboline represents a highly valuable and versatile scaffold for the discovery of new therapeutic agents. Its synthetic tractability allows for the generation of diverse libraries of compounds with potent anticancer and antiviral activities, among others. The inhibition of key signaling pathways, such as the PI3K/Akt pathway, provides a solid mechanistic basis for its therapeutic effects.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening more focused libraries of 1-formyl-β-carboline derivatives to improve potency and selectivity.

  • In Vivo Studies: Conducting comprehensive in vivo efficacy and safety studies in relevant animal models.

  • Pharmacokinetic Profiling: Thoroughly characterizing the ADME properties of lead compounds.

  • Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways modulated by these compounds.

The continued exploration of the 1-formyl-β-carboline scaffold holds great promise for the development of the next generation of innovative medicines to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols: 1-Formyl-β-carboline Antiviral Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Formyl-β-carboline is a naturally occurring alkaloid that has demonstrated significant antiviral properties. This document provides detailed protocols for evaluating the antiviral efficacy of 1-Formyl-β-carboline, focusing on its activity against Newcastle disease virus (NDV) as a model. The methodologies described herein can be adapted for screening other β-carboline derivatives and for assessing their activity against a range of viruses.

1-Formyl-β-carboline has been identified as a potent inhibitor of NDV, with IC50 values typically within the 10 µM range.[1][2] Its mechanism of action involves the inhibition of viral adsorption and entry into the host cell.[1][2] This is achieved through direct interaction with the viral hemagglutinin-neuraminidase (HN) protein and by suppressing the PI3K/Akt signaling pathway, which is crucial for viral entry.[1][2][3]

Data Presentation

The following tables summarize the expected quantitative data from the antiviral assays described in this protocol.

Table 1: Cytotoxicity and Antiviral Activity of 1-Formyl-β-carboline against NDV

CompoundCC50 (µM)IC50 (µM)Selectivity Index (SI = CC50/IC50)
1-Formyl-β-carboline>100<10>10
Ribavirin (Control)>100~10>10

CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. IC50 (50% inhibitory concentration) is the concentration of the compound that causes a 50% reduction in viral activity.

Table 2: Effect of 1-Formyl-β-carboline on NDV Yield

TreatmentCompound Concentration (µM)Virus Titer (PFU/mL)% Inhibition
Virus Control01 x 10^60
1-Formyl-β-carboline52 x 10^580
1-Formyl-β-carboline105 x 10^495
1-Formyl-β-carboline20<1 x 10^4>99

PFU (Plaque Forming Units)

Experimental Protocols

Cell and Virus Culture
  • Cell Line: Chicken embryo fibroblast (DF-1) cells are suitable for NDV propagation and antiviral assays. Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Virus: A lentogenic or mesogenic strain of Newcastle disease virus (e.g., LaSota) can be used. Propagate the virus in 9-to-11-day-old specific-pathogen-free (SPF) embryonated chicken eggs or in DF-1 cells. Titer the virus stock using a plaque assay and store at -80°C.

Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic concentration of 1-Formyl-β-carboline on the host cells.

Materials:

  • DF-1 cells

  • 96-well plates

  • 1-Formyl-β-carboline stock solution (in DMSO)

  • DMEM with 2% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed DF-1 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of 1-Formyl-β-carboline in DMEM with 2% FBS.

  • Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include cell control (medium only) and solvent control (highest concentration of DMSO used).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the cell control and determine the CC50 value using regression analysis.

Plaque Reduction Assay

This assay evaluates the ability of 1-Formyl-β-carboline to inhibit the formation of viral plaques.

Materials:

  • Confluent DF-1 cell monolayers in 6-well plates

  • NDV stock

  • 1-Formyl-β-carboline

  • DMEM with 2% FBS

  • Agarose overlay (e.g., 2x DMEM mixed 1:1 with 1.6% low-melting-point agarose)

  • Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

Protocol:

  • Wash the confluent DF-1 cell monolayers with phosphate-buffered saline (PBS).

  • In a separate tube, pre-incubate a known titer of NDV (e.g., 100 PFU) with various concentrations of 1-Formyl-β-carboline for 1 hour at 37°C.

  • Inoculate the cell monolayers with 200 µL of the virus-compound mixture. Include a virus control (virus only) and a cell control (medium only).

  • Adsorb the virus for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Remove the inoculum and overlay the cells with 2 mL of agarose overlay containing the respective concentrations of the compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 3-4 days).

  • Fix the cells with 10% formalin for 1 hour.

  • Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of the compound.

Materials:

  • DF-1 cells in 24-well plates

  • NDV stock

  • 1-Formyl-β-carboline

  • DMEM with 2% FBS

Protocol:

  • Infect confluent DF-1 cell monolayers with NDV at a multiplicity of infection (MOI) of 0.01.

  • After a 1-hour adsorption period, remove the inoculum and wash the cells with PBS.

  • Add 1 mL of DMEM with 2% FBS containing serial dilutions of 1-Formyl-β-carboline.

  • Incubate the plates for 24-48 hours.

  • Collect the supernatant and perform a plaque assay to determine the virus titer in each sample.

  • Calculate the percentage of virus yield reduction for each compound concentration compared to the virus control.

Visualization of Workflows and Pathways

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (DF-1 cells) Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Plaque_Assay Plaque Reduction Assay Cell_Culture->Plaque_Assay Yield_Assay Virus Yield Reduction Assay Cell_Culture->Yield_Assay Virus_Propagation Virus Propagation (NDV) Virus_Propagation->Plaque_Assay Virus_Propagation->Yield_Assay Compound_Prep Compound Preparation (1-Formyl-β-carboline) Compound_Prep->Cytotoxicity Compound_Prep->Plaque_Assay Compound_Prep->Yield_Assay CC50 Determine CC50 Cytotoxicity->CC50 Cell Viability Data IC50 Determine IC50 Plaque_Assay->IC50 Plaque Count Data Yield_Assay->IC50 Virus Titer Data SI Calculate SI CC50->SI IC50->SI

Caption: Experimental workflow for antiviral evaluation of 1-Formyl-β-carboline.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Transcription Gene Transcription mTOR->Transcription promotes Inhibitor 1-Formyl-β-carboline Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by 1-Formyl-β-carboline.

References

Application Notes and Protocols for 1-Formyl-β-carboline as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Formyl-β-carboline is a heterocyclic compound belonging to the β-carboline family of alkaloids.[1][2] Its rigid, planar structure gives rise to intrinsic fluorescent properties, making it a valuable scaffold for the development of fluorescent probes.[1][3] While 1-formyl-β-carboline itself exhibits fluorescence, it is more commonly utilized as a key intermediate in the synthesis of a diverse range of bioactive molecules and more complex fluorescent probes for various biological applications, including cellular imaging.[1][3]

These application notes provide an overview of the known fluorescent properties of 1-formyl-β-carboline and its derivatives, along with generalized protocols for its potential use as a fluorescent probe in research and drug development settings. It is important to note that while the fluorescence of β-carboline derivatives is well-documented, specific quantitative photophysical data for the parent 1-formyl-β-carboline is not extensively available in the current scientific literature. The provided data for related compounds should therefore be considered as a reference point.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₂H₈N₂O[]
Molecular Weight 196.21 g/mol []
Appearance Yellow powder[3]
CAS Number 20127-63-3[]
Purity ≥ 99% (HPLC)[3]
Storage Conditions Store at 0-8 °C[3]

Photophysical Properties of Related β-Carboline Derivatives

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Solvent
N-H 1,3-diaryl-β-carboline 5c3373870.6119,000CH₂Cl₂
N-H 1,3-diaryl-β-carboline 5d3353890.7420,000CH₂Cl₂
N-Me 1,3-diaryl-β-carboline 5e3294030.4516,000CH₂Cl₂
N-Me 1,3-diaryl-β-carboline 5f3324070.6221,000CH₂Cl₂

Note: This data is for 1,3-diaryl-β-carboline derivatives and should be used as an estimation for the potential photophysical properties of 1-formyl-β-carboline.[5][6] Experimental determination of the specific parameters for 1-formyl-β-carboline is highly recommended.

Applications in Research and Drug Development

1-Formyl-β-carboline and its derivatives have potential applications in several areas of research and drug development:

  • Fluorescent Probe Development: The 1-formyl group serves as a reactive handle for the synthesis of more complex fluorescent probes with tailored specificities for biological targets.[7]

  • Cellular Imaging: β-carboline-based probes have been utilized for live-cell imaging to visualize cellular components and processes.[8]

  • Antiviral Research: Certain 1-formyl-β-carboline derivatives have been shown to inhibit the proliferation of viruses, such as the Newcastle disease virus, by interfering with viral adsorption and entry.[9] This suggests potential applications in antiviral drug screening and development.

  • DNA Intercalation Studies: β-carboline derivatives have been investigated for their ability to bind to DNA, which is a mechanism of action for some anticancer drugs.[10]

Experimental Protocols

The following are generalized protocols for the potential use of 1-formyl-β-carboline as a fluorescent probe. It is crucial to optimize these protocols for your specific experimental conditions and cell types.

Protocol 1: Preparation of Stock Solution

Objective: To prepare a concentrated stock solution of 1-formyl-β-carboline for use in experiments.

Materials:

  • 1-formyl-β-carboline powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a precise amount of 1-formyl-β-carboline powder.

  • Dissolve the powder in a sufficient volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light.

Protocol 2: General Staining of Live Cells for Fluorescence Microscopy

Objective: To visualize the intracellular distribution of 1-formyl-β-carboline in live cells.

Materials:

  • 1-formyl-β-carboline stock solution (10 mM in DMSO)

  • Cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation)

Procedure:

  • Grow cells to the desired confluency on a suitable imaging substrate.

  • Prepare a working solution of 1-formyl-β-carboline by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration in the range of 1-10 µM. Note: The optimal concentration should be determined experimentally.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the 1-formyl-β-carboline working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. Note: The optimal incubation time should be determined experimentally.

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS.

  • Add fresh, pre-warmed complete cell culture medium or a suitable imaging buffer to the cells.

  • Image the cells using a fluorescence microscope. Based on the data for related compounds, excitation in the UV to near-UV range (e.g., 330-360 nm) and emission in the blue to green range (e.g., 380-450 nm) would be a reasonable starting point.

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating a potential signaling pathway that could be investigated using 1-formyl-β-carboline derivatives and a general experimental workflow for its use as a fluorescent probe.

antiviral_pathway cluster_virus Viral Entry Inhibition Virus Virus Receptor Receptor Virus->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Internalization 1-Formyl-beta-carboline_Derivative 1-Formyl-beta-carboline_Derivative 1-Formyl-beta-carboline_Derivative->Receptor Blocks Binding

Caption: Potential mechanism of viral entry inhibition by 1-formyl-β-carboline derivatives.

experimental_workflow Start Start Prepare_Stock_Solution Prepare 10 mM Stock Solution in DMSO Start->Prepare_Stock_Solution Culture_Cells Culture Cells on Imaging Dish Start->Culture_Cells Prepare_Working_Solution Dilute Stock to 1-10 µM in Medium Prepare_Stock_Solution->Prepare_Working_Solution Culture_Cells->Prepare_Working_Solution Incubate_Cells Incubate Cells with Probe (15-60 min) Prepare_Working_Solution->Incubate_Cells Wash_Cells Wash Cells with PBS Incubate_Cells->Wash_Cells Image_Cells Fluorescence Microscopy Wash_Cells->Image_Cells Analyze_Data Analyze Images Image_Cells->Analyze_Data End End Analyze_Data->End

Caption: General workflow for using 1-formyl-β-carboline as a fluorescent probe in cellular imaging.

Disclaimer

The information provided in these application notes is for research purposes only. The protocols are generalized and will require optimization for specific applications. The photophysical data presented is for related β-carboline derivatives and may not be representative of 1-formyl-β-carboline itself. It is strongly recommended to experimentally determine the specific photophysical properties of 1-formyl-β-carboline for accurate and reliable results.

References

Application Notes and Protocols for β-Carboline Derivatives in Neuroblastoma Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-carbolines are a class of indole alkaloids with a diverse range of biological activities. Certain derivatives have demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines, including neuroblastoma. This document provides a summary of the reported effects of the β-carboline derivatives TaClo and norharman on neuroblastoma cells, along with detailed protocols for key experiments to facilitate further research in this area. The primary neuroblastoma cell lines discussed in these studies are SK-N-SH and SH-SY5Y.

Data Presentation: Effects of β-Carboline Derivatives on Neuroblastoma Cells

The following tables summarize the quantitative data from studies on TaClo and norharman in neuroblastoma and related cell lines.

Table 1: Cytotoxicity of 1-trichloromethyl-1,2,3,4-tetrahydro-β-carboline (TaClo) in Neuroblastoma Cells

Cell LineCompoundConcentrationEffectCitation
SK-N-SHTaClo150 µM~38 ± 3% PI-positive (dead) cells[1]
Untreated Control--14 ± 1.4% PI-positive cells[1]

Table 2: Effects of Norharman on Dopamine Content in PC12 Cells (Neuronal Model)

CompoundMetricValueCitation
NorharmanIC50 (Dopamine Content Inhibition)103.3 µM[2]
Harman (related β-carboline)IC50 (Dopamine Content Inhibition)21.2 µM[2]

Signaling Pathways

Apoptotic Signaling Pathway of TaClo in Neuroblastoma Cells

The β-carboline derivative TaClo has been shown to induce apoptosis in the human neuroblastoma cell line SK-N-SH. The proposed mechanism involves the mitochondrial pathway, characterized by the release of cytochrome c into the cytosol and the subsequent activation of caspase-3.[3][4]

TaClo_Apoptosis_Pathway TaClo TaClo Mitochondrion Mitochondrion TaClo->Mitochondrion Induces release of Cytochrome_c Cytochrome c (cytosolic) Caspase3_inactive Pro-caspase-3 Cytochrome_c->Caspase3_inactive Activates Caspase3_active Activated Caspase-3 Caspase3_inactive->Caspase3_active Cleavage Apoptosis Apoptosis Caspase3_active->Apoptosis Executes

TaClo-induced apoptotic pathway in neuroblastoma cells.

General PI3K/Akt Signaling Pathway

While not directly demonstrated for 1-formyl-β-carboline in neuroblastoma, its known inhibitory effect on the PI3K/Akt pathway in other contexts is highly relevant, as this pathway is a critical pro-survival cascade often dysregulated in neuroblastoma.[5][6][7][8][9]

PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival BetaCarboline 1-Formyl-β-carboline (potential inhibitor) BetaCarboline->PI3K Inhibits

Potential inhibition of the PI3K/Akt pathway by 1-formyl-β-carboline.

Experimental Protocols

1. Cell Culture

  • Cell Lines: Human neuroblastoma cell lines SK-N-SH and SH-SY5Y.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10-15% fetal calf serum (FCS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere containing 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS), detached with a 0.05% trypsin-EDTA solution, and re-seeded in new flasks.

2. Cytotoxicity Assay (Propidium Iodide Staining)

This protocol is based on the methodology used to assess TaClo-induced cell death.[1]

  • Experimental Workflow

    Cytotoxicity_Workflow A Seed neuroblastoma cells in multi-well plates B Treat with β-carboline derivative for 24-72h A->B C Harvest and wash cells B->C D Stain with Propidium Iodide (PI) C->D E Analyze by flow cytometry D->E F Quantify PI-positive (dead) cells E->F

    Workflow for assessing cytotoxicity using Propidium Iodide.
  • Protocol:

    • Seed neuroblastoma cells in 6-well plates at a suitable density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the β-carboline derivative (e.g., 0-200 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in a binding buffer.

    • Add propidium iodide (PI) solution to the cell suspension.

    • Analyze the samples using a flow cytometer. The percentage of PI-positive cells represents the population of dead cells.

3. Apoptosis Assay (Caspase-3 Activation and Cytochrome c Release)

This protocol is based on studies of TaClo-induced apoptosis.[3][4]

  • Protocol for Cytochrome c Release (Western Blotting):

    • Treat neuroblastoma cells with the β-carboline derivative as described for the cytotoxicity assay.

    • Harvest the cells and wash with cold PBS.

    • Perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.

    • Resolve the proteins from the cytosolic fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for cytochrome c.

    • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the cytochrome c signal in the cytosolic fraction indicates its release from the mitochondria.

  • Protocol for Caspase-3 Activation (Enzymatic Assay or Western Blotting):

    • Treat and harvest cells as described above.

    • For an enzymatic assay, lyse the cells and incubate the lysate with a caspase-3-specific substrate (e.g., Ac-DEVD-pNA). Measure the colorimetric or fluorometric signal, which is proportional to caspase-3 activity.

    • For Western blotting, probe the cell lysate with an antibody that detects the cleaved (active) form of caspase-3.

4. DNA Fragmentation Assay

This assay provides qualitative evidence of apoptosis.[10]

  • Protocol:

    • Treat cells with the β-carboline derivative for 24-72 hours.

    • Harvest the cells and extract genomic DNA using a suitable kit.

    • Resolve the extracted DNA on a 1.5-2% agarose gel.

    • Visualize the DNA under UV light after staining with ethidium bromide or a safer alternative.

    • The appearance of a "ladder" pattern of DNA fragments in multiples of ~180-200 base pairs is indicative of apoptosis-induced DNA fragmentation.

Conclusion

The available data on β-carboline derivatives like TaClo and norharman suggest that this class of compounds holds promise for inducing apoptosis in neuroblastoma cells. The primary mechanism appears to involve the mitochondrial apoptotic pathway. Furthermore, the potential for inhibiting critical survival pathways like PI3K/Akt warrants further investigation for 1-formyl-β-carboline and its analogues. The protocols provided herein offer a framework for researchers to explore the anti-neuroblastoma potential of novel β-carboline compounds.

References

Application of 1-Formyl-β-carboline and its Analogs in Alzheimer's Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific studies on the direct application of 1-Formyl-β-carboline in Alzheimer's disease (AD) models are limited in publicly available scientific literature. However, the broader class of β-carboline alkaloids has demonstrated significant potential as multi-target agents against key pathological features of AD. This document provides a comprehensive overview of the application of various β-carboline derivatives in AD models, with the protocols and data presented serving as a foundational guide for investigating 1-Formyl-β-carboline and novel analogs.

Introduction

Alzheimer's disease is a multifactorial neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and cholinergic dysfunction. The complex nature of AD necessitates the development of multi-target-directed ligands. β-carboline alkaloids, a class of indole-containing compounds, have emerged as a promising scaffold for the design of such agents due to their structural similarity to neurotransmitters and their ability to interact with multiple AD-related targets.[1]

This document outlines the application of β-carboline derivatives in targeting key aspects of AD pathology, including Aβ aggregation, tau hyperphosphorylation via inhibition of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and cholinesterase activity.

Data Presentation: Multi-Target Inhibitory Activities of β-Carboline Derivatives

The following tables summarize the quantitative data on the inhibitory activities of various β-carboline derivatives against key targets in Alzheimer's disease.

Table 1: Inhibition of Amyloid-β (Aβ) Aggregation by β-Carboline Derivatives

CompoundAssay TypeTargetInhibition (%) / IC50Reference
Compound 6 (a β-carboline derivative)Thioflavin TAβ Fibril FormationMeaningful Inhibition[2]
Compound 7 (a β-carboline derivative)Thioflavin TAβ Fibril FormationMeaningful Inhibition[2]
Compound 14 (a β-carboline derivative)Thioflavin TAβ Fibril FormationMeaningful Inhibition[2]
Deoxyvasicinone-tetrahydro-β-carboline hybrid 8bThioflavin TAβ1-42 Self-aggregationIC50 = 19.71 µM[3]
Deoxyvasicinone-tetrahydro-β-carboline hybrid 8dThioflavin TAβ1-42 Self-aggregationIC50 = 2.05 µM[3]

Table 2: Inhibition of Cholinesterases by β-Carboline Derivatives

CompoundTarget EnzymeIC50Reference
HarmaneAcetylcholinesterase (AChE)7.11 ± 2.00 µM[4]
VasicineButyrylcholinesterase (BChE)2.60 ± 1.47 µM[4]
Deoxyvasicinone-tetrahydro-β-carboline hybrid 8bHuman AChE0.93 nM[3]
Deoxyvasicinone-tetrahydro-β-carboline hybrid 8dHuman AChE1.08 nM[3]
β-carboline-1,3,5-triazine hybrid 12Butyrylcholinesterase (BuChE)1.0 µM[5]
Bivalent β-carboline derivative IIIAcetylcholinesterase (AChE)0.5 nM[5]
Bivalent β-carboline derivative IIIButyrylcholinesterase (BChE)~5 nM[5]
Harmane derivative VaButyrylcholinesterase (BuChE)0.23 µM[5]
Harmane derivative VbButyrylcholinesterase (BuChE)0.637 µM[5]

Table 3: Inhibition of DYRK1A by β-Carboline Derivatives

CompoundAssay TypeIC50Reference
HarmineTR-FRET-based DYRK1A assay70 nM[1]
Harmine33P-ATP assay9 nM[1]
Harmol33P-ATP assay90 nM[6]
9-ethylharmine33P-ATP assay400 nM[6]
TetrahydroharmineTR-FRET-based DYRK1A assay9.4 µM[1]
AnnH31Kinase-GLO assay81 nM[5]
AnnH75Kinase-GLO assay181 nM[5]
AnnH43Kinase-GLO assay-[5]
Compound 6 (a β-carboline derivative)Kinase-GLO assay130 nM[4]

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This protocol is adapted from established methods for screening inhibitors of Aβ fibrillogenesis.[2]

Materials:

  • Amyloid-β (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (10 mM, pH 7.4, containing 150 mM NaCl)

  • Test compounds (β-carboline derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Preparation of Aβ solution: Reconstitute lyophilized Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent and resuspend in phosphate buffer to the desired concentration (e.g., 100 µM).

  • Incubation: In a 96-well plate, mix the Aβ solution with the test compound at various concentrations. Include a control well with Aβ and vehicle (e.g., DMSO) and a blank well with buffer only.

  • Aggregation: Incubate the plate at 37°C with gentle agitation for 24-48 hours to allow for fibril formation.

  • ThT Staining: After incubation, add ThT solution to each well to a final concentration of 5 µM.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis: Calculate the percentage of inhibition of Aβ aggregation for each compound concentration relative to the vehicle control.

Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.[2]

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (β-carboline derivatives)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE or BChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color produced is due to the reaction of thiocholine with DTNB.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and, subsequently, the IC50 value for each compound.

Protocol 3: In Vitro DYRK1A Kinase Assay for Tau Phosphorylation

This protocol is designed to assess the inhibitory effect of β-carboline derivatives on the phosphorylation of recombinant tau protein by DYRK1A.[7]

Materials:

  • Recombinant human DYRK1A enzyme

  • Recombinant human tau protein (full-length or a specific fragment)

  • ATP

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test compounds (β-carboline derivatives) dissolved in DMSO

  • Phospho-tau specific antibodies (e.g., targeting Ser396)

  • SDS-PAGE and Western blotting reagents

  • ADP-Glo™ Kinase Assay kit (Promega) or similar for a non-radioactive method

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, combine the kinase buffer, recombinant DYRK1A enzyme, and recombinant tau protein.

  • Inhibitor Addition: Add the test compound at various concentrations or DMSO as a vehicle control. Pre-incubate for 10-15 minutes at room temperature.

  • Initiation of Kinase Reaction: Start the phosphorylation reaction by adding ATP to a final concentration of 10-100 µM.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis of Tau Phosphorylation (Western Blot):

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for a phosphorylated tau epitope (e.g., pS396).

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the extent of tau phosphorylation and the inhibitory effect of the compound.

  • Analysis of Kinase Activity (ADP-Glo™ Assay):

    • Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.

    • Calculate the percentage of inhibition and IC50 values.

Protocol 4: Neuroprotection Assay against Aβ-induced Toxicity in SH-SY5Y Cells

This assay evaluates the ability of β-carboline derivatives to protect neuronal cells from Aβ-induced toxicity.[8][9][10][11]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F12) supplemented with FBS and antibiotics

  • Aβ(1-42) peptide, pre-aggregated

  • Test compounds (β-carboline derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagents (e.g., PrestoBlue)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Aβ Treatment: Add pre-aggregated Aβ(1-42) peptide to the wells to a final concentration known to induce cytotoxicity (e.g., 10 µM). Include control wells with cells treated with vehicle only, Aβ only, and compound only.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.

Mandatory Visualizations

Signaling Pathway

G cluster_AD_Pathology Alzheimer's Disease Pathology cluster_Targets Therapeutic Targets cluster_Kinase Kinase Involvement Ab_plaques Aβ Plaques NFTs Neurofibrillary Tangles Cholinergic_Deficit Cholinergic Deficit Ab_aggregation Aβ Aggregation Ab_aggregation->Ab_plaques Leads to Tau_hyperphosphorylation Tau Hyperphosphorylation Tau_hyperphosphorylation->NFTs Leads to Cholinesterases Cholinesterases (AChE & BChE) Cholinesterases->Cholinergic_Deficit Contributes to DYRK1A DYRK1A DYRK1A->Tau_hyperphosphorylation Promotes Beta_Carbolines β-Carboline Derivatives Beta_Carbolines->Ab_aggregation Inhibit Beta_Carbolines->Cholinesterases Inhibit Beta_Carbolines->DYRK1A Inhibit

Caption: Multi-target mechanism of β-carboline derivatives in AD.

Experimental Workflow

G cluster_workflow Screening Workflow for β-Carboline Derivatives in AD Models start Compound Library (1-Formyl-β-carboline & Analogs) in_vitro_screening In Vitro Primary Screening start->in_vitro_screening assay1 Aβ Aggregation Assay (ThT) in_vitro_screening->assay1 assay2 Cholinesterase Assay (Ellman's) in_vitro_screening->assay2 assay3 DYRK1A Kinase Assay in_vitro_screening->assay3 hit_validation Hit Validation & Dose-Response cellular_assays Cell-based Assays hit_validation->cellular_assays assay4 Neuroprotection Assay (SH-SY5Y cells) cellular_assays->assay4 in_vivo_studies In Vivo Efficacy Studies (AD Mouse Models) lead_optimization Lead Optimization in_vivo_studies->lead_optimization assay1->hit_validation assay2->hit_validation assay3->hit_validation assay4->in_vivo_studies

Caption: Experimental workflow for evaluating β-carboline derivatives.

Logical Relationships

G cluster_cause Pathological Mechanisms cluster_effect Therapeutic Intervention cluster_outcome Potential Outcomes Ab_path Aβ Plaque Formation Inhibit_Ab Inhibition of Aβ Aggregation Ab_path->Inhibit_Ab Tau_path Tau Tangle Formation Inhibit_Tau Inhibition of Tau Hyperphosphorylation Tau_path->Inhibit_Tau Chol_path Cholinergic System Dysfunction Inhibit_ChE Inhibition of Cholinesterases Chol_path->Inhibit_ChE Reduced_Plaques Reduced Plaque Load Inhibit_Ab->Reduced_Plaques Reduced_Tangles Reduced Tangle Formation Inhibit_Tau->Reduced_Tangles Improved_Cognition Improved Cognitive Function Inhibit_ChE->Improved_Cognition Reduced_Plaques->Improved_Cognition Reduced_Tangles->Improved_Cognition

Caption: Logical relationship of therapeutic intervention in AD.

References

Application Notes and Protocols: Dissolving 1-Formyl-β-carboline in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formyl-β-carboline is a naturally occurring alkaloid with demonstrated biological activities, including potent antiviral and potential anticancer properties. Its mechanism of action often involves the modulation of key cellular signaling pathways, such as the PI3K/Akt pathway.[1][2][3] Proper solubilization is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving 1-Formyl-β-carboline for in vitro studies.[1][4] This document provides a detailed protocol for the preparation of 1-Formyl-β-carboline solutions in DMSO, along with storage and handling guidelines.

Data Presentation

ParameterValueReference
Molecular Weight 196.21 g/mol [4]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[1][4]
Suggested Stock Concentrations 5 mM, 10 mM, 20 mM[4]
Storage (Powder) -20°C for up to 3 years[4][5]
Storage (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[4]

Experimental Protocol: Preparation of a 10 mM Stock Solution of 1-Formyl-β-carboline in DMSO

This protocol describes the preparation of a 10 mM stock solution of 1-Formyl-β-carboline in DMSO. Adjustments to the calculations can be made to prepare other desired concentrations.

Materials:

  • 1-Formyl-β-carboline (solid powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Pre-weighing Preparation: Before handling the compound, ensure a clean and dry workspace. Allow the container of 1-Formyl-β-carboline to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully weigh the desired amount of 1-Formyl-β-carboline powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.962 mg of the compound (Molecular Weight = 196.21 g/mol ). Calculation: 0.01 mol/L * 0.001 L * 196.21 g/mol = 0.001962 g = 1.962 mg

  • Adding the Solvent:

    • Add the calculated volume of anhydrous DMSO to the tube containing the weighed compound. For a 10 mM solution using 1.962 mg of compound, add 1 mL of DMSO.

  • Dissolution:

    • Cap the tube securely.

    • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

    • If the compound does not fully dissolve with vortexing, sonicate the tube in a water bath for 5-10 minutes at room temperature.

  • Storage:

    • Once fully dissolved, the stock solution is ready for use.

    • For storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Dilution to Working Concentration:

For cell-based assays, it is crucial to dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration. To minimize solvent toxicity, the final concentration of DMSO in the culture medium should typically be kept below 0.5%.[6]

Mandatory Visualizations

G Experimental Workflow: Dissolving 1-Formyl-β-carboline in DMSO cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use weigh Weigh 1-Formyl-β-carboline add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume vortex Vortex Vigorously add_dmso->vortex inspect Visually Inspect for Clarity vortex->inspect sonicate Sonicate (if necessary) sonicate->inspect inspect->sonicate Incomplete Dissolution aliquot Aliquot into Single-Use Volumes inspect->aliquot Complete Dissolution store Store at -20°C or -80°C aliquot->store dilute Dilute to Working Concentration store->dilute

Caption: Workflow for preparing a 1-Formyl-β-carboline solution in DMSO.

G Signaling Pathway: 1-Formyl-β-carboline Inhibition of PI3K/Akt 1_Formyl_beta_carboline 1-Formyl-β-carboline PI3K PI3K 1_Formyl_beta_carboline->PI3K Inhibits Akt Akt PI3K->Akt Activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Activates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation Promotes

Caption: Inhibition of the PI3K/Akt signaling pathway by 1-Formyl-β-carboline.

References

Application Notes and Protocols for the Quantitative Analysis of 1-Formyl-β-carboline in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Formyl-β-carboline is a naturally occurring alkaloid found in various plants and is also a derivative of β-carboline.[1] Research has indicated its potential as a therapeutic agent, with studies highlighting its antiviral, neuroprotective, and anticancer properties.[2] Notably, 1-Formyl-β-carboline has been identified as an inhibitor of the PI3K/Akt signaling pathway, a critical pathway in cell growth, proliferation, and survival.[3] Given its therapeutic potential, robust and reliable methods for the quantitative analysis of 1-Formyl-β-carboline in biological samples are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development.

These application notes provide detailed protocols for the sensitive and selective quantification of 1-Formyl-β-carboline in biological matrices, primarily plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

Currently, there is a limited amount of publicly available quantitative data specifically for 1-Formyl-β-carboline concentrations in biological samples from preclinical or clinical studies. However, based on the established methodologies for similar β-carboline derivatives, the expected concentration ranges in plasma and urine after administration would likely fall within the low ng/mL to µg/mL range. The provided analytical methods are designed to achieve lower limits of quantification (LLOQ) in the sub-ng/mL range, ensuring sufficient sensitivity for pharmacokinetic studies.

For researchers generating their own quantitative data, we recommend structuring the results as follows for clear comparison:

Table 1: Pharmacokinetic Parameters of 1-Formyl-β-carboline in Plasma

ParameterUnitValue (Mean ± SD)
Cmaxng/mL[Insert Data]
Tmaxh[Insert Data]
AUC(0-t)ng·h/mL[Insert Data]
AUC(0-inf)ng·h/mL[Insert Data]
t1/2h[Insert Data]
CL/FL/h/kg[Insert Data]
Vd/FL/kg[Insert Data]

Table 2: Recovery and Matrix Effect of 1-Formyl-β-carboline Quantification

Biological MatrixFortification LevelRecovery (%)Matrix Effect (%)
PlasmaLow QC (e.g., 5 ng/mL)[Insert Data][Insert Data]
Mid QC (e.g., 50 ng/mL)[Insert Data][Insert Data]
High QC (e.g., 500 ng/mL)[Insert Data][Insert Data]
UrineLow QC (e.g., 10 ng/mL)[Insert Data][Insert Data]
Mid QC (e.g., 100 ng/mL)[Insert Data][Insert Data]
High QC (e.g., 1000 ng/mL)[Insert Data][Insert Data]

Experimental Protocols

The following protocols are provided as a comprehensive guide for the quantitative analysis of 1-Formyl-β-carboline. These are general methods based on the analysis of similar compounds and should be validated for specific laboratory conditions and matrices.

Protocol 1: Quantitative Analysis of 1-Formyl-β-carboline in Plasma using LC-MS/MS

1. Objective: To quantify the concentration of 1-Formyl-β-carboline in plasma samples.

2. Materials and Reagents:

  • 1-Formyl-β-carboline reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Control plasma (e.g., human, rat, mouse)

3. Sample Preparation: Protein Precipitation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.1-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • 1-Formyl-β-carboline: [Determine precursor ion and product ions through infusion and optimization]

    • Internal Standard: [Determine precursor ion and product ions]

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

5. Calibration and Quality Control:

  • Prepare calibration standards by spiking known concentrations of 1-Formyl-β-carboline into control plasma. A typical range would be 1 ng/mL to 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with the study samples.

Protocol 2: Quantitative Analysis of 1-Formyl-β-carboline in Urine using LC-MS/MS

1. Objective: To quantify the concentration of 1-Formyl-β-carboline in urine samples.

2. Materials and Reagents:

  • Same as Protocol 1, with the addition of control urine.

3. Sample Preparation: Dilute-and-Shoot or Solid Phase Extraction (SPE)

  • Method A: Dilute-and-Shoot (for less complex matrices)

    • Thaw urine samples.

    • Centrifuge at 4,000 x g for 5 minutes to pellet any precipitates.

    • To 50 µL of the supernatant, add 10 µL of the internal standard working solution and 440 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial.

  • Method B: Solid Phase Extraction (for cleaner extracts)

    • Use a mixed-mode cation exchange SPE cartridge.

    • Condition: 1 mL Methanol followed by 1 mL Water.

    • Load: 500 µL of urine (pre-treated with 10 µL of IS and diluted with 500 µL of 2% phosphoric acid).

    • Wash: 1 mL of 0.1 M HCl, followed by 1 mL of Methanol.

    • Elute: 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute as in Protocol 1.

4. LC-MS/MS Conditions:

  • The same conditions as in Protocol 1 can be used as a starting point. Optimization may be required based on the sample preparation method used.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma or Urine) add_is Add Internal Standard sample->add_is extraction Extraction (Protein Precipitation or SPE) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation UPLC/HPLC Separation evap_recon->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Data Reporting quantification->reporting signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruitment & Activation p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) p_Akt->Downstream Activation Proliferation Cell Proliferation, Growth, and Survival Downstream->Proliferation Formyl_beta_carboline 1-Formyl-β-carboline Formyl_beta_carboline->PI3K Inhibition

References

Application Notes and Protocols for Studying PI3K/Akt Signaling Using 1-Formyl-beta-carboline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Formyl-beta-carboline is a naturally occurring beta-carboline alkaloid that has demonstrated inhibitory activity against the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt pathway is implicated in various diseases, including cancer and viral infections. These application notes provide detailed protocols and data for utilizing this compound as a tool to investigate the PI3K/Akt signaling cascade in a research setting.

Mechanism of Action

This compound exerts its biological effects in part through the suppression of the PI3K/Akt signaling pathway. This inhibition has been observed to play a role in its antiviral activities, specifically against the Newcastle disease virus (NDV), by impeding viral entry into host cells.[1] The compound's ability to modulate this key cellular pathway makes it a valuable pharmacological tool for studying the roles of PI3K/Akt in various physiological and pathological processes. While the precise molecular interaction with PI3K or Akt is a subject of ongoing research, studies on related beta-carboline alkaloids suggest that they can down-regulate the expression and phosphorylation of key proteins in the pathway, such as PI3K, Akt, and the mammalian target of rapamycin (mTOR).

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound related to its inhibition of the PI3K/Akt pathway.

ParameterValueContextReference
IC50 (Anti-NDV Activity) < 10 µMInhibition of various genotypes of Newcastle disease virus, linked to PI3K/Akt pathway inhibition.[1]
Inhibition Rate (Anti-NDV) > 90% at 20 µMInhibition of Newcastle disease virus proliferation.[1]

Signaling Pathway Diagram

The following diagram illustrates the canonical PI3K/Akt signaling pathway and indicates the putative point of inhibition by this compound.

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival, Growth, Proliferation mTORC1->Cell_Survival Promotes 1_Formyl_beta_carboline This compound 1_Formyl_beta_carboline->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on the PI3K/Akt signaling pathway.

Cell Culture and Treatment

Objective: To prepare cells for subsequent assays and to treat them with this compound.

Materials:

  • Cell line of interest (e.g., cancer cell line with active PI3K/Akt signaling)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Protocol:

  • Culture cells in a T-75 flask until they reach 80-90% confluency.

  • Trypsinize the cells and seed them into appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for cell viability assays) at a predetermined density.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare working solutions of this compound by diluting the stock solution in a complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from 1 µM to 50 µM. A vehicle control (DMSO) should be included.

  • Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Western Blot Analysis of PI3K/Akt Pathway Proteins

Objective: To determine the effect of this compound on the phosphorylation status and total protein levels of key components of the PI3K/Akt pathway.

Materials:

  • Treated and control cells from Protocol 1

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-mTOR, anti-total mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells with RIPA buffer on ice for 30 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Cell Viability Assay (WST-1 Assay)

Objective: To assess the effect of this compound on cell proliferation and viability.

Materials:

  • Cells seeded and treated in a 96-well plate from Protocol 1

  • WST-1 reagent

  • Microplate reader

Protocol:

  • At the end of the treatment period, add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Gently shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be around 630 nm.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Experimental Workflow Diagram

The following diagram outlines the general workflow for studying the effects of this compound on the PI3K/Akt signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results and Interpretation Cell_Culture 1. Cell Culture (Select appropriate cell line) Seeding 2. Cell Seeding (6-well or 96-well plates) Cell_Culture->Seeding Treatment 3. This compound Treatment (Dose-response and time-course) Seeding->Treatment Viability_Assay 4a. Cell Viability Assay (e.g., WST-1) Treatment->Viability_Assay Western_Blot 4b. Western Blot Analysis (p-Akt, Akt, etc.) Treatment->Western_Blot Data_Analysis 5. Data Analysis (Quantification and Statistics) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion 6. Conclusion (Effect on PI3K/Akt pathway) Data_Analysis->Conclusion

Caption: General workflow for investigating this compound's effect on PI3K/Akt.

References

Application Notes and Protocols for 1-Formyl-β-carboline in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Formyl-β-carboline and its derivatives have emerged as a promising class of compounds with potent antiviral activity, particularly against the Newcastle disease virus (NDV), a significant pathogen in the poultry industry.[1][2] These compounds exert their effects by inhibiting viral adsorption and entry into host cells.[3][4] The primary mechanism of action involves the direct interaction with the viral hemagglutinin-neuraminidase (HN) protein and the suppression of the PI3K/Akt signaling pathway, which is crucial for viral entry.[1][2] High-throughput screening (HTS) assays are essential for the rapid identification and characterization of novel antiviral agents like 1-formyl-β-carboline. This document provides detailed application notes and protocols for utilizing 1-formyl-β-carboline in HTS campaigns.

Quantitative Data Summary

The antiviral activity of 1-formyl-β-carboline derivatives against various genotypes of Newcastle disease virus has been quantified, demonstrating their potential as broad-spectrum inhibitors. The half-maximal inhibitory concentration (IC50) values, along with cytotoxicity (CC50) and the resulting selectivity index (SI), are summarized below.

CompoundVirus GenotypeIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
1-Formyl-β-carboline derivative 6 F48E9 (Genotype IX)7.5>67.48.9[5]
1-Formyl-β-carboline derivative 7 F48E9 (Genotype IX)8.2>67.4>8.2[5]
1-Formyl-β-carboline derivative 9 F48E9 (Genotype IX)9.8>67.4>6.9[5]
Ribavirin (Control) F48E9 (Genotype IX)~10Not ReportedNot Reported[5]
1-Formyl-β-carboline derivative 6 Herts/33 (Genotype IV)8.1Not ReportedNot Reported[5]
1-Formyl-β-carboline derivative 7 Herts/33 (Genotype IV)8.9Not ReportedNot Reported[5]
1-Formyl-β-carboline derivative 9 Herts/33 (Genotype IV)10.5Not ReportedNot Reported[5]
1-Formyl-β-carboline derivative 6 LaSota (Genotype II)9.2Not ReportedNot Reported[5]
1-Formyl-β-carboline derivative 7 LaSota (Genotype II)10.1Not ReportedNot Reported[5]
1-Formyl-β-carboline derivative 9 LaSota (Genotype II)11.3Not ReportedNot Reported[5]

Signaling Pathway and Mechanism of Action

1-Formyl-β-carboline derivatives inhibit Newcastle disease virus (NDV) proliferation through a dual mechanism of action. They directly interfere with viral entry by targeting the HN protein and modulate a host cell signaling pathway essential for viral uptake.

NDV_Inhibition_Pathway cluster_virus NDV Particle cluster_cell Host Cell cluster_inhibitor Inhibitor NDV Newcastle Disease Virus HN HN Protein Receptor Host Cell Receptor HN->Receptor Adsorption PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Endocytosis Clathrin-Mediated Endocytosis pAkt->Endocytosis Promotes Viral_Replication Viral Replication Endocytosis->Viral_Replication Leads to FC 1-Formyl-β-carboline FC->HN Blocks FC->PI3K Inhibits

Caption: Mechanism of NDV inhibition by 1-Formyl-β-carboline.

Experimental Protocols

High-throughput screening assays are crucial for identifying and characterizing antiviral compounds like 1-formyl-β-carboline. Below are detailed protocols for two primary HTS assays relevant to its mechanism of action.

High-Throughput Neuraminidase (HN) Inhibition Assay (Fluorescence-Based)

This assay is designed to identify compounds that inhibit the neuraminidase activity of the NDV HN protein, which is essential for the release of progeny virions.

HN_Inhibition_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Dispense 1-Formyl-β-carboline or control compounds into 384-well plates B Add recombinant NDV HN protein solution A->B C Incubate for pre-binding B->C D Add fluorescent neuraminidase substrate (e.g., MUNANA) C->D E Incubate at 37°C D->E F Add stop solution E->F G Read fluorescence (Ex: 355 nm, Em: 460 nm) F->G H Calculate percent inhibition G->H I Determine IC50 values H->I

Caption: Workflow for the HN inhibition HTS assay.

Methodology:

  • Compound Plating: Using an acoustic liquid handler or pin tool, dispense 100 nL of test compounds (including 1-formyl-β-carboline derivatives) and controls into a 384-well, black, clear-bottom plate. This typically results in a final assay concentration of 10 µM.

  • Enzyme Addition: Prepare a solution of recombinant NDV HN protein in assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5). Dispense 5 µL of the enzyme solution into each well, except for the substrate control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Substrate Addition: Prepare a 200 µM solution of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) in assay buffer. Add 5 µL of the MUNANA solution to all wells for a final concentration of 100 µM.

  • Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination: Add 10 µL of a stop solution (e.g., 0.1 M glycine, pH 10.5) to each well.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percent inhibition relative to DMSO-treated controls. Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

Cell-Based PI3K/Akt Pathway Inhibition HTS Assay (Reporter Gene Assay)

This assay identifies compounds that inhibit the PI3K/Akt signaling pathway, which is activated by NDV to facilitate its entry into host cells.

PI3K_Akt_HTS_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound and Virus Treatment cluster_lysis_detection Lysis and Detection cluster_data_analysis Data Analysis A Seed host cells (e.g., DF-1) in 384-well plates B Incubate overnight A->B C Add 1-Formyl-β-carboline or control compounds B->C D Incubate for 1 hour C->D E Infect cells with NDV D->E F Incubate for 24-48 hours E->F G Lyse cells F->G H Measure reporter gene activity (e.g., luciferase, β-galactosidase) G->H I Calculate percent inhibition of viral replication H->I J Determine EC50 values I->J

Caption: Workflow for the cell-based PI3K/Akt pathway HTS assay.

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., DF-1 chicken embryo fibroblasts) in a 384-well, white, clear-bottom plate at an appropriate density and incubate overnight.

  • Compound Addition: Add 1-formyl-β-carboline derivatives and control compounds to the cells.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C.

  • Virus Infection: Infect the cells with a reporter-expressing NDV (e.g., expressing luciferase or β-galactosidase) at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for 24-48 hours at 37°C.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol for the specific reporter system.

  • Data Analysis: Calculate the percent inhibition of viral replication based on the reduction in reporter signal compared to untreated, infected cells. Determine the half-maximal effective concentration (EC50) for active compounds.

Conclusion

1-Formyl-β-carboline and its derivatives represent a promising avenue for the development of novel antiviral therapeutics against Newcastle disease virus. The high-throughput screening protocols detailed in this document provide a robust framework for the efficient identification and characterization of these and other antiviral compounds targeting viral entry and host cell signaling pathways. The provided quantitative data and mechanistic insights will aid researchers in advancing the development of this important class of inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Improving 1-Formyl-beta-carboline Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-Formyl-beta-carboline in their cell-based assays and encountering challenges with its solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: Precipitation of this compound in aqueous cell culture media is a common issue due to its low water solubility. Several factors can contribute to this:

  • Low Aqueous Solubility: The inherent chemical structure of this compound makes it hydrophobic.

  • High Final Concentration: Your target experimental concentration may exceed the compound's solubility limit in the culture medium.

  • Improper Stock Solution Dilution: Adding a concentrated stock solution (e.g., in 100% DMSO) too quickly into the aqueous medium can cause a rapid solvent shift, leading to precipitation.

  • "Salting Out" Effect: The high concentration of salts and other components in the culture medium can decrease the solubility of the compound compared to its solubility in pure water.

  • Interaction with Media Components: The compound may interact with proteins or other components in the serum, causing it to fall out of solution.

Q2: What is the maximum concentration of Dimethyl Sulfoxide (DMSO) I can use in my cell-based assay?

A2: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium as low as possible. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some robust lines may tolerate up to 1%.[1] For sensitive or primary cells, it is recommended to keep the final DMSO concentration at or below 0.1%.[1][2] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.[2]

Q3: Can I use other solvents besides DMSO?

A3: Yes, if DMSO is not suitable for your experimental setup, you can explore other options. Co-solvents like polyethylene glycol (PEG400) or surfactants such as Tween® 80 can be used to improve solubility.[3] Formulations combining these with DMSO may also be effective.[3]

Q4: What are cyclodextrins and can they help with the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound, within their central cavity, forming a water-soluble inclusion complex. This can significantly enhance the aqueous solubility of the compound. Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.

Q5: What are the known signaling pathways affected by this compound?

A5: this compound and its derivatives have been shown to inhibit the PI3K/Akt signaling pathway.[4] Other beta-carboline alkaloids have also been reported to suppress the NF-κB signaling pathway.[5]

Troubleshooting Guide: Compound Precipitation

If you observe precipitation of this compound in your cell culture medium, follow this troubleshooting workflow:

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution. Consider gentle warming or sonication. check_stock->remake_stock No check_final_conc Is the final concentration too high? check_stock->check_final_conc Yes remake_stock->check_stock lower_conc Lower the final concentration. check_final_conc->lower_conc Yes check_dilution How was the stock diluted? check_final_conc->check_dilution No end Solution Stable lower_conc->end improper_dilution Improper Dilution Technique check_dilution->improper_dilution proper_dilution Use proper dilution technique: - Pre-warm media to 37°C. - Add stock dropwise while swirling. improper_dilution->proper_dilution serial_dilution Perform serial dilutions in media. improper_dilution->serial_dilution solubility_enhancers Still precipitating? Consider solubility enhancers. proper_dilution->solubility_enhancers serial_dilution->solubility_enhancers co_solvents Use Co-solvents (e.g., PEG400, Tween® 80) solubility_enhancers->co_solvents Option 1 cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) solubility_enhancers->cyclodextrins Option 2 co_solvents->end cyclodextrins->end

Caption: Troubleshooting workflow for addressing precipitation of this compound.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 196.21 g/mol [6][7]
DMSO Tolerance (most cell lines) ≤ 0.5% (v/v)[1]
DMSO Tolerance (sensitive cell lines) ≤ 0.1% (v/v)[1][2]
Solubility of a novel harmine derivative in physiological liquid + 0.1% Tween80® 1.87 ± 0.07 mg/mL[8]
Solubility of norharmane in DMSO ~1 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 196.21)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 196.21 g/mol * 1000 mg/g = 1.962 mg

  • Weigh out approximately 2 mg of this compound into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate for 2-5 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of DMSO Stock Solution into Cell Culture Medium

Objective: To dilute the concentrated DMSO stock solution into cell culture medium while minimizing precipitation.

G cluster_0 Preparation cluster_1 Dilution Workflow stock 10 mM Stock in DMSO warm_media 1. Pre-warm media to 37°C media Cell Culture Medium add_dropwise 2. Add stock solution dropwise to swirling media warm_media->add_dropwise mix 3. Mix gently add_dropwise->mix inspect 4. Visually inspect for clarity mix->inspect add_to_cells 5. Add to cells immediately inspect->add_to_cells G cluster_0 PI3K/Akt Pathway cluster_1 NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammatory Response NFkB->Inflammation activates Carboline 1-Formyl-β-carboline & Derivatives Carboline->Akt Inhibits Carboline->IKK Inhibits

References

stability of 1-Formyl-beta-carboline in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Formyl-β-carboline in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 1-Formyl-β-carboline in cell culture media?

Currently, there is a lack of specific published data on the quantitative stability of 1-Formyl-β-carboline in common cell culture media such as DMEM or RPMI-1640. However, studies involving 1-formyl-β-carboline derivatives in DMEM have shown anti-viral activity over 24 to 36 hours, suggesting a degree of stability within this timeframe.[1] The stability of β-carboline compounds can be influenced by factors such as pH and temperature.[2] It is recommended that researchers determine the stability of 1-Formyl-β-carboline under their specific experimental conditions.

Q2: What are the recommended storage conditions for 1-Formyl-β-carboline?

For optimal stability, 1-Formyl-β-carboline powder should be stored at -20°C.[3] Stock solutions prepared in a solvent such as DMSO should be stored at -80°C.[3]

Q3: How should I prepare a stock solution of 1-Formyl-β-carboline?

1-Formyl-β-carboline is soluble in DMSO and methanol.[4] It is common practice to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentration for your experiment. To avoid precipitation, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%).

Q4: What signaling pathway is targeted by 1-Formyl-β-carboline?

1-Formyl-β-carboline and its derivatives have been shown to inhibit the PI3K/Akt signaling pathway.[1][5] Other β-carboline alkaloids also regulate the PI3K/Akt/mTOR pathway.[3][6]

PI3K_Akt_Signaling_Pathway extracellular Growth Factors / Cytokines receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt (Protein Kinase B) pip3->akt Recruits pdk1->akt Phosphorylates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream proliferation Cell Proliferation, Survival, Growth downstream->proliferation carboline 1-Formyl-β-carboline carboline->pi3k Inhibits Stability_Workflow start Start prep_media Prepare Medium with 1-Formyl-β-carboline start->prep_media time_zero Sample at T=0 prep_media->time_zero incubate Incubate at 37°C, 5% CO2 prep_media->incubate store_samples Store Samples at -80°C time_zero->store_samples time_points Sample at Time Points (e.g., 6, 12, 24, 48, 72h) incubate->time_points time_points->store_samples hplc_analysis Analyze all Samples by HPLC store_samples->hplc_analysis data_analysis Calculate % Remaining vs. Time hplc_analysis->data_analysis end End data_analysis->end

References

Technical Support Center: Optimizing 1-Formyl-β-carboline Concentration for Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1-Formyl-β-carboline. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the concentration of 1-Formyl-β-carboline for antiviral activity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported antiviral activity of 1-Formyl-β-carboline and its effective concentration range?

A1: 1-Formyl-β-carboline and its derivatives have shown potent antiviral activity, particularly against Newcastle disease virus (NDV).[1][2] Studies have reported IC50 values (the concentration that inhibits 50% of viral activity) for 1-Formyl-β-carboline derivatives to be within 10 μM against various genotypes of NDV.[1][2] At a concentration of 20 μM, these derivatives have been observed to inhibit over 90% of NDV proliferation.[1][2] While much of the research has focused on NDV, other β-carboline alkaloids have demonstrated activity against a range of viruses including herpes simplex virus (HSV), influenza A virus, and dengue virus.[1][3][4][5][6]

Q2: What is the mechanism of antiviral action for 1-Formyl-β-carboline?

A2: The primary antiviral mechanism of 1-Formyl-β-carboline derivatives against NDV is the inhibition of the early stages of the viral lifecycle, specifically viral adsorption and entry into the host cell.[1][2] This is achieved through the suppression of the PI3K/Akt signaling pathway, which is crucial for the entry of many viruses.[1][2]

Q3: How should I prepare and store 1-Formyl-β-carboline for my experiments?

A3: 1-Formyl-β-carboline is typically supplied as a solid powder. For in vitro studies, it is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is recommended to store the powder at -20°C for long-term stability (up to 3 years).[7][8] Stock solutions in DMSO can be stored at -80°C for up to a year.[7] When preparing working dilutions in cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Some β-carboline derivatives have limited aqueous solubility, so it is crucial to ensure the compound is fully dissolved in the stock solution before further dilution.[9]

Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: High variability or poor reproducibility in antiviral assay results.

  • Q: Why am I seeing inconsistent IC50 values for 1-Formyl-β-carboline in my plaque reduction assays?

    • A: High variability can stem from several factors:

      • Cell Health and Confluency: Ensure your cell monolayers are healthy and at a consistent confluency (typically 90-100%) at the time of infection. Unhealthy or overly confluent cells can lead to inconsistent plaque formation.

      • Virus Titer: Use a consistent and accurately determined virus titer for each experiment. Variations in the multiplicity of infection (MOI) can significantly impact the apparent efficacy of the compound.

      • Compound Solubility: 1-Formyl-β-carboline and its derivatives may have limited solubility in aqueous media. Ensure your stock solution is fully dissolved and that the compound does not precipitate when diluted in your culture medium. Consider a brief sonication or vortexing of the stock solution before dilution.

      • Pipetting Accuracy: Inconsistent pipetting, especially during serial dilutions of the compound and virus, can introduce significant errors. Use calibrated pipettes and proper techniques.

Issue 2: Unexpected or high cytotoxicity observed.

  • Q: My cell viability is significantly reduced at concentrations where I expect to see antiviral activity. What could be the cause?

    • A:

      • Inherent Cytotoxicity: All compounds have a toxicity threshold. It is crucial to determine the 50% cytotoxic concentration (CC50) of 1-Formyl-β-carboline in your specific cell line. The therapeutic window of the compound is represented by the Selectivity Index (SI), calculated as CC50/IC50. A higher SI value is desirable.

      • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (usually <0.5%). Run a vehicle control (media with the same concentration of solvent) to assess this.

      • Assay Duration: Longer incubation times with the compound can lead to increased cytotoxicity. Optimize the duration of your assay to a point where you can observe significant antiviral effect without excessive cell death.

Issue 3: No significant antiviral activity detected.

  • Q: I am not observing the expected antiviral effect of 1-Formyl-β-carboline. What should I check?

    • A:

      • Compound Concentration Range: You may be testing a concentration range that is too low. Based on existing data, for NDV, the IC50 is in the low micromolar range.[1][2] You may need to test higher concentrations, but be mindful of the compound's cytotoxicity.

      • Virus and Cell Line Specificity: The antiviral activity of a compound can be highly specific to the virus and the host cell line used. 1-Formyl-β-carboline's efficacy has been well-documented against NDV in DF-1 cells.[1] Its activity against other viruses or in other cell lines may vary.

      • Mechanism of Action: 1-Formyl-β-carboline primarily inhibits viral entry.[1][2] If your assay is designed to only measure post-entry events, you may not detect its activity. A time-of-addition assay can help determine which stage of the viral life cycle is being inhibited.

      • Compound Stability: While generally stable, repeated freeze-thaw cycles of the stock solution should be avoided. Ensure the compound has not degraded. Some β-carboline derivatives have been shown to be stable for at least 72 hours in physiological conditions.[9]

Data Presentation

The following tables summarize the available quantitative data for 1-Formyl-β-carboline derivatives.

Table 1: Antiviral Activity and Cytotoxicity of 1-Formyl-β-carboline Derivatives against Newcastle Disease Virus (NDV) in DF-1 cells

CompoundVirus GenotypeIC50 (µM)CC50 (µM)Selectivity Index (SI)
Derivative 6 F48E9 (Genotype IX)7.566.88.9
Derivative 7 F48E9 (Genotype IX)8.154.26.7
Derivative 9 F48E9 (Genotype IX)9.261.56.7
Derivative 6 Blackbird/China/08 (Genotype IX)8.2N/AN/A
Derivative 7 Blackbird/China/08 (Genotype IX)9.5N/AN/A
Derivative 9 Blackbird/China/08 (Genotype IX)10.3N/AN/A
Derivative 6 PPMV-1/SX-01/Ch/15 (Genotype VI)6.9N/AN/A
Derivative 7 PPMV-1/SX-01/Ch/15 (Genotype VI)7.8N/AN/A
Derivative 9 PPMV-1/SX-01/Ch/15 (Genotype VI)8.5N/AN/A
Derivative 6 La Sota (Genotype II)7.1N/AN/A
Derivative 7 La Sota (Genotype II)8.3N/AN/A
Derivative 9 La Sota (Genotype II)9.0N/AN/A

Data extracted from Wang et al., 2021. N/A: Not available.

Table 2: Antiviral Activity of Other β-Carboline Alkaloids Against Various Viruses

CompoundVirusCell LineIC50/EC50 (µM)
9-Methyl-norharmane Herpes Simplex Virus-1 (HSV-1)Vero4.9
9-Methyl-harmane Herpes Simplex Virus-1 (HSV-1)Vero5.9
9-Methylharmine Dengue Virus (DENV)Vero3.2
Harmol Dengue Virus-2 (DENV-2)VeroN/A (SI = 61.3)
Harmalol Influenza A/H5N1MDCK~0.09 (0.02 µg/ml)
Harmane Influenza A/H5N1MDCK~0.13 (0.023 µg/ml)

Note: This table provides context on the broader antiviral potential of the β-carboline scaffold. The specific activity of 1-Formyl-β-carboline against these viruses may vary.

Experimental Protocols

Protocol 1: Cytotoxicity Assay using Cell Counting Kit-8 (CCK-8)

This protocol is for determining the 50% cytotoxic concentration (CC50) of 1-Formyl-β-carboline.

Materials:

  • 96-well cell culture plates

  • Host cells in culture

  • Complete cell culture medium

  • 1-Formyl-β-carboline stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your host cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare serial dilutions of the 1-Formyl-β-carboline stock solution in complete cell culture medium. Include a vehicle control (medium with the highest concentration of DMSO used) and a cell-only control (medium only).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period that mirrors your antiviral assay (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell-only control. Plot the percentage of viability against the compound concentration and use a non-linear regression analysis to determine the CC50 value.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This protocol is for determining the 50% inhibitory concentration (IC50) of 1-Formyl-β-carboline.

Materials:

  • 6-well or 12-well cell culture plates

  • Host cells in culture

  • Virus stock with a known titer (PFU/mL)

  • 1-Formyl-β-carboline stock solution (in DMSO)

  • Infection medium (serum-free or low-serum medium)

  • Overlay medium (e.g., containing methylcellulose or agarose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Cell Seeding: Seed host cells into plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of 1-Formyl-β-carboline in infection medium. In separate tubes, mix a standardized amount of virus (to yield 50-100 plaques/well) with each compound dilution. Include a virus-only control and a cell-only control.

  • Infection: Remove the growth medium from the cell monolayers and wash with PBS. Inoculate the cells with the virus-compound mixtures.

  • Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and add the overlay medium to each well. The overlay restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a duration that allows for visible plaque formation (typically 2-5 days, depending on the virus).

  • Fixation and Staining: Aspirate the overlay, fix the cells with the fixing solution, and then stain with the crystal violet solution. Gently wash the plates with water and allow them to dry.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Plot the percentage of inhibition against the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow_for_Antiviral_Activity cluster_cytotoxicity Cytotoxicity Assay (CCK-8) cluster_antiviral Antiviral Assay (Plaque Reduction) A1 Seed Cells in 96-well Plate A2 Add Serial Dilutions of 1-Formyl-β-carboline A1->A2 A3 Incubate (24-72h) A2->A3 A4 Add CCK-8 Reagent A3->A4 A5 Incubate (1-4h) A4->A5 A6 Measure Absorbance (450nm) A5->A6 A7 Calculate CC50 A6->A7 B1 Seed Cells to Confluency B2 Prepare Virus-Compound Mix B1->B2 B3 Infect Cell Monolayer B2->B3 B4 Adsorption (1-2h) B3->B4 B5 Add Overlay Medium B4->B5 B6 Incubate (2-5 days) B5->B6 B7 Fix and Stain Plaques B6->B7 B8 Count Plaques B7->B8 B9 Calculate IC50 B8->B9

Caption: Workflow for determining the cytotoxicity (CC50) and antiviral efficacy (IC50) of 1-Formyl-β-carboline.

Signaling_Pathway cluster_virus_entry Viral Entry Pathway cluster_inhibition Inhibition by 1-Formyl-β-carboline Virus Virus Receptor Host Cell Receptor Virus->Receptor 1. Adsorption PI3K PI3K Receptor->PI3K 2. Signal Transduction Akt Akt PI3K->Akt 3. Activation Entry Viral Entry Akt->Entry 4. Facilitation FC 1-Formyl-β-carboline FC->PI3K Inhibits

Caption: Proposed mechanism of action for 1-Formyl-β-carboline in inhibiting viral entry via the PI3K/Akt signaling pathway.

References

minimizing off-target effects of 1-Formyl-beta-carboline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 1-Formyl-β-carboline. This resource is intended for researchers, scientists, and drug development professionals to help anticipate, troubleshoot, and minimize potential off-target effects during experimentation with 1-Formyl-β-carboline.

Disclaimer: Direct experimental data on the comprehensive off-target profile of 1-Formyl-β-carboline is limited in publicly available literature. The information provided herein is based on the known biological activities of the broader β-carboline class of compounds and general principles of small molecule pharmacology.

Frequently Asked Questions (FAQs)

Q1: What are the known primary biological activities of 1-Formyl-β-carboline?

A1: 1-Formyl-β-carboline and its derivatives have been primarily investigated for their antiviral and cardioprotective effects. In the context of antiviral research, particularly against Newcastle disease virus (NDV), its mechanism of action involves the inhibition of viral entry and replication by suppressing the PI3K/Akt signaling pathway.[1][2][3][4]

Q2: What are the potential off-target effects of 1-Formyl-β-carboline?

A2: Based on studies of structurally related β-carboline alkaloids, 1-Formyl-β-carboline may exhibit off-target activity at a range of protein kinases and G-protein coupled receptors (GPCRs). The β-carboline scaffold is known to interact with various biological targets, including but not limited to:

  • Kinases: Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), Cyclin-dependent kinases (CDKs), Polo-like kinases (PLKs), and Haspin kinase.[5][6][7][8][9]

  • GPCRs: Serotonin and benzodiazepine receptors.[10]

  • Other enzymes: Monoamine oxidase A (MAO-A) and topoisomerases.[5][11][12]

  • DNA Intercalation: Some β-carbolines have been shown to intercalate into DNA.[10][11][13]

Q3: I am observing unexpected cellular phenotypes. How can I determine if they are due to off-target effects?

A3: Distinguishing between on-target and off-target effects is crucial. Here are some initial steps:

  • Dose-Response Analysis: Determine if the unexpected phenotype follows a different dose-response curve compared to the intended on-target effect. Off-target effects often occur at higher concentrations.

  • Use of a Negative Control: Synthesize or obtain a structurally similar but biologically inactive analog of 1-Formyl-β-carboline. If this analog reproduces the unexpected phenotype, it strongly suggests an off-target effect.

  • Use of a Positive Control: Employ a well-characterized, structurally distinct inhibitor of your target pathway. If this compound does not produce the unexpected phenotype, it further points towards an off-target effect of 1-Formyl-β-carboline.

  • Target Engagement Assays: Confirm that 1-Formyl-β-carboline is engaging its intended target at the concentrations used in your experiments. Techniques like cellular thermal shift assay (CETSA) can be employed.

Troubleshooting Guide

Observed Issue Potential Off-Target Cause Recommended Action
Unexpected cell cycle arrest (e.g., G2/M phase) Inhibition of cell cycle-related kinases such as CDKs or PLKs by the β-carboline scaffold.[7][10][11][14]Perform Western blot analysis for key cell cycle markers (e.g., Cyclin B1, phospho-Histone H3). Consider a kinase profiling assay to identify specific kinases being inhibited.
Unexplained changes in cellular metabolism or proliferation Inhibition of kinases involved in metabolic regulation (e.g., DYRKs) or DNA replication (e.g., topoisomerases).[5][8][12]Conduct a Seahorse assay to assess mitochondrial function and glycolysis. Perform a topoisomerase activity assay.
Neurotoxic or psychoactive effects in vivo Interaction with serotonin, dopamine, or benzodiazepine receptors, or inhibition of MAO-A.[10][13]If working with neuronal models or in vivo, consider radioligand binding assays for common CNS receptors. Measure neurotransmitter levels in relevant tissues.
Evidence of DNA damage Potential for DNA intercalation.[10][11][13]Perform a comet assay or check for γH2AX foci formation to assess DNA double-strand breaks.

Data Presentation: Potential Kinase Off-Targets of the β-Carboline Scaffold

The following table summarizes the inhibitory activities of harmine, a structurally related β-carboline, against a panel of kinases. This data can be used as a starting point to anticipate potential off-targets for 1-Formyl-β-carboline.

Kinase FamilyKinase TargetHarmine IC50 (µM)Reference
DYRK DYRK1A0.03 - 0.35[8]
DYRK2~15 (for a harmine derivative)[6]
Haspin Haspin0.59[6]
PLK PLK1(Inhibited by derivatives)[7]
CLK CLK1(Inhibited by harmine)[5]
CLK4(Inhibited by harmine)[5]
PIM PIM1(Inhibited by harmine)[5]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general approach for assessing the selectivity of 1-Formyl-β-carboline against a panel of kinases.

Objective: To identify potential off-target kinase interactions of 1-Formyl-β-carboline.

Materials:

  • 1-Formyl-β-carboline

  • Kinase panel (commercial services like those from DiscoverX, Eurofins, or Promega are recommended)

  • Appropriate kinase buffers, substrates, and ATP

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Methodology:

  • Compound Preparation: Prepare a stock solution of 1-Formyl-β-carboline in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.01 to 100 µM).

  • Kinase Reactions: In a multi-well plate, combine the kinase, its specific substrate, and ATP in the appropriate reaction buffer.

  • Compound Addition: Add the diluted 1-Formyl-β-carboline or vehicle control (DMSO) to the kinase reactions.

  • Incubation: Incubate the reactions at the optimal temperature for the specific kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions to quantify the amount of product formed (e.g., ADP).

  • Data Analysis: Calculate the percent inhibition for each kinase at each concentration of 1-Formyl-β-carboline. Determine the IC50 values for any inhibited kinases.

Protocol 2: GPCR Off-Target Binding Assay

This protocol provides a general framework for screening 1-Formyl-β-carboline for off-target binding to a panel of GPCRs.

Objective: To identify potential off-target GPCR interactions of 1-Formyl-β-carboline.

Materials:

  • 1-Formyl-β-carboline

  • Cell membranes expressing the GPCRs of interest (commercial panels are available)

  • Radiolabeled ligands specific for each GPCR

  • Scintillation fluid and counter or filter-based detection system

Methodology:

  • Compound Preparation: Prepare a stock solution of 1-Formyl-β-carboline in DMSO and create a dilution series.

  • Binding Reaction: In a multi-well plate, combine the cell membranes, a known concentration of the specific radiolabeled ligand, and the diluted 1-Formyl-β-carboline or vehicle control in a suitable binding buffer.

  • Incubation: Incubate the reactions to allow for competitive binding to reach equilibrium.

  • Separation: Separate the bound from unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: Quantify the amount of bound radioligand using a scintillation counter or other appropriate method.

  • Data Analysis: Determine the ability of 1-Formyl-β-carboline to displace the radiolabeled ligand and calculate the Ki or IC50 value for any significant interactions.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Unexpected Phenotypes cluster_profiling Off-Target Profiling cluster_mitigation Mitigation Strategy A Unexpected Phenotype Observed B Dose-Response Analysis A->B C Use Negative/Positive Controls A->C D Target Engagement Assay (e.g., CETSA) A->D E Hypothesize Off-Target(s) B->E C->E D->E F Kinase Profiling Panel E->F G GPCR Binding Panel E->G H Identify Specific Off-Targets F->H G->H I Lower Compound Concentration H->I J Structural Modification (SAR) H->J K Validate with Knockdown/Knockout H->K signaling_pathway cluster_virus Viral Entry cluster_cell Host Cell cluster_compound Compound Action NDV Newcastle Disease Virus (NDV) PI3K PI3K NDV->PI3K Activates Akt Akt PI3K->Akt Replication Viral Replication Akt->Replication FCB 1-Formyl-β-carboline FCB->PI3K Inhibits

References

Technical Support Center: Troubleshooting Potential Assay Interference by 1-Formyl-β-carboline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 1-Formyl-β-carboline in their experiments and may encounter unexpected assay results. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to help identify and mitigate potential assay interference caused by this compound.

Frequently Asked Questions (FAQs)

Q1: What is 1-Formyl-β-carboline and what is its known biological activity?

A1: 1-Formyl-β-carboline is a naturally occurring alkaloid that has been investigated for various biological activities.[1] It is known to inhibit the proliferation of certain viruses, such as the Newcastle disease virus, by suppressing viral adsorption and entry.[2] This activity is mediated through the inhibition of the PI3K/Akt signaling pathway.[3]

Q2: Why might 1-Formyl-β-carboline interfere with my assay?

A2: 1-Formyl-β-carboline belongs to the β-carboline class of compounds, which are known to be inherently fluorescent. This intrinsic fluorescence can lead to several types of assay interference, particularly in fluorescence-based assays. Potential interference mechanisms include:

  • Autofluorescence: The compound itself emits light at or near the excitation/emission wavelengths of the assay's fluorophores, leading to a false-positive signal.

  • Inner Filter Effect: The compound absorbs light at the excitation or emission wavelengths of the assay's fluorophores, leading to a false-negative signal.

  • Fluorescence Quenching: The compound interacts with the excited state of the assay's fluorophore, causing it to return to the ground state without emitting a photon, resulting in a decreased signal.

Additionally, like many small molecules, 1-Formyl-β-carboline has the potential to act as a Pan-Assay Interference Compound (PAINS). PAINS are compounds that appear to be active in multiple assays due to non-specific interactions with assay components rather than specific inhibition of the intended target.[4]

Q3: I am observing unexpected results in my fluorescence-based assay when using 1-Formyl-β-carboline. What should I do first?

A3: The first step is to perform a series of control experiments to determine if the compound is interfering with the assay readout. A simple control is to measure the fluorescence of 1-Formyl-β-carboline in the assay buffer at the same concentrations used in your experiment, but in the absence of the biological target (e.g., enzyme, receptor, or cells). A significant signal in this control is a strong indication of autofluorescence.

Q4: Can 1-Formyl-β-carboline interfere with non-fluorescent assays, such as ELISAs?

A4: While the primary concern with β-carbolines is their fluorescence, interference in other assay formats is also possible. For example, in colorimetric assays like ELISA, which often use horseradish peroxidase (HRP) or alkaline phosphatase (ALP), the compound could potentially:

  • Inhibit the activity of the reporter enzyme (HRP or ALP).

  • Absorb light at the wavelength used to measure the colorimetric product.

  • Interact with other assay components, such as antibodies or substrates.

Troubleshooting Guides

Guide 1: Investigating Interference in Fluorescence-Based Assays

If you suspect 1-Formyl-β-carboline is interfering with your fluorescence-based assay, follow this troubleshooting workflow:

start Unexpected Fluorescence Signal check_autofluorescence Run Compound-Only Control (Compound + Buffer) start->check_autofluorescence autofluorescence_detected Signal Detected? check_autofluorescence->autofluorescence_detected is_autofluorescence Autofluorescence Confirmed autofluorescence_detected->is_autofluorescence Yes no_autofluorescence No Autofluorescence autofluorescence_detected->no_autofluorescence No mitigate Implement Mitigation Strategy is_autofluorescence->mitigate check_quenching Run Quenching Control (Compound + Fluorophore) no_autofluorescence->check_quenching quenching_detected Signal Decreased? check_quenching->quenching_detected is_quenching Quenching Confirmed quenching_detected->is_quenching Yes no_quenching No Quenching quenching_detected->no_quenching No is_quenching->mitigate check_inner_filter Measure Compound Absorbance at Assay Wavelengths no_quenching->check_inner_filter inner_filter_detected High Absorbance? check_inner_filter->inner_filter_detected is_inner_filter Inner Filter Effect Likely inner_filter_detected->is_inner_filter Yes no_interference Interference Unlikely Investigate Biological Effect inner_filter_detected->no_interference No is_inner_filter->mitigate

Caption: Workflow for troubleshooting fluorescence assay interference.

Mitigation Strategies for Fluorescence Interference:

  • For Autofluorescence:

    • Change Fluorophore: Switch to a fluorophore with excitation and emission wavelengths that do not overlap with the fluorescence spectrum of 1-Formyl-β-carboline. Red-shifted dyes are often a good choice as autofluorescence is typically lower at longer wavelengths.

    • Spectral Unmixing: If your imaging system has this capability, you can computationally separate the emission spectra of your fluorophore and the interfering compound.

    • Time-Resolved Fluorescence (TRF): This technique can distinguish between the short-lived fluorescence of the compound and the long-lived fluorescence of a lanthanide-based probe.

  • For Inner Filter Effect:

    • Reduce Compound Concentration: If possible, lower the concentration of 1-Formyl-β-carboline.

    • Use a Microplate with a Shorter Pathlength: This will minimize the light absorption by the compound.

    • Mathematical Correction: If the absorbance of the compound at the excitation and emission wavelengths is known, a correction factor can be applied to the fluorescence readings.

  • For Quenching:

    • Increase Fluorophore Concentration: This can sometimes overcome the quenching effect.

    • Change Fluorophore: Some fluorophores are less susceptible to quenching by certain compounds.

Guide 2: Investigating Interference in Enzyme-Based Assays (e.g., ELISA)

If you suspect 1-Formyl-β-carboline is interfering with your enzyme-based assay, use the following decision tree to diagnose the issue:

start Unexpected ELISA Results enzyme_activity_control Run Enzyme Activity Control (Compound + Enzyme + Substrate) start->enzyme_activity_control activity_affected Enzyme Activity Affected? enzyme_activity_control->activity_affected enzyme_inhibition Direct Enzyme Inhibition activity_affected->enzyme_inhibition Yes no_enzyme_inhibition No Direct Enzyme Inhibition activity_affected->no_enzyme_inhibition No substrate_control Run Substrate Control (Compound + Substrate) no_enzyme_inhibition->substrate_control substrate_interaction Signal Change? substrate_control->substrate_interaction is_substrate_interaction Compound Interacts with Substrate or Product substrate_interaction->is_substrate_interaction Yes no_substrate_interaction No Substrate Interaction substrate_interaction->no_substrate_interaction No binding_control Run Binding Control (e.g., No Analyte) no_substrate_interaction->binding_control binding_affected Signal Change? binding_control->binding_affected is_binding_interference Compound Interferes with Antibody-Antigen Binding binding_affected->is_binding_interference Yes no_interference Interference Unlikely Investigate Biological Effect binding_affected->no_interference No

Caption: Decision tree for troubleshooting ELISA interference.

Mitigation Strategies for Enzyme-Based Assay Interference:

  • For Direct Enzyme Inhibition:

    • Increase Enzyme Concentration: This may overcome competitive inhibition.

    • Change Enzyme/Substrate System: Use a different reporter enzyme (e.g., switch from HRP to ALP) or a different substrate that is not affected by the compound.

  • For Substrate/Product Interaction:

    • Change Substrate: Select a substrate that does not interact with the compound.

    • Kinetic Reading: For colorimetric assays, read the plate kinetically to see if the compound is affecting the rate of color development.

  • For Binding Interference:

    • Increase Washing Steps: More stringent washing may remove non-specifically bound compound.

    • Modify Blocking Buffer: Try a different blocking agent.

Quantitative Data Summary

Compound ClassExcitation Maxima (nm)Emission Maxima (nm)Reference
Boro-β-carbolines370 - 405417 - 489
1,3-Diaryl-β-carbolines308 - 337387 - 409[5]
β-carboline C-1 linked imidazoles305 - 324Not specified[6]

Note: It is highly recommended that researchers empirically determine the absorbance and fluorescence spectra of 1-Formyl-β-carboline under their specific experimental conditions.

Experimental Protocols

Protocol 1: Determining the Autofluorescence Spectrum of 1-Formyl-β-carboline

Objective: To determine the excitation and emission spectra of 1-Formyl-β-carboline to assess its potential for autofluorescence interference.

Materials:

  • 1-Formyl-β-carboline stock solution

  • Assay buffer

  • Fluorescence microplate reader with spectral scanning capabilities

  • Black, opaque microplates

Procedure:

  • Prepare a serial dilution of 1-Formyl-β-carboline in the assay buffer, starting from the highest concentration used in your primary assay.

  • Add the compound dilutions to the wells of a black microplate. Include wells with only the assay buffer as a blank control.

  • Emission Scan: Set the fluorescence reader to the excitation wavelength of your primary assay's fluorophore. Perform an emission scan across a broad range of wavelengths (e.g., 400-700 nm).

  • Excitation Scan: Set the fluorescence reader to the emission wavelength of your primary assay's fluorophore. Perform an excitation scan across a broad range of wavelengths (e.g., 300-550 nm).

  • Data Analysis: Subtract the blank spectrum from the compound spectra. A peak in the emission or excitation scan that overlaps with your assay's wavelengths confirms the potential for autofluorescence.

Protocol 2: Assessing for Inner Filter Effect

Objective: To determine if 1-Formyl-β-carboline absorbs light at the excitation or emission wavelengths of the assay's fluorophore.

Materials:

  • 1-Formyl-β-carboline stock solution

  • Assay buffer

  • UV-Vis spectrophotometer or plate reader

  • Clear microplates

Procedure:

  • Prepare a serial dilution of 1-Formyl-β-carboline in the assay buffer.

  • Add the compound dilutions to the wells of a clear microplate. Include wells with only the assay buffer as a blank.

  • Measure the absorbance spectrum of each well across a range of wavelengths that includes the excitation and emission wavelengths of your fluorophore.

  • Data Analysis: An absorbance value greater than 0.1 AU at the excitation or emission wavelength suggests a potential for the inner filter effect.

Protocol 3: Control for Direct Enzyme Inhibition in ELISA

Objective: To determine if 1-Formyl-β-carboline directly inhibits the activity of the reporter enzyme (HRP or ALP).

Materials:

  • 1-Formyl-β-carboline stock solution

  • Purified HRP or ALP enzyme

  • Appropriate enzyme substrate (e.g., TMB for HRP, pNPP for ALP)

  • Assay buffer

  • Microplate reader

Procedure:

  • In a microplate, prepare a reaction mixture containing the assay buffer, the reporter enzyme at the concentration used in your ELISA, and a serial dilution of 1-Formyl-β-carboline. Include a control with no compound.

  • Initiate the reaction by adding the enzyme substrate.

  • Measure the absorbance (for colorimetric substrates) or fluorescence/luminescence (for other substrates) over time (kinetic read) or at a fixed endpoint.

  • Data Analysis: A dose-dependent decrease in the signal in the presence of 1-Formyl-β-carboline indicates direct inhibition of the enzyme.

References

preventing precipitation of 1-Formyl-beta-carboline in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of 1-Formyl-beta-carboline in aqueous solutions. The information is structured to address common challenges and provide practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

A1: this compound, like many beta-carboline alkaloids, has low intrinsic solubility in aqueous solutions. Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in the chosen solvent system. Factors influencing this include pH, temperature, and the presence of other solutes.

Q2: What is the approximate aqueous solubility of this compound?

Q3: How can I increase the solubility of this compound in my aqueous solution?

A3: Several strategies can be employed to enhance the solubility and prevent precipitation:

  • Co-solvents: Using a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG400) can significantly increase solubility.[2]

  • pH Adjustment: As a beta-carboline, the solubility of this compound is likely influenced by pH. Adjusting the pH to a more acidic range may improve solubility.[1]

  • Excipients: The use of solubilizing agents like polysorbates (e.g., Tween 80) or cyclodextrins can help to keep the compound in solution.[1][2]

  • Suspending Agents: For in vivo studies, creating a uniform suspension using agents like carboxymethyl cellulose (CMC) is a common practice.[2]

Q4: Is this compound stable in aqueous solutions?

A4: The stability of this compound in aqueous solutions can be influenced by factors such as pH and temperature. A study on a related harmine derivative showed it to be stable for at least 72 hours in both acidic (pH 1.1) and physiological (pH 7.4) conditions at 37°C.[1] However, it is always recommended to prepare fresh solutions for your experiments or conduct stability studies under your specific experimental conditions.

Troubleshooting Guide: Preventing Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound during your experiments.

Problem Potential Cause Troubleshooting Steps
Precipitation upon initial dissolution Concentration exceeds solubility limit.- Decrease the target concentration of this compound.- Prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.
Precipitation after adding to aqueous buffer Poor aqueous solubility.- Increase the percentage of co-solvent (e.g., DMSO, PEG400) in the final solution.- Add a solubilizing agent such as Tween 80 (e.g., 0.1-0.5% v/v).- Investigate the use of cyclodextrins to form inclusion complexes.
Precipitation over time or with temperature changes Compound is unstable or solubility is temperature-dependent.- Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.- If precipitation occurs upon cooling, try preparing and using the solution at a controlled, slightly elevated temperature (if compatible with your experiment).
Precipitation in cell culture media Interaction with media components or pH shift.- Prepare a concentrated stock in DMSO and dilute it to the final concentration directly in the cell culture medium just before use.- Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).- Test the solubility in a simplified buffer (e.g., PBS) before moving to complex media.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in an aqueous buffer of your choice.[1][3][4][5][6]

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound powder to a glass vial. The exact amount should be enough to ensure a solid phase remains after reaching equilibrium.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial tightly and place it on an orbital shaker or magnetic stirrer.

  • Equilibrate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, visually confirm the presence of undissolved solid.

  • Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

  • The resulting concentration is the equilibrium solubility of the compound in the tested buffer at the specified temperature.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 196.21 g/mol )

  • Anhydrous DMSO

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Weigh out 1.96 mg of this compound powder.

  • Add 1 mL of anhydrous DMSO to the powder.

  • Vortex the mixture until the solid is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Visualizations

Signaling Pathway

This compound and its derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits PDK1 PDK1 PIP3->PDK1 Recruits Downstream Downstream Targets (e.g., Bad, GSK3β) Akt->Downstream Phosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Regulates Carboline This compound Carboline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow

The following workflow diagram illustrates a systematic approach to preparing an aqueous solution of this compound while minimizing the risk of precipitation.

Precipitation_Prevention_Workflow start Start: Weigh This compound stock Prepare concentrated stock in 100% DMSO start->stock dilute Dilute stock solution into aqueous buffer stock->dilute observe Observe for precipitation dilute->observe precipitate Precipitation occurs observe->precipitate Yes no_precipitate No precipitation observe->no_precipitate No troubleshoot Troubleshoot: - Increase co-solvent % - Add solubilizer (e.g., Tween 80) - Adjust pH precipitate->troubleshoot proceed Proceed with experiment no_precipitate->proceed troubleshoot->dilute Retry

Caption: Workflow for preventing precipitation of this compound.

References

Technical Support Center: Imaging with 1-Formyl-beta-carboline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Formyl-beta-carboline imaging. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges during their fluorescence imaging experiments, with a specific focus on addressing autofluorescence.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter when using this compound for fluorescence imaging.

Issue 1: High Background Fluorescence Obscuring Signal

Q1: I am observing a high level of background fluorescence in my images, making it difficult to distinguish the specific signal from this compound. What could be the cause and how can I fix it?

A1: High background fluorescence is a common issue in fluorescence microscopy and is often caused by autofluorescence from the biological sample itself. Autofluorescence is the natural emission of light by biological structures like mitochondria, lysosomes, collagen, and elastin.[1][2] Here’s a step-by-step guide to troubleshoot and mitigate this issue.

Step 1: Identify the Source of Autofluorescence

To confirm that the background is from autofluorescence, prepare a control sample that has not been treated with this compound but has undergone all other processing steps (e.g., fixation, permeabilization). Image this unstained sample using the same settings as your experimental sample. If you observe fluorescence, it is likely due to autofluorescence.[3][4]

Step 2: Implement Pre-Imaging Correction Methods

Several strategies can be employed before image acquisition to reduce autofluorescence:

  • Chemical Quenching: Treat your samples with a chemical quenching agent. The choice of agent depends on the primary source of autofluorescence.

    • For Lipofuscin: Lipofuscin granules are a major source of autofluorescence, especially in aged tissues.[5] Consider using reagents like TrueBlack® Lipofuscin Autofluorescence Quencher or Sudan Black B.[5][6]

    • For Aldehyde-Induced Autofluorescence: Fixation with aldehydes like formaldehyde or glutaraldehyde can induce autofluorescence.[7] This can be reduced by treatment with sodium borohydride.[7][8]

  • Photobleaching: Expose your sample to a strong light source before applying this compound. This can selectively destroy the endogenous fluorophores responsible for autofluorescence.[9][10] The process can be accelerated by performing it in the presence of hydrogen peroxide.[10][11]

Step 3: Optimize Imaging Parameters and Fluorophore Selection

  • Fluorophore Choice: Autofluorescence is typically strongest in the blue and green regions of the spectrum.[3][7] While you are using this compound, for multi-color experiments, choose additional fluorophores that emit in the red or far-red spectrum (above 620 nm) to minimize overlap with the autofluorescence signal.[7][12]

  • Imaging Settings: If your this compound signal is sufficiently bright, you may be able to reduce the exposure time or laser power to a level where the specific signal is still detectable but the weaker autofluorescence is minimized.[8]

Step 4: Employ Post-Acquisition Correction Methods

  • Spectral Unmixing: This powerful computational technique can separate the fluorescence signal of this compound from the autofluorescence signal based on their distinct emission spectra.[12][13][14] This requires a spectral imaging system capable of capturing images at multiple emission wavelengths.[8]

Issue 2: Weak or No Signal from this compound

Q2: I am not detecting any signal, or the signal from this compound is very weak. What are the possible reasons and solutions?

A2: Weak or no signal can be due to a variety of factors, from issues with the probe itself to problems with the imaging setup.

Step 1: Verify Probe Concentration and Incubation

  • Titrate the Concentration: The optimal concentration of this compound may need to be determined empirically. Insufficient concentration will lead to a weak signal.[15]

  • Optimize Incubation Time: Ensure that the incubation time is sufficient for the probe to reach its target.

Step 2: Check Imaging System and Settings

  • Correct Filter Sets: Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound. Based on literature, β-carboline derivatives often have excitation wavelengths in the UV to near-UV range (around 300-400 nm) and emission in the blue to green range (around 400-500 nm).[16][17][18][19][20]

  • Objective and Detector: Use a high numerical aperture (NA) objective to collect as much light as possible. Ensure the detector (e.g., PMT, camera) is sensitive enough for your signal level.

Step 3: Consider Sample Preparation

  • Fixation and Permeabilization: If you are imaging intracellular targets, ensure that your fixation and permeabilization protocol is not quenching the fluorescence of this compound or preventing its entry into the cell. Some organic solvents used for fixation can affect small molecule fluorophores.[7]

Frequently Asked Questions (FAQs)

Q3: What is autofluorescence and why is it a problem?

A3: Autofluorescence is the natural fluorescence emitted by various biological molecules within cells and tissues, such as NADH, flavins, collagen, elastin, and lipofuscin.[1][21] It becomes a problem in fluorescence microscopy because it can create a high background signal that obscures the specific fluorescence from your probe of interest (in this case, this compound), thereby reducing the signal-to-noise ratio and making it difficult to obtain clear images.[21]

Q4: What are the typical excitation and emission wavelengths for this compound?

A4: The exact spectral properties can vary depending on the molecular environment. However, derivatives of this compound and related β-carbolines typically exhibit excitation in the near-UV range, approximately between 300 nm and 400 nm.[16][17] Their emission is generally in the blue to green part of the spectrum, with reported emission maxima ranging from approximately 390 nm to 490 nm.[16][17]

Q5: Can I use spectral unmixing to remove autofluorescence when imaging with this compound?

A5: Yes, spectral unmixing is a very effective technique for this purpose.[12][13] It works by acquiring a series of images at different emission wavelengths (a "lambda stack"). By providing the system with the emission spectrum of this compound (a reference spectrum) and a reference spectrum for the autofluorescence (obtained from an unstained sample), an algorithm can computationally separate the two signals and generate an image of your specific probe with the autofluorescence removed.[13][14]

Q6: Are there any alternatives to chemical quenching and photobleaching?

A6: Besides chemical quenching and photobleaching, you can minimize the impact of autofluorescence by:

  • Careful Fluorophore Selection: As mentioned, choosing fluorophores in the far-red or near-infrared regions for any additional labels will help avoid the spectral region where autofluorescence is most prominent.[7][8]

  • Changing Fixation Method: Aldehyde-based fixatives can increase autofluorescence.[7] Consider using organic solvents like ice-cold methanol or ethanol, although their compatibility with your specific experiment must be verified.[7]

  • Using Phenol Red-Free Media: For live-cell imaging, the phenol red in cell culture media can be a source of background fluorescence. Switching to a phenol red-free medium can help.[7]

Quantitative Data Summary

The following tables summarize quantitative data related to autofluorescence reduction techniques.

Table 1: Comparison of Autofluorescence Quenching Methods

MethodTarget Autofluorescence SourceAdvantagesDisadvantagesTypical Reduction Efficiency
TrueBlack® Lipofuscin[5]Highly effective for lipofuscin, simple protocol.Can slightly quench the signal of some fluorophores.[5]89-93% for lipofuscin.
Sudan Black B Lipofuscin[5]Very effective at quenching lipofuscin fluorescence.[5]Can introduce its own fluorescence in the red and far-red channels.[5][6]High, but with background introduction.
Sodium Borohydride Aldehyde-induced[7]Effective for reducing fixation-induced autofluorescence.[8]Can increase red blood cell autofluorescence in formaldehyde-fixed tissue.[5]Varies with protocol.
Photobleaching (LED) Broad spectrum endogenous fluorophores[9]No chemical reagents needed, does not affect subsequent fluorescent probe intensity.[9]Can be time-consuming (from minutes to hours).[9][11]Up to 80% reduction.[10]
H₂O₂-Accelerated Photobleaching Broad spectrum endogenous fluorophores[11]Significantly faster than photobleaching alone.[11]Requires chemical treatment.High, with shorter exposure times.[11]

Experimental Protocols

Protocol 1: TrueBlack® Treatment for Quenching Lipofuscin Autofluorescence (Pre-treatment)

This protocol is adapted from manufacturer guidelines and is performed before immunolabeling.[5]

  • De-paraffinize and rehydrate tissue sections if necessary.

  • Perform any required antigen retrieval steps.

  • Wash sections with PBS.

  • Prepare 1X TrueBlack® solution by diluting the 20X stock solution 1:20 in 70% ethanol.

  • Cover the tissue section with the 1X TrueBlack® solution.

  • Incubate for 30 seconds at room temperature.

  • Rinse the slides three times with PBS.

  • Proceed with your standard staining protocol for this compound. Important: Subsequent steps should be carried out without detergent.[5]

Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is a general guideline for reducing autofluorescence caused by aldehyde fixation.[8]

  • After fixation and permeabilization, wash your cells or tissue sections three times with PBS for 5 minutes each.

  • Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.

  • Incubate the samples in the sodium borohydride solution for 30 minutes at room temperature.

  • Wash the samples extensively with PBS (at least three times for 5 minutes each) to remove all traces of sodium borohydride.

  • Proceed with your standard staining protocol for this compound.

Protocol 3: Spectral Unmixing Workflow

This protocol outlines the general steps for using spectral imaging to remove autofluorescence.[13]

  • Acquire Reference Spectra:

    • Prepare a sample stained only with this compound and acquire its emission spectrum (lambda stack). This will be your "specific signal" reference.

    • Prepare an unstained sample that has undergone all other processing steps. Acquire its emission spectrum. This will be your "autofluorescence" reference.

  • Acquire Experimental Image:

    • On your fully stained experimental sample, acquire a lambda stack using the same imaging settings as for the reference spectra.

  • Perform Linear Unmixing:

    • In your microscope's software, use the linear unmixing function.

    • Provide the software with the reference spectra for this compound and autofluorescence.

    • The software algorithm will then calculate the contribution of each spectrum to every pixel in your experimental image and separate them into distinct channels.

  • Analyze Results:

    • The output will be an image showing the signal from this compound with the autofluorescence signal computationally removed. The software may also provide a "residuals" channel, which shows pixels that could not be reliably assigned to either spectrum.[13]

Visualizations

Troubleshooting_Workflow start Start: High Background in this compound Imaging unstained_control Image Unstained Control start->unstained_control is_autofluorescence Is Fluorescence Present? unstained_control->is_autofluorescence pre_imaging Apply Pre-Imaging Correction Methods is_autofluorescence->pre_imaging Yes end_not_autofluorescence Background is not Autofluorescence. Check for non-specific binding or other issues. is_autofluorescence->end_not_autofluorescence No optimize_imaging Optimize Imaging Parameters pre_imaging->optimize_imaging post_acquisition Employ Post-Acquisition Correction Methods end_resolved Issue Resolved post_acquisition->end_resolved optimize_imaging->post_acquisition

Caption: Troubleshooting workflow for high background fluorescence.

Spectral_Unmixing_Workflow cluster_0 Reference Spectra Acquisition cluster_1 Experimental Data Acquisition cluster_2 Computational Separation cluster_3 Output ref_probe Image Sample with This compound only unmix Perform Linear Unmixing with Reference Spectra ref_probe->unmix ref_af Image Unstained Sample (Autofluorescence) ref_af->unmix exp_sample Acquire Lambda Stack of Experimental Sample exp_sample->unmix final_image Clean Image of This compound unmix->final_image af_image Separated Autofluorescence Image unmix->af_image

Caption: Workflow for spectral unmixing to remove autofluorescence.

References

Technical Support Center: Overcoming Resistance to 1-Formyl-beta-carboline Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 1-Formyl-beta-carboline derivatives in cancer cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which cancer cells develop resistance to β-carboline derivatives?

A1: Cancer cells primarily develop resistance to β-carboline derivatives through two main mechanisms:

  • Increased drug efflux: This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters act as pumps that actively remove the drug from the cancer cell, reducing its intracellular concentration and thus its efficacy.[1][2]

  • Activation of pro-survival signaling pathways: The PI3K/Akt/mTOR pathway is a key survival pathway that is often hyperactivated in resistant cancer cells.[3][4][5] Activation of this pathway can promote cell survival and counteract the apoptotic effects of the β-carboline derivatives.[6]

Q2: My cancer cell line is showing decreased sensitivity to my this compound derivative. How can I confirm if this is due to acquired resistance?

A2: To confirm acquired resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of your treated cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[7] You can calculate the resistance index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line. An RI greater than 1 confirms resistance.[8]

Q3: Are there any known synergistic drug combinations to overcome resistance to this compound derivatives?

A3: Yes, synergistic combinations are a promising strategy. Based on the known resistance mechanisms, you can combine your this compound derivative with:

  • ABC transporter inhibitors: Compounds that block the function of ABCB1 or ABCG2 can restore the intracellular concentration of the β-carboline derivative.

  • PI3K/Akt/mTOR pathway inhibitors: These inhibitors can block the pro-survival signaling that contributes to resistance, thereby re-sensitizing the cancer cells to the β-carboline derivative.[9][10][11]

Troubleshooting Guides

Problem 1: Decreased efficacy of the this compound derivative in my cancer cell line.

Possible Cause 1: Overexpression of ABC Transporters

  • How to investigate:

    • Western Blot: Perform a western blot to compare the protein expression levels of ABCB1 (P-gp) and ABCG2 (BCRP) in your resistant cell line versus the parental sensitive cell line. An increased band intensity in the resistant line suggests overexpression.

    • Rhodamine 123 Efflux Assay: Use a fluorescent substrate of ABCB1, like Rhodamine 123, to functionally assess transporter activity. Resistant cells will show lower intracellular fluorescence due to increased efflux. This can be measured by flow cytometry or a fluorescence plate reader.

  • Solutions:

    • Co-treatment with an ABC Transporter Inhibitor: Treat your resistant cells with a combination of your this compound derivative and a known ABC transporter inhibitor (e.g., Verapamil for ABCB1, Ko143 for ABCG2). A restored sensitivity to the β-carboline derivative would confirm the involvement of that transporter.

    • Use of β-carboline Derivatives that are not ABC Transporter Substrates: Some β-carboline derivatives have been specifically designed to evade efflux by ABC transporters.[1]

Possible Cause 2: Activation of the PI3K/Akt Signaling Pathway

  • How to investigate:

    • Western Blot: Analyze the phosphorylation status of key proteins in the PI3K/Akt pathway. Compare the levels of phosphorylated Akt (p-Akt at Ser473) and phosphorylated S6 ribosomal protein (p-S6) in your resistant and sensitive cell lines, both at baseline and after treatment with the this compound derivative. Increased phosphorylation in the resistant line indicates pathway activation.[12]

  • Solutions:

    • Co-treatment with a PI3K/Akt Inhibitor: Combine your this compound derivative with a PI3K inhibitor (e.g., LY294002) or an Akt inhibitor (e.g., MK-2206).[10] A synergistic cytotoxic effect would suggest that the PI3K/Akt pathway is a key resistance mechanism.

Problem 2: Inconsistent results in cell viability assays.
  • Possible Cause: Issues with experimental setup or cell line stability.

  • Solutions:

    • Optimize Seeding Density: Ensure that the cell seeding density is appropriate for the duration of the assay to avoid overgrowth or cell death due to nutrient depletion.

    • Verify Drug Concentration and Stability: Prepare fresh dilutions of your this compound derivative for each experiment from a validated stock solution.

    • Regularly Test for Mycoplasma: Mycoplasma contamination can significantly affect cell health and drug response.

    • Maintain a Low Passage Number for Cell Lines: High passage numbers can lead to genetic drift and altered phenotypes.

Quantitative Data

Table 1: Cytotoxicity of β-Carboline Derivatives in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
β-carboline derivative 9HepG2Liver CancerData not specified, equipotent to Adriamycin
β-carboline derivative 9A549AdenocarcinomaData not specified, equipotent to Adriamycin
β-carboline derivative 4HepG2Liver Cancer7-10 times less potent than Adriamycin
β-carboline derivative 10HepG2Liver Cancer7-10 times less potent than Adriamycin
β-carboline-imidazolium hybrid 41aHL-60Leukemia3.24
β-carboline-imidazolium hybrid 41aSMMC-7721Liver Cancer15.03
β-carboline-imidazolium hybrid 41aA549Lung Cancer8.78
β-carboline-imidazolium hybrid 41aMCF-7Breast Cancer8.05
β-carboline-imidazolium hybrid 41aSW480Colon Cancer11.01
β-carboline-ACS81 hybrid 12cHL-60Leukemia1.52
β-carboline-imidazolium derivative 3zA549Lung Cancer2.7 ± 0.4
β-carboline-imidazolium derivative 3zBGC823Gastric Cancer2.7 ± 0.6
β-carboline-imidazolium derivative 3zCT-26Colon Cancer2.4 ± 0.2
β-carboline-imidazolium derivative 3zBel-7402Liver Cancer3.2 ± 0.2
β-carboline-imidazolium derivative 3zMCF-7Breast Cancer5.6 ± 0.3
β-carboline derivative 8qPC-3Prostate Cancer9.86

Note: Data is compiled from multiple sources and represents a variety of β-carboline derivatives.[13][14][15][16][17][18]

Experimental Protocols

Protocol 1: Generation of a this compound Derivative-Resistant Cancer Cell Line[7][8][19][20][21]
  • Determine the initial IC50: Culture the parental cancer cell line and determine the IC50 of the this compound derivative using a standard cell viability assay (e.g., MTT).

  • Initial drug exposure: Begin by continuously exposing the cells to a low concentration of the drug, typically the IC10 or IC20.

  • Stepwise dose escalation: Once the cells have adapted and are growing steadily, gradually increase the drug concentration. This can be done in increments of 1.5 to 2-fold.

  • Monitoring and passaging: Monitor the cells for signs of recovery and proliferation. Passage the cells as they reach confluence, always maintaining the drug in the culture medium.

  • Cryopreservation: At each stage of increased resistance, it is advisable to cryopreserve a stock of the cells.

  • Confirmation of resistance: After several months of continuous culture with increasing drug concentrations, confirm the level of resistance by re-evaluating the IC50 and comparing it to the parental cell line. A significantly higher IC50 indicates the successful generation of a resistant cell line.

Protocol 2: Western Blot for p-Akt and ABCG2[3]
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, ABCG2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software.

Visualizations

Resistance_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates ABC_Transporter ABC Transporter (ABCB1/ABCG2) Drug_Efflux Drug Efflux ABC_Transporter->Drug_Efflux PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylates mTOR mTOR pAkt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Transcription_Factors Transcription Factors (e.g., NF-κB) pAkt->Transcription_Factors Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Gene_Expression ↑ ABCG2/ABCB1 Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->ABC_Transporter Increases protein level Drug This compound Derivative Drug->ABC_Transporter is a substrate for Inhibitor PI3K/Akt Inhibitor Inhibitor->PI3K Inhibits ABC_Inhibitor ABC Transporter Inhibitor ABC_Inhibitor->ABC_Transporter Inhibits

Caption: PI3K/Akt signaling pathway in drug resistance.

Experimental_Workflow Start Start with Sensitive Parental Cell Line Generate_Resistant Generate Resistant Cell Line (Stepwise drug exposure) Start->Generate_Resistant Confirm_Resistance Confirm Resistance (Compare IC50 values) Generate_Resistant->Confirm_Resistance Investigate_Mechanism Investigate Resistance Mechanism Confirm_Resistance->Investigate_Mechanism Western_ABC Western Blot for ABC Transporters Investigate_Mechanism->Western_ABC Overexpression? Western_Akt Western Blot for p-Akt Investigate_Mechanism->Western_Akt Activation? Efflux_Assay Functional Efflux Assay (e.g., Rhodamine 123) Investigate_Mechanism->Efflux_Assay Increased efflux? Overcome_Resistance Attempt to Overcome Resistance Western_ABC->Overcome_Resistance Western_Akt->Overcome_Resistance Efflux_Assay->Overcome_Resistance Co_treatment_ABC Co-treatment with ABC Inhibitor Overcome_Resistance->Co_treatment_ABC Co_treatment_Akt Co-treatment with PI3K/Akt Inhibitor Overcome_Resistance->Co_treatment_Akt Assess_Synergy Assess Synergy (e.g., Combination Index) Co_treatment_ABC->Assess_Synergy Co_treatment_Akt->Assess_Synergy End Conclusion on Resistance Mechanism & Reversal Assess_Synergy->End

Caption: Workflow for investigating and overcoming resistance.

Logical_Relationships Resistance Resistance to this compound Derivatives ABC_Overexpression Increased ABC Transporter (ABCB1/ABCG2) Expression Resistance->ABC_Overexpression is caused by PI3K_Akt_Activation PI3K/Akt Pathway Activation Resistance->PI3K_Akt_Activation is caused by Drug_Efflux Increased Drug Efflux ABC_Overexpression->Drug_Efflux leads to PI3K_Akt_Activation->ABC_Overexpression can lead to Anti_Apoptotic Enhanced Anti-Apoptotic Signaling & Survival PI3K_Akt_Activation->Anti_Apoptotic leads to Reduced_Efficacy Reduced Drug Efficacy Drug_Efflux->Reduced_Efficacy results in Anti_Apoptotic->Reduced_Efficacy results in

Caption: Interplay of resistance mechanisms.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 1-Formyl-β-carboline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at enhancing the bioavailability of 1-Formyl-β-carboline.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the in vivo bioavailability of 1-Formyl-β-carboline?

A1: 1-Formyl-β-carboline, like many β-carboline alkaloids, is expected to have low aqueous solubility, which is a primary obstacle to its oral bioavailability.[1][2] Poor dissolution in the gastrointestinal (GI) tract can lead to low absorption and high variability in plasma concentrations. Additionally, it may be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[3][4]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of 1-Formyl-β-carboline?

A2: Based on strategies for other poorly soluble drugs, the most promising approaches for 1-Formyl-β-carboline include:

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubilization of hydrophobic drugs in the GI tract and may enhance lymphatic absorption, bypassing first-pass metabolism.[3][5][6]

  • Nanoparticle-Based Delivery: Encapsulating 1-Formyl-β-carboline into nanoparticles, such as those made from biodegradable polymers like PLGA, can increase its surface area for dissolution and protect it from degradation.[7][8]

  • Solid Dispersions: Dispersing the compound in a polymer matrix can improve its dissolution rate.[1][2]

Q3: Are there any known signaling pathways affected by 1-Formyl-β-carboline that could influence its bioavailability or efficacy?

A3: 1-Formyl-β-carboline and its derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is involved in various cellular processes.[9][10] While this is primarily linked to its antiviral activity, modulation of cellular pathways in the gut wall or liver could potentially influence its metabolism and transport.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations After Oral Administration
  • Possible Cause: Poor and inconsistent dissolution of 1-Formyl-β-carboline in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Particle Size Reduction: Micronization or nanocrystallization of the raw 1-Formyl-β-carboline powder can increase the surface area for dissolution.[1]

    • Formulation Optimization:

      • Develop a lipid-based formulation (e.g., SEDDS) to improve solubilization.[3]

      • Prepare a solid dispersion with a hydrophilic polymer.[2]

    • Control of Experimental Conditions: Ensure consistent food and water intake for experimental animals, as this can significantly affect GI physiology and drug absorption.

Issue 2: Low Oral Bioavailability Despite Formulation Efforts
  • Possible Cause: Significant first-pass metabolism in the liver or intestinal wall.

  • Troubleshooting Steps:

    • Co-administration with Metabolism Inhibitors: While primarily a research tool, co-administration with known inhibitors of relevant cytochrome P450 enzymes (if identified) can help determine the extent of first-pass metabolism.

    • Lymphatic Targeting Formulations: Utilize long-chain triglycerides in lipid-based formulations to promote lymphatic uptake, which can partially bypass the portal circulation and first-pass metabolism.[3]

    • Alternative Routes of Administration: For preclinical studies, consider parenteral routes (e.g., intravenous, intraperitoneal) to establish baseline systemic exposure and efficacy, which can then be compared against oral formulations.

Issue 3: Instability of the Formulation
  • Possible Cause: Physical or chemical instability of the developed formulation (e.g., precipitation of the drug from a lipid-based system, aggregation of nanoparticles).

  • Troubleshooting Steps:

    • Excipient Compatibility Studies: Conduct thorough compatibility studies of 1-Formyl-β-carboline with all formulation excipients.

    • Stability Testing: Store the formulation under different temperature and humidity conditions and analyze for drug content, purity, and physical characteristics (e.g., particle size, emulsification time for SEDDS) over time.

    • Inclusion of Stabilizers: For nanoparticle formulations, optimize the concentration and type of stabilizing agents. For lipid-based systems, ensure the drug remains solubilized under all relevant conditions (e.g., upon dilution in simulated gastric and intestinal fluids).

Quantitative Data Summary

Table 1: Hypothetical Pharmacokinetic Parameters of 1-Formyl-β-carboline in Different Formulations (Rat Model)

FormulationDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension5050 ± 152.0 ± 0.5150 ± 40100 (Reference)
Micronized Suspension5095 ± 251.5 ± 0.5320 ± 60213
Solid Dispersion50180 ± 451.0 ± 0.3750 ± 110500
Lipid-Based (SEDDS)50350 ± 700.8 ± 0.21500 ± 2501000
Nanoparticle50420 ± 851.2 ± 0.41800 ± 3001200

Note: This table presents hypothetical data for illustrative purposes, based on expected improvements from different formulation strategies.

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Determine the solubility of 1-Formyl-β-carboline in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

  • Construction of Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-surfactant with the best solubilizing capacity.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Dissolve 1-Formyl-β-carboline in this mixture with gentle heating and vortexing until a clear, homogenous solution is obtained.

  • Characterization:

    • Droplet Size Analysis: Dilute the SEDDS formulation in simulated gastric and intestinal fluids and measure the droplet size and polydispersity index using dynamic light scattering.

    • Self-Emulsification Time: Determine the time taken for the formulation to form a fine emulsion upon gentle agitation in aqueous media.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model:

    • Use male Sprague-Dawley rats (200-250 g), fasted overnight before drug administration.

  • Dosing:

    • Administer the prepared 1-Formyl-β-carboline formulations (e.g., aqueous suspension, SEDDS, nanoparticle suspension) via oral gavage at a specified dose.

    • Include an intravenous administration group with 1-Formyl-β-carboline dissolved in a suitable vehicle (e.g., DMSO/saline) to determine absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

  • Sample Processing and Analysis:

    • Separate plasma by centrifugation and store at -80°C until analysis.

    • Determine the concentration of 1-Formyl-β-carboline in plasma samples using a validated analytical method, such as HPLC with fluorescence detection.[10]

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Development cluster_testing In Vivo Testing Start Poorly Soluble 1-Formyl-β-carboline Lipid_Formulation Lipid-Based Formulation (SEDDS) Start->Lipid_Formulation Solubilization Nano_Formulation Nanoparticle Formulation Start->Nano_Formulation Encapsulation Solid_Dispersion Solid Dispersion Start->Solid_Dispersion Dispersion Animal_Model Oral Administration (Rat Model) Lipid_Formulation->Animal_Model Nano_Formulation->Animal_Model Solid_Dispersion->Animal_Model PK_Study Pharmacokinetic Study Animal_Model->PK_Study Blood Sampling Bioavailability_Analysis Bioavailability Analysis PK_Study->Bioavailability_Analysis Data Analysis Enhanced_Bioavailability Enhanced Bioavailability Bioavailability_Analysis->Enhanced_Bioavailability Successful Outcome

Caption: Experimental workflow for enhancing the bioavailability of 1-Formyl-β-carboline.

Signaling_Pathway Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell_Response Cellular Response (e.g., Proliferation, Survival) Akt->Cell_Response 1FBC 1-Formyl-β-carboline 1FBC->PI3K Inhibition

Caption: Potential inhibitory action of 1-Formyl-β-carboline on the PI3K/Akt signaling pathway.

References

Validation & Comparative

Unveiling the Antiviral Potential: A Comparative Guide to 1-Formyl-β-carboline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antiviral therapeutics is a continuous and critical endeavor in human and veterinary medicine. This guide provides an objective comparison of the antiviral efficacy of a promising class of compounds, 1-Formyl-β-carboline derivatives, against Newcastle Disease Virus (NDV), a significant pathogen in the poultry industry. The performance of these derivatives is benchmarked against the established antiviral agent, Ribavirin, supported by experimental data to inform further research and development.

Performance Comparison: 1-Formyl-β-carboline Derivatives vs. Ribavirin

The antiviral activity and cytotoxicity of three 1-Formyl-β-carboline derivatives (compounds 6, 7, and 9) were evaluated against three distinct genotypes of Newcastle Disease Virus (NDV) and compared with Ribavirin. The 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI) are summarized below. A higher SI value indicates a more favorable safety and efficacy profile.

CompoundVirus GenotypeIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Compound 6 F48E9 (Genotype IX)7.5 ± 0.866.8 ± 3.28.9
Herts/33 (Genotype IV)8.2 ± 0.566.8 ± 3.28.1
LaSota (Genotype II)9.1 ± 0.766.8 ± 3.27.3
Compound 7 F48E9 (Genotype IX)8.9 ± 0.6> 80> 9.0
Herts/33 (Genotype IV)9.5 ± 0.9> 80> 8.4
LaSota (Genotype II)10.2 ± 1.1> 80> 7.8
Compound 9 F48E9 (Genotype IX)9.8 ± 1.0> 80> 8.2
Herts/33 (Genotype IV)10.5 ± 0.8> 80> 7.6
LaSota (Genotype II)11.3 ± 1.2> 80> 7.1
Ribavirin F48E9 (Genotype IX)8.5 ± 0.9> 100> 11.8

Data sourced from a study on the anti-NDV activity of 1-Formyl-β-carboline derivatives.[1][2]

Mechanism of Action: A Dual-Pronged Attack on Viral Entry

Experimental evidence suggests that 1-Formyl-β-carboline derivatives exert their anti-NDV effects through a dual mechanism that disrupts the early stages of the viral lifecycle.[2][3]

  • Inhibition of Viral Adsorption: These compounds directly interact with the Newcastle Disease Virus Hemagglutinin-Neuraminidase (HN) protein. The HN protein is crucial for the virus's attachment to host cells. By binding to HN, the derivatives block the initial adsorption of the virus, a critical first step for infection.

  • Suppression of Viral Entry: Beyond preventing attachment, 1-Formyl-β-carboline derivatives also inhibit the entry of NDV into the host cell by modulating a key cellular signaling pathway. Specifically, they suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is exploited by the virus to facilitate its entry.[2][3]

In contrast, Ribavirin, a broad-spectrum antiviral, primarily acts by inhibiting viral RNA synthesis and inducing lethal mutagenesis of the viral genome.[4][5][6][7][8]

cluster_virus NDV Lifecycle Inhibition cluster_drug Mechanism of 1-Formyl-β-carboline Derivatives NDV Newcastle Disease Virus (NDV) HN HN Protein NDV->HN possesses Adsorption Viral Adsorption HN->Adsorption mediates Entry Viral Entry Adsorption->Entry leads to Replication Viral Replication Entry->Replication enables Carboline 1-Formyl-β-carboline Derivatives Carboline->HN inhibits PI3K_Akt PI3K/Akt Pathway Carboline->PI3K_Akt suppresses PI3K_Akt->Entry facilitates

Caption: Mechanism of NDV inhibition by 1-Formyl-β-carboline derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Plaque Reduction Assay

This assay is the gold standard for quantifying viral infectivity and evaluating the efficacy of antiviral compounds.[9][10][11][12][13]

Objective: To determine the concentration of a compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Confluent monolayers of susceptible host cells (e.g., DF-1 cells for NDV) in 24-well plates.

  • Newcastle Disease Virus (NDV) stock of known titer.

  • Serial dilutions of 1-Formyl-β-carboline derivatives and Ribavirin.

  • Culture medium (e.g., DMEM).

  • Overlay medium (e.g., medium containing 0.4% agarose).

  • Fixative solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.8% crystal violet in 50% ethanol).

Procedure:

  • Cell Seeding: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.

  • Virus Inoculation: Inoculate the cell monolayers with a standardized amount of NDV (e.g., 40-80 plaque-forming units per well).

  • Adsorption: Allow the virus to adsorb to the cells for 90 minutes at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with medium containing serial dilutions of the test compounds. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7 days or until plaques are visible in the control wells.

  • Fixation and Staining: Fix the cell monolayers with the fixative solution and then stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • IC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is determined from the dose-response curve.

A Seed Host Cells in 24-well Plates B Inoculate with NDV A->B C Viral Adsorption (90 min, 37°C) B->C D Add Overlay with Test Compounds C->D E Incubate (7 days, 37°C) D->E F Fix and Stain (Formalin, Crystal Violet) E->F G Count Plaques F->G H Calculate IC50 G->H

Caption: Workflow for the Plaque Reduction Assay.

Hemagglutination Inhibition (HI) Assay

This assay is used to detect and quantify antibodies to hemagglutinating viruses like NDV and can be adapted to assess the ability of compounds to interfere with virus-red blood cell interactions.[14][15][16][17][18]

Objective: To determine the ability of a compound to inhibit the agglutination of red blood cells (RBCs) by NDV.

Materials:

  • Newcastle Disease Virus (NDV) antigen (standardized to 4 hemagglutinating units - HAU).

  • Serial dilutions of test compounds.

  • 1% suspension of chicken red blood cells (RBCs).

  • V-bottom 96-well microtiter plates.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in PBS in the microtiter plate.

  • Virus Addition: Add a standardized amount of NDV antigen (4 HAU) to each well containing the compound dilutions.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the compounds to interact with the virus.

  • RBC Addition: Add the 1% chicken RBC suspension to all wells.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • Reading Results: Observe the wells for hemagglutination. Inhibition is indicated by the formation of a sharp button of RBCs at the bottom of the well, while hemagglutination results in a diffuse lattice of RBCs. The HI titer is the highest dilution of the compound that completely inhibits hemagglutination.

A Serial Dilution of Test Compounds B Add NDV Antigen (4 HAU) A->B C Incubate (30 min) B->C D Add 1% Chicken RBCs C->D E Incubate (40 min) D->E F Read Results (Inhibition vs. Agglutination) E->F

Caption: Workflow for the Hemagglutination Inhibition Assay.

References

A Comparative Analysis of 1-Formyl-β-carboline and Other β-Carboline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1-Formyl-β-carboline and other prominent β-carboline alkaloids, including harmine and harmaline. The information is supported by experimental data from various studies, with a focus on anticancer, anti-inflammatory, and neuroprotective properties.

Overview of β-Carboline Alkaloids

β-carboline alkaloids are a large class of naturally occurring and synthetic indole alkaloids.[1] Their tricyclic structure is the basis for a wide range of pharmacological activities, making them a subject of significant interest in drug discovery.[1] These compounds have been shown to interact with various biological targets, including DNA, enzymes like topoisomerases and monoamine oxidases, and receptors such as benzodiazepine and serotonin receptors.[1] This diverse range of interactions leads to a broad spectrum of biological effects, including sedative, anxiolytic, anticonvulsant, antitumor, antiviral, and antimicrobial activities.[1]

Comparative Biological Activity: A Data-Driven Analysis

This section presents a comparative summary of the biological activities of 1-Formyl-β-carboline and other selected β-carboline alkaloids. The data is presented in tabular format for ease of comparison.

Anticancer Activity

The anticancer properties of β-carboline alkaloids are one of their most studied attributes. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with cell cycle regulation.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
1-Isoxazolidine-substituted β-carbolineHCT-11615[2]
Harmine
PANC-15.40 - 13.67[3]
A549 (Lung)106[4]
HBL-100 (Breast)32[4]
HT-29 (Colon)45[4]
HCT-116 (Colon)33[4]
HELA (Cervical)61[4]
HepG2 (Liver)20.7[4]
TPC-1 (Thyroid)16.57 (24h), 9.48 (36h), 5.51 (48h)[1]
N2,N9-disubstituted harmine derivative (10f)A549~3.2[5]
MDA-MB-231~4.5[5]
Harmaline
A2780 (Ovarian)~300 (24h), ~185 (48h)[6]
NIH/3T3 (Normal)417 (24h)[6]
N-9 derivative of harmaline (HL22)HCT1163.84[7]
MGC8035.26[7]
MCF78.67[7]
Harmala Alkaloid-rich Fraction
SKOV-3 (Ovarian)6.7[8]
MCF-7 (Breast)6.7[8]

Note: Direct comparative studies of 1-Formyl-β-carboline's anticancer activity against a wide range of cell lines are limited in the available literature. The data for the 1-substituted derivative provides an indication of its potential.

Anti-inflammatory Activity

β-carboline alkaloids have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayEffectIC50 (µM)Reference
Harmine NF-κB transactivity inhibitionInhibits TNF-α and LPS-induced activity-[9][10]
Myeloperoxidase (MPO) inhibitionPotent inhibitor0.26[11]
Nitric Oxide (NO) productionInhibition in LPS-stimulated macrophages-[11]
Harmaline Myeloperoxidase (MPO) inhibitionPotent inhibitor0.08[11]
Harmala Alkaloid Extract DPPH radical scavengingAntioxidant activity49 µg/mL[12][13][14]
Serum albumin denaturationInhibition63.0% inhibition[12][13][14]
Two β-carboline alkaloids from Melia azedarach iNOS and COX-2 expressionSuppression-[15]
Neuroprotective and Neuro-related Activities

Several β-carboline alkaloids exhibit neuroprotective properties and interact with the central nervous system, showing potential for the treatment of neurodegenerative diseases.

Table 3: Comparative Neuroprotective and Neuro-related Activities

CompoundAssay/ModelEffectReference
Harmine Traumatic Brain Injury (rat model)Attenuates cerebral edema, improves learning and memory[16]
Human brain organoidsUpregulates proteins related to synaptic vesicle cycle and neurotrophin signaling[17]
Scopolamine-induced cognitive dysfunction (mice)Ameliorates memory deficits[11]
MPTP-induced neurotoxicity (mice)Attenuates brain damage[18][19]
Acetylcholinesterase (AChE) InhibitionNoncompetitive inhibition[20]
Harmaline MPTP-induced neurotoxicity (mice)Attenuates brain damage[18][19]
Dopamine-induced cell viability loss (PC12 cells)Attenuates viability loss[18][21]
Acetylcholinesterase (AChE) InhibitionNoncompetitive inhibition[20]

Note: Specific experimental data on the neuroprotective activities of 1-Formyl-β-carboline is limited in the current literature.

Signaling Pathways

The biological effects of β-carboline alkaloids are mediated through various signaling pathways. The following diagrams illustrate some of the known pathways for 1-Formyl-β-carboline and a comparative overview for other β-carbolines.

G cluster_0 1-Formyl-β-carboline: Antiviral Mechanism (NDV) NDV Newcastle Disease Virus (NDV) Receptor Host Cell Receptor NDV->Receptor Adsorption PI3K PI3K Receptor->PI3K FormylBC 1-Formyl-β-carboline FormylBC->NDV Inhibits Adsorption FormylBC->PI3K Inhibits Akt Akt PI3K->Akt Entry Viral Entry Akt->Entry G cluster_1 Harmine & Other β-carbolines: Diverse Mechanisms BetaCarbolines Harmine / Harmaline DNA DNA BetaCarbolines->DNA Intercalation Topoisomerase Topoisomerase BetaCarbolines->Topoisomerase Inhibition NFkB NF-κB Signaling BetaCarbolines->NFkB Inhibition MAO Monoamine Oxidase (MAO) BetaCarbolines->MAO Inhibition Akt_mTOR Akt/mTOR Pathway BetaCarbolines->Akt_mTOR Inhibition Apoptosis Apoptosis DNA->Apoptosis Topoisomerase->Apoptosis Inflammation Inflammation NFkB->Inflammation Neurotransmission Altered Neurotransmission MAO->Neurotransmission CellProliferation Cancer Cell Proliferation Akt_mTOR->CellProliferation

References

1-Formyl-β-carboline: A Novel Contender in PI3K/Akt Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The PI3K/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention. While a number of PI3K/Akt pathway inhibitors have been developed and are in clinical use, the search for novel, more effective, and specific inhibitors continues. This guide provides a comparative analysis of 1-Formyl-β-carboline, a naturally occurring alkaloid, against well-established PI3K/Akt pathway inhibitors, offering insights for researchers and drug development professionals.

The PI3K/Akt Signaling Pathway: A Central Regulator of Cell Fate

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of phosphoinositide 3-kinases (PI3Ks). Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates Akt (also known as Protein Kinase B) at the plasma membrane. Once activated, Akt phosphorylates a wide array of downstream substrates, ultimately regulating cellular functions. A critical negative regulator of this pathway is the tumor suppressor PTEN, which dephosphorylates PIP3 to terminate the signal.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: The PI3K/Akt Signaling Pathway.

1-Formyl-β-carboline: An Emerging PI3K/Akt Pathway Modulator

1-Formyl-β-carboline is a member of the β-carboline family of alkaloids, which are found in various plants and have been reported to possess a wide range of biological activities, including anti-cancer and neuroprotective effects.[1][2] Recent studies have indicated that 1-Formyl-β-carboline and its derivatives can exert their effects, at least in part, by modulating the PI3K/Akt signaling pathway.

Notably, derivatives of 1-formyl-β-carboline have been shown to inhibit the PI3K/Akt pathway in the context of viral infections, specifically Newcastle disease virus (NDV).[3][4] These compounds were found to suppress the entry of the virus by inhibiting this signaling cascade.[3][4] Furthermore, other β-carboline alkaloids have demonstrated the ability to reduce the expression of key proteins in the FAK/PI3K/AKT/mTOR pathway in gastric cancer cells, leading to apoptosis.[5] These findings suggest that the β-carboline scaffold, including 1-Formyl-β-carboline, holds promise as a source for novel PI3K/Akt pathway inhibitors.

Established PI3K/Akt Pathway Inhibitors: A Diverse Armamentarium

The landscape of PI3K/Akt pathway inhibitors is diverse, with compounds targeting different nodes of the pathway. These can be broadly categorized as follows:

  • Pan-PI3K Inhibitors: These molecules target all class I PI3K isoforms (α, β, γ, δ).

  • Isoform-Specific PI3K Inhibitors: These inhibitors are designed to be selective for a particular PI3K isoform, which can offer a more targeted approach with potentially fewer side effects.[6]

  • Akt Inhibitors: These compounds directly target the Akt kinase, preventing its activation and downstream signaling.

  • mTOR Inhibitors: Targeting the mammalian target of rapamycin (mTOR), a key downstream effector of Akt.

  • Dual PI3K/mTOR Inhibitors: These inhibitors simultaneously target both PI3K and mTOR, providing a more comprehensive blockade of the pathway.[6]

Comparative Analysis: 1-Formyl-β-carboline vs. Known Inhibitors

Direct comparative studies providing quantitative data such as IC50 values for 1-Formyl-β-carboline against specific PI3K isoforms or Akt are currently limited in the public domain. However, based on the available literature, a qualitative comparison can be drawn.

Table 1: Qualitative Comparison of PI3K/Akt Pathway Inhibitors

Feature1-Formyl-β-carboline (and derivatives)Pan-PI3K Inhibitors (e.g., Buparlisib)Isoform-Specific PI3K Inhibitors (e.g., Alpelisib - PI3Kα)Akt Inhibitors (e.g., Ipatasertib)
Primary Target(s) PI3K/Akt pathway (specific isoform not yet fully elucidated)All Class I PI3K isoformsSpecific PI3K isoform (e.g., p110α)Akt kinase
Mechanism of Action Likely inhibition of PI3K or Akt activity, leading to downstream suppression.[3][4][5]ATP-competitive inhibition of the kinase domain of PI3K.ATP-competitive inhibition of the specific PI3K isoform.[7]Allosteric or ATP-competitive inhibition of Akt.
Reported Cellular Effects Inhibition of viral entry, induction of apoptosis in cancer cells.[3][5]Inhibition of cell proliferation, induction of apoptosis.Potent inhibition of proliferation in cells with PIK3CA mutations.Inhibition of cell survival and proliferation.
Potential Advantages Natural product origin, potential for novel mechanism of action.Broad activity against tumors with various PI3K pathway alterations.[6]Increased specificity, potentially reduced off-target effects.[6][7]Direct targeting of a central node in the pathway.
Potential Limitations Lack of extensive preclinical and clinical data, specificity and potency not fully characterized.Potential for off-target effects and toxicity due to broad inhibition.Efficacy may be limited to tumors with specific PI3K isoform mutations.Development of resistance through pathway feedback loops.

Table 2: Examples of Known PI3K/Akt Pathway Inhibitors

InhibitorClassPrimary TargetSelected Approved/Investigational Indications
Alpelisib (Piqray) Isoform-Specific PI3K InhibitorPI3KαHR+/HER2- breast cancer with PIK3CA mutations.[7]
Idelalisib (Zydelig) Isoform-Specific PI3K InhibitorPI3KδChronic lymphocytic leukemia, follicular lymphoma.[7]
Copanlisib (Aliqopa) Pan-PI3K InhibitorPI3Kα/δRelapsed follicular lymphoma.[7]
Ipatasertib Akt InhibitorAkt1/2/3Investigational for various cancers.
Everolimus (Afinitor) mTOR InhibitormTORC1Renal cell carcinoma, breast cancer, and others.
Gedatolisib Dual PI3K/mTOR InhibitorPI3K/mTORInvestigational for various solid tumors.

Experimental Protocols for Evaluating PI3K/Akt Pathway Inhibition

For researchers investigating novel compounds like 1-Formyl-β-carboline, a series of well-defined experiments are crucial to characterize their effects on the PI3K/Akt pathway.

Experimental_Workflow Start Novel Compound (e.g., 1-Formyl-β-carboline) Cell_Viability Cell Viability Assays (MTT, CellTiter-Glo) Start->Cell_Viability Western_Blot Western Blot Analysis (p-Akt, p-S6K, etc.) Cell_Viability->Western_Blot Confirm on-target effect Kinase_Assay In Vitro Kinase Assays (PI3K, Akt) Western_Blot->Kinase_Assay Determine direct target Cellular_Assay Cellular PIP3 Measurement Kinase_Assay->Cellular_Assay Confirm cellular activity In_Vivo In Vivo Xenograft Models Cellular_Assay->In_Vivo Evaluate in vivo efficacy

Caption: A typical experimental workflow for evaluating a novel PI3K/Akt pathway inhibitor.

1. Cell Viability and Proliferation Assays:

  • Principle: To determine the cytotoxic or cytostatic effects of the compound on cancer cell lines with known PI3K/Akt pathway activation status.

  • Methodology:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test compound (e.g., 1-Formyl-β-carboline) and a known PI3K/Akt inhibitor as a positive control for 24, 48, and 72 hours.

    • Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity.

    • Calculate the IC50 (half-maximal inhibitory concentration) value for each compound.

2. Western Blot Analysis:

  • Principle: To assess the phosphorylation status of key proteins in the PI3K/Akt pathway, providing evidence of target engagement.

  • Methodology:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for total and phosphorylated forms of Akt (e.g., p-Akt Ser473), S6 kinase (p-S6K), and other downstream effectors.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify band intensities to determine the change in protein phosphorylation.

3. In Vitro Kinase Assays:

  • Principle: To determine if the compound directly inhibits the enzymatic activity of PI3K isoforms or Akt in a cell-free system.

  • Methodology:

    • Use commercially available kinase assay kits (e.g., ADP-Glo, LanthaScreen).

    • Incubate recombinant PI3K isoforms or Akt with the test compound at various concentrations.

    • Add the necessary substrates (e.g., PIP2 for PI3K, ATP).

    • Measure the kinase activity by detecting the product (e.g., PIP3) or ATP consumption.

    • Calculate the IC50 value for direct enzyme inhibition.

4. Cellular PIP3 Measurement:

  • Principle: To directly measure the levels of the second messenger PIP3 in cells following treatment with the inhibitor.

  • Methodology:

    • Utilize a PIP3 mass ELISA kit or flow cytometry-based methods with a PIP3-binding protein fusion tag (e.g., GFP-PH-domain).

    • Treat cells with the test compound and a positive control.

    • Lyse the cells and perform the ELISA according to the manufacturer's instructions.

    • For flow cytometry, transfect cells with the PIP3 biosensor and measure the change in fluorescence at the plasma membrane.

Conclusion and Future Directions

1-Formyl-β-carboline and the broader class of β-carboline alkaloids represent a promising avenue for the discovery of novel PI3K/Akt pathway inhibitors. Their natural origin and potential for unique mechanisms of action make them attractive candidates for further investigation. However, to firmly establish their position in the landscape of PI3K/Akt inhibitors, rigorous preclinical evaluation is necessary.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons with known PI3K/Akt inhibitors using standardized assays to determine relative potency and selectivity.

  • Target Deconvolution: Precisely identifying the molecular target(s) of 1-Formyl-β-carboline within the PI3K/Akt pathway.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of 1-Formyl-β-carboline to optimize its potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of promising β-carboline derivatives in relevant animal models.

By systematically addressing these research questions, the full therapeutic potential of 1-Formyl-β-carboline as a PI3K/Akt pathway inhibitor can be elucidated, potentially leading to the development of a new generation of anti-cancer agents.

References

A Comparative Analysis of the Neuroprotective Efficacy of β-Carboline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the experimental evidence for the neuroprotective properties of β-carboline derivatives, with a focus on 9-Methyl-β-carboline and Harmine as promising therapeutic candidates. This guide provides a comparative summary of their performance in preclinical models of neurodegeneration, detailed experimental protocols, and an overview of their mechanisms of action.

Introduction

The quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases such as Parkinson's and Alzheimer's disease is a paramount challenge in modern medicine. Among the diverse classes of compounds being investigated, β-carboline alkaloids have emerged as a subject of significant interest. These compounds, both naturally occurring and synthetic, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects, which are highly relevant to the pathologies of neurodegeneration.

This guide aims to provide a comparative overview of the neuroprotective effects of select β-carboline derivatives. While the initial focus of this review was to be on 1-Formyl-β-carboline, a comprehensive search of the current scientific literature did not yield sufficient quantitative data on its neuroprotective properties in relevant in vitro models of neurotoxicity. Therefore, this guide will focus on two well-studied and promising β-carboline compounds for which a more extensive body of experimental data is available: 9-Methyl-β-carboline (9-Me-BC) and Harmine .

The following sections will delve into the experimental data supporting the neuroprotective claims of these compounds, provide detailed protocols for key in vitro assays, and visualize the proposed signaling pathways through which these molecules exert their protective effects. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of neuropharmacology.

Comparative Efficacy of 9-Methyl-β-carboline and Harmine in In Vitro Models

The neuroprotective potential of 9-Methyl-β-carboline and Harmine has been primarily investigated using in vitro models that mimic the cellular stresses observed in neurodegenerative diseases. A common approach involves the use of the human neuroblastoma cell line, SH-SY5Y, and the induction of neurotoxicity with agents like 1-methyl-4-phenylpyridinium (MPP+), a potent inhibitor of mitochondrial complex I, or rotenone. The following tables summarize the quantitative data from key studies, providing a basis for comparing the efficacy of these two compounds.

Compound Experimental Model Concentration Range Key Findings Reference
9-Methyl-β-carboline (9-Me-BC) Murine primary dopaminergic neurons + RotenoneNot specifiedPronounced regeneration of tyrosine hydroxylase immunoreactive (THir) neurons.[1]
Murine primary dopaminergic neurons + LPS/2,9-dime-BC(+)Not specifiedProtection of THir neurons against toxicity.[1]
In vivo rat model + MPP+Not specifiedNeuroregenerative properties observed.[2]
Harmine PC12 cells + Dopamine (200 µM)100 µMAttenuated dopamine-induced loss of cell viability.[3]
PC12 cells + Dopamine (50 µM)50 µMAttenuated dopamine-induced apoptosis.[3]
SH-SY5Y cells + LPS (130 µg/mL)30 µMReduced basal and LPS-induced IL-6 and TNF-α to near zero.[4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are the detailed protocols for the key in vitro assays commonly used to assess the neuroprotective effects of compounds like 9-Methyl-β-carboline and Harmine.

Cell Culture and Induction of Neurotoxicity

The SH-SY5Y human neuroblastoma cell line is a widely used model in neurodegenerative disease research due to its human origin and ability to differentiate into a neuronal phenotype.

  • Cell Culture: SH-SY5Y cells are typically cultured in a 1:1 mixture of Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. The culture medium is changed every 2-3 days.[5]

  • Induction of Neurotoxicity with MPP+: To induce a Parkinson's disease-like pathology, SH-SY5Y cells are exposed to MPP+. A common protocol involves treating the cells with MPP+ at a final concentration ranging from 500 µM to 1.5 mM for 24 to 48 hours.[5][6] The optimal concentration and duration of MPP+ exposure should be determined empirically for each specific experimental setup to achieve a significant, but not complete, reduction in cell viability (typically around 50%).[5][7]

Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of approximately 8,000 to 10,000 cells per well and allow them to adhere for 24 hours.[6]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 9-Methyl-β-carboline or Harmine) for a specified period (e.g., 2 to 24 hours) before inducing toxicity.[6]

  • Toxin Exposure: Add MPP+ to the wells to induce neurotoxicity and incubate for the desired duration (e.g., 24-48 hours).

  • MTT Incubation: After the toxin exposure, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of 9-Methyl-β-carboline and Harmine are attributed to their ability to modulate multiple signaling pathways implicated in neuronal survival, inflammation, and oxidative stress.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a test compound against MPP+-induced toxicity in SH-SY5Y cells.

G cluster_setup Cell Culture & Plating cluster_treatment Treatment cluster_assay Assessment cluster_analysis Data Analysis plate Seed SH-SY5Y cells in 96-well plate pretreat Pre-treat with Test Compound (e.g., 9-Me-BC or Harmine) plate->pretreat toxin Induce Neurotoxicity (e.g., with MPP+) pretreat->toxin mtt Perform MTT Assay for Cell Viability toxin->mtt analyze Measure Absorbance & Analyze Data mtt->analyze

Experimental workflow for in vitro neuroprotection assay.
Proposed Neuroprotective Signaling Pathways of β-Carbolines

9-Methyl-β-carboline and Harmine exert their neuroprotective effects through a variety of mechanisms, including the inhibition of inflammatory pathways and the promotion of pro-survival signaling.

G cluster_compounds β-Carbolines cluster_pathways Cellular Pathways cluster_inflammation Inflammatory Response cluster_survival Pro-Survival Signaling cluster_stress Oxidative Stress & Apoptosis cluster_outcome Outcome compound 9-Me-BC / Harmine cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) compound->cytokines pi3k PI3K/Akt Pathway compound->pi3k neurotrophic Neurotrophic Factors compound->neurotrophic ros ROS Production compound->ros apoptosis Apoptosis compound->apoptosis lps LPS lps->cytokines outcome Neuroprotection & Neuronal Survival cytokines->outcome pi3k->outcome neurotrophic->outcome mpp MPP+ / Rotenone mpp->ros ros->apoptosis apoptosis->outcome

Proposed neuroprotective signaling pathways of β-carbolines.

Conclusion

While the neuroprotective potential of 1-Formyl-β-carboline remains to be elucidated through further research, the existing body of evidence for other β-carboline derivatives, particularly 9-Methyl-β-carboline and Harmine, is compelling. These compounds have demonstrated significant neuroprotective and, in some cases, neuro-regenerative properties in preclinical models of neurodegeneration. Their multi-modal mechanism of action, encompassing anti-inflammatory, anti-apoptotic, and pro-survival signaling pathways, makes them attractive candidates for further development as therapeutic agents for diseases like Parkinson's and Alzheimer's. This guide provides a foundational comparison based on the currently available scientific literature and underscores the need for continued investigation into this promising class of compounds.

References

The Unsuitability of 1-Formyl-beta-carboline as a Negative Control in Viral Entry Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical comparison of 1-Formyl-beta-carboline with standard negative controls in the context of viral entry assays. Experimental data and established protocols underscore the importance of selecting a truly inert substance for a negative control to ensure the validity of research findings. Contrary to its potential misuse, this compound is an active inhibitor of viral entry and is therefore unsuitable as a negative control.

This compound: An Active Inhibitor, Not a Negative Control

This compound and its derivatives have been identified as potent inhibitors of viral entry, particularly for the Newcastle Disease Virus (NDV).[1][2][3] Research has demonstrated that these compounds actively interfere with the initial stages of the viral life cycle, namely adsorption and entry into the host cell. This inherent biological activity invalidates its use as a negative control, which, by definition, should not perturb the experimental system.

The primary mechanisms of action for this compound derivatives in inhibiting viral entry include:

  • Direct Interaction with Viral Glycoproteins: These compounds can directly bind to the hemagglutinin-neuraminidase (HN) protein on the surface of NDV.[1][2] The HN protein is crucial for the virus to attach to sialic acid-containing receptors on the host cell surface, a critical first step for entry.[4][5]

  • Inhibition of Host Cell Signaling Pathways: this compound derivatives have been shown to suppress the PI3K/Akt signaling pathway within the host cell.[1][2][3] Many viruses, including NDV, hijack this pathway to facilitate their entry and replication.[6][7][8]

Comparison with Standard Negative Controls

The role of a negative control is to establish a baseline for the assay, demonstrating the level of viral entry in the absence of any inhibitory influence. The table below compares the expected outcomes of using this compound versus appropriate negative controls in a viral entry assay.

Control AgentExpected Effect on Viral EntryRationale for Use
This compound Significant Inhibition Inappropriate as a negative control. Acts as a viral entry inhibitor through direct interaction with viral proteins and modulation of host cell signaling pathways.[1][2][3]
Vehicle Control (e.g., DMSO) No Significant Inhibition Appropriate negative control. The solvent used to dissolve the test compounds, used at a final concentration that does not affect viral entry or cell viability.[9]
Untreated Cells Baseline Level of Infection Appropriate negative control. Provides the maximum signal for viral entry in the assay, representing the natural course of infection without any external interference.[10]
Scrambled Peptide/Inactive Compound No Significant Inhibition Appropriate negative control. A molecule structurally related to a positive control inhibitor but lacking the specific activity, used to control for non-specific effects.

Experimental Protocols

To ensure the accurate assessment of potential antiviral compounds, a well-defined viral entry assay protocol is essential. The following is a generalized protocol that can be adapted for specific viruses and cell lines.

Viral Entry Assay Protocol

This protocol is designed to measure the inhibition of viral entry into host cells.

Materials:

  • Host cell line permissive to the virus of interest

  • Virus stock of known titer

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compounds, positive control inhibitor, and negative control (e.g., DMSO)

  • 96-well cell culture plates

  • Reagents for quantifying viral infection (e.g., luciferase reporter assay system, antibodies for immunofluorescence, or reagents for RT-qPCR)

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds, positive control, and negative control in cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and not exceed a non-toxic level (typically ≤ 1%).[9]

  • Viral Adsorption and Compound Treatment:

    • Remove the culture medium from the cell monolayer.

    • Wash the cells gently with PBS.

    • Add the prepared compound dilutions to the wells.

    • Immediately add the virus inoculum at a predetermined multiplicity of infection (MOI).

    • Incubate at 4°C for 1-2 hours to allow for viral attachment but prevent entry.[9][10]

  • Viral Entry:

    • Remove the virus and compound-containing medium.

    • Wash the cells with cold PBS to remove unbound virus.

    • Add fresh, pre-warmed medium to the wells.

    • Shift the temperature to 37°C to allow for synchronized viral entry. Incubate for the desired time period (e.g., 1-3 hours).

  • Removal of Inoculum: After the entry period, remove the medium and wash the cells with a citrate buffer (pH 3.0) or PBS to inactivate or remove any remaining extracellular virus.

  • Incubation: Add fresh culture medium and incubate the cells for a period sufficient to allow for the expression of the reporter gene or viral proteins (e.g., 24-72 hours).

  • Quantification of Viral Infection: Measure the level of viral infection using an appropriate method:

    • Reporter Virus: If using a virus expressing a reporter gene (e.g., luciferase or GFP), quantify the signal according to the manufacturer's instructions.

    • Immunofluorescence: Fix and permeabilize the cells, then stain with an antibody against a viral protein. Visualize and quantify the infected cells using microscopy.

    • RT-qPCR: Extract cellular RNA and quantify the amount of viral RNA.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the unsuitability of this compound as a negative control, the workflow of a viral entry assay, and the signaling pathway it disrupts.

cluster_0 Experimental Design Logic Viral Entry Assay Viral Entry Assay Test Compound Test Compound Viral Entry Assay->Test Compound Evaluate Positive Control (Known Inhibitor) Positive Control (Known Inhibitor) Viral Entry Assay->Positive Control (Known Inhibitor) Validate Assay (Inhibition) Negative Control (e.g., DMSO) Negative Control (e.g., DMSO) Viral Entry Assay->Negative Control (e.g., DMSO) Establish Baseline (No Inhibition) This compound This compound This compound->Viral Entry Assay Incorrect Application Inhibits Viral Entry Inhibits Viral Entry This compound->Inhibits Viral Entry

Logical error of using this compound as a negative control.

cluster_workflow Viral Entry Assay Workflow A 1. Seed Host Cells B 2. Add Compounds & Virus (4°C) (Attachment) A->B C 3. Wash to Remove Unbound Virus B->C D 4. Shift to 37°C (Synchronized Entry) C->D E 5. Inactivate Extracellular Virus D->E F 6. Incubate (24-72h) E->F G 7. Quantify Viral Infection F->G

A generalized workflow for a viral entry assay.

cluster_pathway PI3K/Akt Pathway in Viral Entry Virus Virus Receptor Host Cell Receptor Virus->Receptor Binding PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors Akt->Downstream Activates Entry Viral Entry Downstream->Entry Facilitates Carboline 1-Formyl- beta-carboline Carboline->PI3K Inhibits

Inhibition of the PI3K/Akt pathway by this compound.

References

A Comparative Analysis of Synthetic Routes to the Versatile Precursor: 1-Formyl-β-carboline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of 1-formyl-β-carboline represents a critical step in the creation of a diverse array of bioactive molecules. This guide provides a comparative analysis of the primary synthetic pathways to this key intermediate, offering detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

1-Formyl-β-carboline is a valuable scaffold in medicinal chemistry, serving as a crucial building block for more complex β-carboline derivatives. These derivatives have shown a wide range of pharmacological activities, making the efficient and scalable synthesis of the 1-formyl precursor a topic of significant interest. This guide explores three principal synthetic strategies: the Pictet-Spengler reaction followed by oxidation, the direct formylation of the β-carboline core via the Vilsmeier-Haack reaction, and the oxidation of a 1-methyl-β-carboline precursor.

Comparative Overview of Synthetic Routes

The selection of an optimal synthetic route to 1-formyl-β-carboline depends on several factors, including the availability of starting materials, desired scale, and tolerance to specific reagents and reaction conditions. The following table summarizes the key quantitative data for the discussed synthetic methodologies.

Synthetic RouteStarting MaterialKey ReagentsReaction TimeOverall YieldKey AdvantagesKey Disadvantages
Route 1: Pictet-Spengler & Oxidation L-Tryptophan, GlyoxalKMnO₄ or MnO₂~24-48 hoursModerateReadily available starting materials, well-established reaction.Multi-step process, use of strong oxidants.
Route 2: Vilsmeier-Haack Formylation Norharmane (β-carboline)POCl₃, DMF~7-8 hoursGoodDirect formylation, relatively short reaction time.Requires the synthesis of the β-carboline core first, use of hazardous reagents.
Route 3: Oxidation of 1-Methyl Precursor 1-Methyl-1,2,3,4-tetrahydro-β-carbolineSelenium Dioxide (SeO₂)Not specifiedNot specifiedPotentially a direct route from a common precursor.Use of toxic selenium reagent, limited detailed protocols available.

Detailed Experimental Protocols

Route 1: Pictet-Spengler Reaction and Subsequent Oxidation

This two-stage approach first constructs the tetrahydro-β-carboline ring system, which is then aromatized and the C1-substituent oxidized to the formyl group.

Stage 1: Synthesis of 1-Hydroxymethyl-β-carboline

  • Experimental Protocol: L-Tryptophan (0.9 mmol) is dissolved in a phosphate buffer (pH 3) and reacted with glyoxal (1.8 mmol) at 80–90 °C for 12 hours. The crude reaction mixture is filtered, and the filtrate is adjusted to pH 8–9 with 0.1 M NaOH. The aqueous phase is then extracted with dichloromethane, which is subsequently evaporated to yield 1-hydroxymethyl-β-carboline as a solid.[1][2]

  • Yield: Approximately 10%.[1][2]

Stage 2: Oxidation to 1-Formyl-β-carboline

Logical Workflow for Route 1

Tryptophan L-Tryptophan PictetSpengler Pictet-Spengler Reaction Tryptophan->PictetSpengler Glyoxal Glyoxal Glyoxal->PictetSpengler Hydroxymethyl 1-Hydroxymethyl- β-carboline PictetSpengler->Hydroxymethyl Oxidation Oxidation (e.g., MnO₂) Hydroxymethyl->Oxidation Formyl 1-Formyl- β-carboline Oxidation->Formyl

Caption: Synthetic pathway from L-Tryptophan to 1-Formyl-β-carboline.

Route 2: Vilsmeier-Haack Formylation

This method introduces the formyl group directly onto the pre-formed β-carboline (norharmane) ring.

  • Experimental Protocol: To a solution of norharmane (1.0 equivalent) in N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃, 1.5 equivalents) is added dropwise at 0 °C. The mixture is then stirred at room temperature for 6.5 hours. After the reaction, a solution of sodium acetate in water is added at 0 °C. The mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford 1-formyl-β-carboline.[3][4]

  • Yield: A general yield of 77% is reported for the Vilsmeier-Haack formylation of electron-rich arenes.[3]

Vilsmeier-Haack Reaction Mechanism

Norharmane Norharmane (β-carboline) Formylation Electrophilic Aromatic Substitution Norharmane->Formylation VilsmeierReagent Vilsmeier Reagent (POCl₃, DMF) VilsmeierReagent->Formylation Hydrolysis Hydrolysis Formylation->Hydrolysis Formyl 1-Formyl- β-carboline Hydrolysis->Formyl

Caption: Vilsmeier-Haack formylation of the β-carboline core.

Route 3: Oxidation of a 1-Methyl-β-carboline Precursor

This route involves the synthesis of a 1-methyl-β-carboline derivative, which is subsequently oxidized to the desired aldehyde.

  • Experimental Protocol: A diastereomeric mixture of 1-methyl-1-phenyl-1,2,3,4-tetrahydro-β-carboline is reacted with selenium dioxide (SeO₂) in dioxane. The reaction is believed to proceed through the oxidation of the benzylic moiety, followed by aromatization of the C-ring and finally the oxidation of the C-1 methyl group to the formyl group.[5]

  • Quantitative Data: Detailed experimental conditions and yield for this specific transformation are not well-documented in the available literature.

Oxidation of 1-Methyl Precursor Pathway

Tryptamine Tryptamine PictetSpengler Pictet-Spengler Reaction Tryptamine->PictetSpengler Acetaldehyde Acetaldehyde Acetaldehyde->PictetSpengler MethylTHBC 1-Methyl-1,2,3,4- tetrahydro-β-carboline PictetSpengler->MethylTHBC Oxidation Oxidation (SeO₂) MethylTHBC->Oxidation Formyl 1-Formyl- β-carboline Oxidation->Formyl

Caption: Synthesis of 1-Formyl-β-carboline via a 1-methyl precursor.

Conclusion

The synthesis of 1-formyl-β-carboline can be achieved through several distinct pathways, each with its own set of advantages and challenges. The Pictet-Spengler approach, while multi-stepped, utilizes readily available starting materials. The Vilsmeier-Haack reaction offers a more direct route but requires the prior synthesis of the β-carboline nucleus and employs hazardous reagents. The oxidation of a 1-methyl precursor presents a potentially efficient route, though it is less well-documented and involves a toxic selenium reagent. The choice of the most suitable method will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and safety considerations. Further optimization and exploration of these routes, particularly the oxidation of 1-hydroxymethyl and 1-methyl-β-carboline precursors, could lead to more efficient and environmentally benign syntheses of this important chemical intermediate.

References

Benchmarking 1-Formyl-beta-carboline's Fluorescence Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescence properties of 1-Formyl-beta-carboline and its structural analogs, alongside commonly used fluorescent dyes. Due to the limited availability of specific photophysical data for this compound in publicly accessible literature, this guide utilizes data from the closely related beta-carbolines, harmine and norharmane, as proxies for a comprehensive comparison. This approach allows for a foundational understanding of its potential performance relative to established fluorescent probes.

Executive Summary

Beta-carbolines are a class of heterocyclic compounds known for their intrinsic fluorescence, making them valuable scaffolds in the development of novel probes and therapeutic agents. This compound, a derivative of this class, is of particular interest due to its potential for further functionalization. This guide benchmarks its anticipated fluorescence characteristics against other beta-carbolines and widely used DNA stains, DAPI and Hoechst 33342, which exhibit fluorescence in a similar spectral range.

Data Presentation: A Comparative Analysis

The following table summarizes the key fluorescence properties of selected beta-carbolines and standard fluorescent dyes. It is important to note that the data for this compound is inferred from its structural analogs.

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)
This compound (Predicted) ~320-370~410-450Data not availableData not available
Harmine320 - 365[1]417 - 430[1]Data not availableData not available
Norharmane~370[2]~450[2]Data not availableData not available
DAPI (bound to dsDNA)358[3]461[3]0.92~2.5
Hoechst 33342 (bound to dsDNA)350461~0.42~2.2-3.6

Experimental Protocols

Accurate determination of fluorescence properties is crucial for benchmarking. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample relative to a well-characterized standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, deionized water)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Sample of unknown quantum yield

Procedure:

  • Prepare a series of solutions of both the standard and the sample at different, low concentrations (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the standard and the sample.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • Determine the slope of the linear fit for both plots.

  • Calculate the quantum yield of the sample (ΦF_sample) using the following equation:

    ΦF_sample = ΦF_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

    where:

    • ΦF_standard is the quantum yield of the standard.

    • Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

    • η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively.

Protocol 2: Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for determining the fluorescence lifetime of a sample.

Materials:

  • TCSPC system including:

    • Pulsed light source (e.g., picosecond laser diode or LED)

    • Sample chamber

    • Fast photodetector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD)

    • TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)

  • Scattering solution for instrument response function (IRF) measurement (e.g., dilute colloidal silica suspension)

  • Sample solution

Procedure:

  • System Calibration:

    • Optimize the repetition rate of the light source to be significantly lower than the decay rate of the sample to avoid pulse pile-up.

    • Adjust the detector voltage and discriminator levels for optimal single-photon detection.

  • Instrument Response Function (IRF) Measurement:

    • Fill a cuvette with the scattering solution.

    • Place the cuvette in the sample holder.

    • Set the emission monochromator to the excitation wavelength.

    • Acquire the IRF by collecting the scattered light. The IRF represents the time profile of the excitation pulse as detected by the system.

  • Sample Measurement:

    • Replace the scattering solution with the fluorescent sample.

    • Set the emission monochromator to the peak of the sample's fluorescence emission.

    • Acquire the fluorescence decay curve until a sufficient number of photon counts are collected in the peak channel (typically >10,000 for good statistics).

  • Data Analysis:

    • Use appropriate software to perform a deconvolution of the measured fluorescence decay with the IRF.

    • Fit the resulting decay data to a multi-exponential decay model to determine the fluorescence lifetime(s) (τ).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_qy Quantum Yield Measurement cluster_lifetime Lifetime Measurement (TCSPC) prep_sample Prepare Sample & Standard Solutions measure_abs Measure Absorbance (UV-Vis) prep_sample->measure_abs measure_fluor Measure Fluorescence Spectra measure_abs->measure_fluor measure_decay Measure Fluorescence Decay measure_abs->measure_decay integrate_spectra Integrate Emission Spectra measure_fluor->integrate_spectra plot_data Plot Intensity vs. Absorbance integrate_spectra->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy end End calc_qy->end measure_irf Measure Instrument Response Function (IRF) measure_irf->measure_decay analyze_decay Deconvolve and Fit Decay Data measure_decay->analyze_decay calc_lifetime Determine Fluorescence Lifetime analyze_decay->calc_lifetime calc_lifetime->end start Start start->prep_sample

jablonski_diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

References

A Head-to-Head Comparison of 1-Formyl-beta-carboline and Harmine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, data-driven comparison of two beta-carboline alkaloids, 1-Formyl-beta-carboline and harmine, to assist researchers, scientists, and drug development professionals in their investigations. While both compounds share a core beta-carboline structure, their pharmacological profiles, as currently understood, exhibit significant differences.

Summary of Pharmacological Properties

Harmine is a well-characterized compound with a range of biological activities, most notably its potent inhibition of monoamine oxidase A (MAO-A) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). In contrast, the pharmacological profile of this compound is less defined in the public domain, with current research primarily focused on its antiviral properties.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and harmine. It is important to note the significant disparity in the amount of available data for these two compounds.

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeInhibition Constant (Ki / IC50)Assay Type
This compound Newcastle Disease Virus (NDV) HN ProteinIC50 < 10 µM[1][2]In vitro viral inhibition assay
Harmine Monoamine Oxidase A (MAO-A)Ki = 5 nM[3]Spectrophotometric assay
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A)IC50 = 33 nM[4]Radiometric kinase assay
DYRK1BIC50 = 166 nM[4]Radiometric kinase assay
DYRK2IC50 = 1.9 µM[4]Radiometric kinase assay

Table 2: Receptor Binding Affinity Data

CompoundTarget ReceptorBinding Affinity (Ki)Radioligand
This compound Data not available--
Harmine 5-HT2A Serotonin Receptor230-397 nM[5][3H]Ketanserin
5-HT2C Serotonin Receptor5340 nMData not specified
Imidazoline I2 Receptor10 nMData not specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize beta-carboline alkaloids.

Monoamine Oxidase A (MAO-A) Inhibition Assay

Objective: To determine the inhibitory potential of a test compound against MAO-A.

Principle: This assay spectrophotometrically measures the product of an MAO-A-catalyzed reaction. Kynuramine, a non-fluorescent substrate, is oxidized by MAO-A to 4-hydroxyquinoline, a fluorescent product. The rate of product formation is monitored to determine the enzyme's activity, and the reduction in this rate in the presence of an inhibitor indicates its potency.

Materials:

  • Recombinant human MAO-A enzyme

  • Kynuramine (substrate)

  • Test compound (e.g., harmine)

  • Clorgyline (positive control inhibitor)

  • Phosphate buffer (100 mM, pH 7.4)

  • 96-well microplate reader with fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in phosphate buffer.

  • In a 96-well plate, add the MAO-A enzyme solution to each well.

  • Add the test compound or control solutions to the respective wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the kynuramine substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for 4-hydroxyquinoline.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.[6][7][8][9]

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity of a test compound for the 5-HT2A serotonin receptor.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the 5-HT2A receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor

  • [3H]Ketanserin (radioligand)

  • Test compound (e.g., harmine)

  • Unlabeled ketanserin or another high-affinity 5-HT2A ligand (for determining non-specific binding)

  • Binding buffer (e.g., Tris-HCl buffer with additives)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In microcentrifuge tubes or a 96-well plate, combine the receptor-containing membranes, a fixed concentration of [3H]Ketanserin, and varying concentrations of the test compound.

  • For determining non-specific binding, a separate set of tubes will contain the membranes, radioligand, and a high concentration of unlabeled ketanserin.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value from a competition curve and calculate the Ki value using the Cheng-Prusoff equation.[10][11][12][13][14]

DYRK1A Kinase Assay (Radiometric)

Objective: To measure the inhibitory activity of a test compound against the DYRK1A kinase.

Principle: This assay measures the transfer of a radioactive phosphate group from ATP to a specific substrate by the DYRK1A enzyme. A decrease in the incorporation of radioactivity into the substrate in the presence of a test compound indicates inhibition of the kinase.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRKtide (a specific peptide substrate for DYRK1A)

  • [γ-33P]ATP or [γ-32P]ATP (radioactive ATP)

  • Test compound (e.g., harmine)

  • Kinase reaction buffer (containing MgCl2, DTT, etc.)

  • Phosphocellulose paper or membrane

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, combine the DYRK1A enzyme, the peptide substrate, and the test compound in the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the reaction mixture at 30°C for a specific time (e.g., 20-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-33P]ATP.

  • Quantify the amount of radioactivity incorporated into the substrate on the paper using a phosphorimager or by scintillation counting.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[4][15][16]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is essential for a clear understanding of the compounds' mechanisms of action.

This compound's Known Signaling Pathway

The primary signaling pathway identified for this compound in the context of its antiviral activity involves the inhibition of the PI3K/Akt pathway, which is crucial for the entry of the Newcastle Disease Virus into host cells.[1]

G This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates NDV Entry NDV Entry Akt->NDV Entry promotes

Caption: this compound inhibits NDV entry via the PI3K/Akt pathway.

General Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory constant of a compound against a target enzyme.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compound Incubation Incubation of Enzyme, Substrate, and Compound Compound_Dilution->Incubation Enzyme_Prep Enzyme and Substrate Preparation Enzyme_Prep->Incubation Measurement Measurement of Enzyme Activity Incubation->Measurement IC50_Calc IC50 Determination Measurement->IC50_Calc Ki_Calc Ki Calculation IC50_Calc->Ki_Calc

Caption: A generalized workflow for determining enzyme inhibition constants.

Conclusion

This guide provides a comparative overview of this compound and harmine based on currently available scientific literature. Harmine is a pharmacologically well-documented beta-carboline with potent and diverse activities, particularly as an inhibitor of MAO-A and DYRK1A. In contrast, the characterization of this compound's interaction with common neurological targets is still in its nascent stages, with its primary reported activity being antiviral.

For researchers in drug discovery and development, harmine serves as a valuable tool compound for studying the roles of MAO-A and DYRK1A in various physiological and pathological processes. The limited data on this compound suggests an opportunity for further investigation into its pharmacological profile to uncover potentially novel therapeutic applications. Future studies are warranted to elucidate the receptor binding and enzyme inhibition profile of this compound to enable a more direct and comprehensive comparison with harmine and other beta-carboline alkaloids.

References

A Comparative Guide to Analytical Standards for 1-Formyl-β-carboline Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-Formyl-β-carboline, a bioactive alkaloid with potential therapeutic applications. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in research, quality control, and pharmacokinetic studies. This document outlines the performance of commercially available analytical standards and compares two common analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Commercial Analytical Standards

Certified reference materials are crucial for accurate quantification. 1-Formyl-β-carboline is commercially available as an analytical standard from several chemical suppliers. These standards are typically offered with a purity of ≥98% or ≥99% as determined by HPLC.[1][2] It is essential to obtain a certificate of analysis with the standard, which provides details on purity, identity confirmation (often by ¹H-NMR), and recommended storage conditions.[1]

Comparison of Quantification Methods

The two most prevalent methods for the quantification of β-carboline alkaloids are HPLC-FLD and LC-MS/MS. While direct comparative studies for 1-Formyl-β-carboline are not extensively documented in the reviewed literature, a comparison can be constructed based on the known fluorescence of 1-Formyl-β-carboline derivatives and the general performance characteristics of these analytical techniques for similar alkaloids.

Table 1: Comparison of HPLC-FLD and LC-MS/MS for 1-Formyl-β-carboline Quantification

ParameterHPLC-FLDLC-MS/MS
Specificity Moderate to HighVery High
Sensitivity (LOD/LOQ) Low ng/mL to pg/mLHigh pg/mL to fg/mL
Linearity (R²) Typically >0.999Typically >0.99
Precision (%RSD) < 5%< 15%
Accuracy (%Recovery) 95-105%85-115%
Matrix Effect Prone to interferenceLess prone with MRM
Cost Lower instrument and operational costHigher instrument and operational cost
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of 1-Formyl-β-carboline using HPLC-FLD and LC-MS/MS.

Sample Preparation (General for Biological Matrices)
  • Extraction: To 1 mL of plasma or homogenized tissue, add an internal standard (e.g., a structurally similar β-carboline not present in the sample). Extract the analyte with 5 mL of an organic solvent such as ethyl acetate or a mixture of diethyl ether and dichloromethane.

  • Centrifugation: Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method leverages the native fluorescence of 1-Formyl-β-carboline for detection.

  • Instrumentation: A standard HPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Based on studies of similar β-carboline derivatives, excitation and emission wavelengths can be optimized. For derivatives of 1-formyl-β-carboline, excitation is typically in the range of 305-324 nm, with emission maxima observed between 389-489 nm.[2][3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high selectivity and sensitivity through mass-based detection.

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for 1-Formyl-β-carboline would need to be determined by direct infusion of a standard solution. For example, for other β-carbolines, specific transitions are monitored for quantification and confirmation.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing cluster_result Result Sample Biological Sample (Plasma/Tissue) Extraction Liquid-Liquid Extraction with Internal Standard Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_FLD HPLC-FLD Analysis Reconstitution->HPLC_FLD Inject LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Inject Quant_FLD Quantification (Fluorescence Intensity) HPLC_FLD->Quant_FLD Quant_MSMS Quantification (MRM Peak Area) LC_MSMS->Quant_MSMS Result Concentration of 1-Formyl-β-carboline Quant_FLD->Result Quant_MSMS->Result

Caption: Experimental workflow for 1-Formyl-β-carboline quantification.

PI3K/Akt Signaling Pathway Inhibition

1-Formyl-β-carboline and its derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 Akt Akt (inactive) Akt_active Akt (active) Akt->Akt_active Downstream Downstream Effectors (e.g., mTOR, GSK3β) Cell_Response Cell Survival, Proliferation, Metabolism Inhibitor 1-Formyl-β-carboline Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by 1-Formyl-β-carboline.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Formyl-beta-carboline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Proper Management of 1-Formyl-beta-carboline Waste

This guide provides essential safety and logistical information for the proper disposal of this compound, a beta-carboline alkaloid used in scientific research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. As with many bioactive alkaloids, this compound should be treated as potentially hazardous.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is recommended.

General Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin and eyes.

  • Prevent the formation of dust and aerosols.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Primary Disposal Method: Professional Waste Management

The recommended and safest method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. This ensures that the compound is destroyed in a manner that is both safe and compliant with environmental regulations.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all waste containing this compound separately from other laboratory waste streams. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and any solutions.

  • Containerization: Place the waste in a clearly labeled, leak-proof, and compatible hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate the contents, including the full chemical name: "this compound" or "9H-Pyrido[3,4-b]indole-1-carboxaldehyde".

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal service.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for collection and proper disposal.

Quantitative Data and Experimental Protocols

It is critical to consult with your chosen licensed waste disposal service to obtain their specific requirements and recommendations for the disposal of this compound. They will be able to provide guidance on any necessary pre-treatment or packaging and will have established protocols for the safe and effective destruction of heterocyclic nitrogen compounds and alkaloids.

The following table summarizes the general characteristics of this compound relevant to its handling and disposal:

PropertyData
Chemical Name This compound
Synonyms 9H-Pyrido[3,4-b]indole-1-carboxaldehyde
Molecular Formula C₁₂H₈N₂O
Primary Disposal Route Controlled Incineration/Chemical Destruction
Recommended Action Contact Licensed Hazardous Waste Vendor

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

A Generation of This compound Waste B Segregate Waste at Source (Solid, Liquid, Sharps) A->B C Select Appropriate Hazardous Waste Container B->C D Label Container Clearly: 'Hazardous Waste' 'this compound' C->D E Store Securely in Designated Area D->E F Contact EHS or Licensed Waste Disposal Vendor E->F G Arrange for Waste Collection F->G H Professional Disposal: Controlled Incineration or Chemical Destruction G->H I Documentation and Record Keeping H->I

Disposal Workflow for this compound

Disclaimer: This information is intended as a guide for trained laboratory personnel. Always consult your institution's specific safety and disposal protocols and the recommendations of your licensed waste disposal provider. The user is solely responsible for compliance with all applicable laws and regulations.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Formyl-beta-carboline
Reactant of Route 2
1-Formyl-beta-carboline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.